5-Fluoronaphthalen-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQITEWKYHQQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491403 | |
| Record name | 5-Fluoronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61761-32-8 | |
| Record name | 5-Fluoronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Naphthalene Scaffolds
An In-depth Technical Guide to 5-Fluoronaphthalen-1-ol: Properties, Synthesis, and Applications
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[1][2][3] When applied to rigid, aromatic systems like naphthalene, these modifications can profoundly influence metabolic stability, membrane permeability, and target binding affinity.[4]
This compound emerges as a particularly valuable, though specialized, building block. It combines the established naphthalene core, present in numerous FDA-approved drugs like Propranolol and Naproxen, with the advantageous properties of a hydroxyl group and a strategically placed fluorine atom. This guide offers a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals, synthesizing available data to illuminate its chemical properties, reactivity, synthesis, and potential applications.
Part 1: Molecular Profile and Physicochemical Characteristics
Understanding the fundamental physicochemical properties of this compound is the first step in harnessing its potential. While extensive experimental data for this specific isomer is not broadly published, we can compile key identifiers and properties from chemical suppliers and computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 61761-32-8 | [5] |
| Molecular Formula | C₁₀H₇FO | [6] |
| Molecular Weight | 162.16 g/mol | [6][7] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane; sparingly soluble in water. | [8][9] |
| pKa (Phenolic H) | ~9.6 (Predicted, based on 1-naphthol) | [10] |
Note: The pKa is estimated based on the parent compound, 1-naphthol. The electron-withdrawing nature of the fluorine atom may slightly decrease the pKa (increase acidity) compared to the parent compound.
Part 2: Spectroscopic Signature and Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a definitive public spectrum is not available, a theoretical analysis based on its structure allows for the prediction of its key spectral features.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the fused aromatic system and H-F coupling.
-
Aromatic Region (approx. 7.0-8.2 ppm): Six distinct aromatic protons will be present. The protons on the same ring as the hydroxyl group will be influenced by its electron-donating nature, while those on the fluorinated ring will be affected by the fluorine's electronegativity. Protons ortho and meta to the fluorine atom will exhibit characteristic coupling constants (J-HF).
-
Hydroxyl Proton (approx. 5.0-6.0 ppm): A broad singlet is expected for the phenolic proton, which can be exchanged with D₂O. Its exact chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon spectrum will show ten distinct signals for the naphthalene core.
-
C-F Carbon (approx. 155-165 ppm): The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹J-CF ≈ 240-250 Hz).
-
C-OH Carbon (approx. 150-155 ppm): The carbon bearing the hydroxyl group will be shifted downfield.
-
Other Aromatic Carbons (approx. 110-140 ppm): The remaining eight carbons will appear in this region, with those ortho and meta to the fluorine showing smaller C-F coupling constants.
Infrared (IR) Spectroscopy:
-
O-H Stretch (approx. 3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the phenolic hydroxyl group.
-
C-F Stretch (approx. 1100-1250 cm⁻¹): A strong, sharp absorption band indicating the presence of the carbon-fluorine bond.
-
Aromatic C=C Stretch (approx. 1450-1600 cm⁻¹): Multiple sharp bands typical of the naphthalene ring system.
-
Aromatic C-H Stretch (approx. 3000-3100 cm⁻¹): Medium to weak bands.
Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 162.16. Common fragmentation patterns would involve the loss of CO (m/z 134) and subsequent loss of fluorine or hydrogen fluoride.
Part 3: Synthesis and Mechanistic Insight
The synthesis of fluorinated naphthalenes often requires specialized methods, as direct fluorination can be aggressive and non-selective. A plausible and common strategy involves the diazotization of a corresponding amine followed by a Schiemann reaction or a variation thereof.
Proposed Synthetic Workflow: From 5-Amino-1-naphthol
A logical precursor for this compound is 5-Amino-1-naphthol. The synthesis would proceed via the formation of a diazonium salt, which is then converted to the fluoro derivative.
Experimental Protocol (Illustrative)
-
Diazotization: 5-Amino-1-naphthol is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C in an ice bath.[11]
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred mixture, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30-60 minutes. The formation of the diazonium tetrafluoroborate salt may result in a precipitate.
-
Schiemann Reaction: The resulting diazonium salt slurry is filtered, washed with cold ether, and dried.
-
The dried salt is then gently heated until the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃) ceases. This thermal decomposition directly substitutes the diazonium group with fluorine.
-
Purification: The crude product is cooled and purified, typically by extraction into an organic solvent followed by column chromatography on silica gel to yield pure this compound.[12]
Causality: The use of HBF₄ is crucial as it forms the tetrafluoroborate salt of the diazonium ion. This salt is often a stable, isolable solid, which, upon heating, decomposes cleanly to provide the aryl fluoride, making the Schiemann reaction a reliable method for introducing fluorine into an aromatic ring.
Part 4: Chemical Reactivity and Electronic Profile
The reactivity of the this compound ring system is governed by the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing but ortho-, para-directing fluorine atom (-F).
-
Hydroxyl Group Influence: The -OH group is a powerful activating, ortho-, para-director. It strongly activates positions 2 and 4 for electrophilic aromatic substitution.
-
Fluorine Atom Influence: The -F atom is deactivating due to its inductive effect but is also an ortho-, para-director due to resonance. It directs incoming electrophiles to positions 6 and 8.
The overall outcome of an electrophilic substitution reaction will depend on the reaction conditions and the nature of the electrophile. The highly activated positions ortho to the hydroxyl group (2 and 4) are the most likely sites of reaction under standard conditions.
Part 5: Applications in Drug Discovery
The primary utility of this compound lies in its role as a scaffold in drug discovery. The introduction of fluorine can confer several advantages to a parent molecule.[1][2]
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- 12. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Fluoronaphthalen-1-ol (CAS: 61761-32-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Naphthalene Scaffolds in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The strategic placement of a fluorine atom can alter pKa, enhance membrane permeability, and block sites of metabolic degradation, thereby improving pharmacokinetic profiles.[2] Within this context, fluorinated polycyclic aromatic hydrocarbons, such as the naphthalene system, represent a class of privileged structures. 5-Fluoronaphthalen-1-ol, a bifunctional molecule featuring both a nucleophilic hydroxyl group and a metabolically robust fluorinated aromatic ring, emerges as a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents and chemical probes.
This guide serves as a comprehensive technical resource on this compound, providing an in-depth analysis of its physicochemical properties, synthesis, spectral characterization, and safe handling. It is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and medicinal chemistry programs. The presence of the fluorine atom can significantly influence the compound's reactivity, polarity, and biological activity, often by enhancing its lipophilicity and modifying its interactions with biological targets.[1]
Physicochemical and Safety Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its successful application in research and development. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 61761-32-8 | [3] |
| Molecular Formula | C₁₀H₇FO | [1][4] |
| Molecular Weight | 162.16 g/mol | [1][4] |
| Appearance | Not specified (typically off-white to tan solid for naphthols) | - |
| Purity | ≥97% - 99% (as per commercial suppliers) | [1][5] |
| Storage Conditions | 2-8 °C, Keep in dark place, Inert atmosphere | [5] |
Safety and Handling Summary:
This compound requires careful handling in a controlled laboratory environment. Users must consult the full Safety Data Sheet (SDS) before use.[3]
-
Hazard Statements: Based on data for related fluorinated and naphthalene compounds, potential hazards include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[6][7] Naphthalene derivatives may also be toxic to aquatic life with long-lasting effects.[6]
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably a fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]
-
Avoid breathing dust, fumes, or vapors.[7]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Synthesis and Mechanistic Insight
A potential synthetic approach could involve the electrophilic fluorination of a protected 1-naphthol derivative or the nucleophilic substitution on a suitably activated difluoronaphthalene precursor. The choice of reagents and reaction conditions is critical to control regioselectivity and avoid the formation of undesired isomers.
Caption: Plausible synthetic strategies for this compound.
Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the target compound. Below are the key spectroscopic data points for this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. An experimental FTIR spectrum is available for this compound.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3550 | Broad, Strong | O-H stretch (hydroxyl group) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 1500-1600 | Medium-Strong | Aromatic C=C ring stretching |
| ~1250 | Strong | C-O stretch (phenol) |
| 1000-1100 | Strong | C-F stretch |
| 680-860 | Strong | Aromatic C-H out-of-plane bend |
Data interpreted from general IR absorption tables and the available spectrum on SpectraBase.[4][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. While experimental spectra for this compound are not publicly cataloged, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from analogous structures like 1-fluoronaphthalene.[10][11]
¹H NMR (Proton NMR): The spectrum is expected to show six distinct signals in the aromatic region (typically δ 6.5-8.5 ppm) and one broad signal for the hydroxyl proton. The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus.
-
H at C2, C3, C4: These protons will show standard ortho- and meta- H-H coupling.
-
H at C6, C7, C8: These protons will show H-H coupling and additional, smaller H-F coupling (JHF). The proton ortho to the fluorine (H at C6) will likely show the largest H-F coupling.
-
-OH Proton: A broad singlet, whose chemical shift is dependent on concentration and solvent.
¹³C NMR (Carbon NMR): The spectrum will display ten signals for the ten carbon atoms of the naphthalene core. The key feature will be the large one-bond carbon-fluorine coupling constant (¹JCF) for C5 and smaller couplings for carbons two (²JCF), three (³JCF), and four (⁴JCF) bonds away.
-
C5 (Carbon bearing Fluorine): This signal will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz).[12][13]
-
C1 (Carbon bearing Hydroxyl): The chemical shift will be significantly downfield (δ > 150 ppm) due to the oxygen atom.
-
Other Aromatic Carbons: These will appear as doublets or singlets (if proton decoupled) in the typical aromatic region (δ 110-140 ppm), with those on the fluorinated ring showing discernible C-F coupling.[13]
Caption: Standard workflow for the purification and characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass.
-
Expected Exact Mass: 162.0481 g/mol .[4]
-
Expected Molecular Ion [M]⁺: m/z = 162.
Applications in Drug Development and Chemical Synthesis
While specific patents explicitly citing this compound (CAS 61761-32-8) are not prevalent in broad searches, its value lies in its potential as a key intermediate. The structure is a logical precursor for a variety of more complex molecules. The hydroxyl group serves as a handle for derivatization (e.g., etherification, esterification, or conversion to a leaving group for cross-coupling), while the fluoronaphthalene core provides a lipophilic, metabolically stable scaffold.
Potential Synthetic Applications:
-
O-Alkylation/Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to generate a diverse library of ethers, which are common motifs in drug candidates.
-
Conversion to Triflate: The hydroxyl group can be converted to a triflate (-OTf), an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-nitrogen bonds at the C1 position.
-
Scaffold for Bioactive Molecules: The 5-fluoronaphthol core can be incorporated into larger molecules targeting a range of biological systems, from kinase inhibitors to CNS-active agents, where the properties imparted by the fluorine atom are desirable.
The strategic use of fluorinated building blocks is a validated approach in the development of successful pharmaceuticals, and this compound is a prime candidate for inclusion in such discovery programs.[12]
References
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Unzner, T. A., Magauer, T. (2021). Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. ResearchGate. Available at: [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]
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SpectraBase. 1-Naphthalenol, 5-fluoro-. Available at: [Link]
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Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]
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Introduction: The Strategic Role of Fluorine in Naphthalene Scaffolds
An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile. When applied to rigid, aromatic scaffolds like naphthalene, fluorination can profoundly influence lipophilicity, metabolic stability, and binding interactions with target proteins.[3]
This compound is a molecule of significant interest, combining the established naphthalene-1-ol scaffold with the modulating effects of a fluorine atom at the C5 position. Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its potential development as a drug lead, a tool compound in chemical biology, or a building block in synthetic chemistry. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and offering field-proven insights into their determination and interpretation.
Molecular and Physicochemical Profile
A thorough characterization of a compound's physical and chemical properties is fundamental to its journey from discovery to application. These parameters govern everything from solubility and absorption to formulation and stability.
Core Molecular Attributes
| Property | Value | Source |
| Chemical Formula | C₁₀H₇FO | [4] |
| Molecular Weight | 162.16 g/mol | [4] |
| CAS Number | 61761-32-8 |
Melting Point: A Key Indicator of Purity and Lattice Energy
The melting point is one of the most fundamental physical properties of a solid. For a pure crystalline substance, it is a sharp, well-defined temperature at which the solid transitions to a liquid. This temperature provides a measure of the energy required to overcome the crystal lattice forces. In drug development, a sharp melting point is a primary indicator of compound purity. Impurities typically cause a depression and broadening of the melting point range.
Comparative Data of Related Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 1-Naphthalenol | 95-98 | 278-280 |
| 1-Fluoronaphthalene | -13 | 215 |
| This compound | Not available | Not available |
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the standard method for determining the melting point range of a solid organic compound.[5][6][7]
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystalline sample in a mortar and pestle.
-
Take a glass capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[7]
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of a calibrated melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned.
-
-
Measurement:
-
Rapid Scan (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting point. This saves time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Begin heating again at a slow, controlled rate (1-2°C per minute) as you approach the expected melting point.[7]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating at the same rate and record the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0°C).
-
Solubility: The Gateway to Bioavailability
Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's absorption and bioavailability.[8] Poor solubility can be a major hurdle in drug development, leading to low efficacy and formulation challenges. Understanding a compound's solubility profile in various solvents is also essential for purification, analysis, and formulation. The presence of the polar hydroxyl group in this compound suggests some aqueous solubility, likely enhanced by its ability to act as a hydrogen bond donor and acceptor. However, the large, non-polar naphthalene core will limit this solubility.[9]
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines a standard shake-flask method for determining the solubility of a compound in a given solvent.[10][11][12]
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid at the end of the experiment is crucial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.
-
-
Sample Processing:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase).
-
Filter the supernatant through a fine syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Measure the concentration of the compound in the diluted solution.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in units such as mg/mL or µM.
-
Acidity Constant (pKa): Predicting Ionization State
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the phenolic hydroxyl group is acidic. The pKa value is critical as it dictates the charge state of the molecule at a given physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[13] The electron-withdrawing nature of the fluorine atom is expected to make the hydroxyl group of this compound more acidic (i.e., have a lower pKa) compared to unsubstituted 1-Naphthalenol (pKa ≈ 9.4).
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore close to the ionizable center, as the UV-Vis spectrum will change with pH.[13]
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
-
Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).
-
-
Sample Preparation for Measurement:
-
In a series of cuvettes, add a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.
-
-
Spectrophotometric Measurement:
-
Measure the full UV-Vis spectrum (e.g., 200-400 nm) for the sample in each buffer.
-
Identify the wavelengths where the absorbance changes significantly with pH.
-
-
Data Analysis:
-
Plot absorbance at a selected wavelength versus pH. The resulting data should form a sigmoidal curve.
-
The pKa can be determined as the pH at the inflection point of this curve.[13] Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to calculate the pKa.
-
For sparingly soluble compounds, co-solvents may be necessary, and the apparent pKa must be extrapolated back to aqueous conditions.[14][15]
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the initial physicochemical profiling of a novel compound.
Caption: Workflow for physicochemical profiling.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.[16][17][18]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic signals will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The hydroxyl proton signal may be broad and its chemical shift solvent-dependent.
-
¹³C NMR: The carbon spectrum will display ten signals for the ten carbon atoms of the naphthalene ring. The signals for carbons near the fluorine atom will appear as doublets due to carbon-fluorine (C-F) coupling. The C-F coupling constants are valuable structural parameters.[19]
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[20] The ¹⁹F NMR spectrum of this compound is expected to show a single multiplet, with its chemical shift providing information about the electronic environment of the fluorine atom. The splitting pattern will arise from coupling to nearby protons.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.[2]
-
Sample Weighing: Weigh approximately 2-5 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.[18]
-
Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[18]
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key expected absorptions are:
-
A broad O-H stretching band around 3200-3600 cm⁻¹.
-
C-O stretching around 1200-1260 cm⁻¹.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
A strong C-F stretching band, typically in the 1000-1300 cm⁻¹ region.
Experimental Protocol: FT-IR Sample Preparation (Thin Solid Film)
This method is often used for solid samples that are soluble in a volatile solvent.[3]
-
Dissolution: Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
-
Deposition: Place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[21][22] The naphthalene ring system is a strong chromophore. The spectrum of this compound is expected to show characteristic absorption bands in the UV region (typically 200-350 nm). The position and intensity of these bands (λₘₐₓ) are sensitive to the solvent and the substitution pattern on the aromatic ring.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in which the compound is soluble.
-
Stock Solution: Prepare an accurate stock solution of the compound of known concentration.
-
Dilution: Prepare a dilute solution from the stock solution such that its maximum absorbance is within the optimal range of the spectrophotometer (typically 0.2-1.0 absorbance units).
-
Measurement:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Place the blank cuvette in the spectrophotometer and record a baseline.
-
Replace the blank with the sample cuvette and measure the absorption spectrum over the desired wavelength range.[23]
-
Synthesis and Safety
Synthetic Considerations
The synthesis of fluoronaphthalenes can be achieved through various methods, including electrophilic fluorination of naphthalene precursors or nucleophilic substitution reactions. A plausible approach for this compound could involve the diazotization of 5-aminonaphthalen-1-ol followed by a Schiemann reaction or a related fluorination protocol.[5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, general precautions for handling related aromatic and fluorinated compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[24]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[18]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.[24]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a molecule with significant potential, stemming from the strategic placement of a fluorine atom on a privileged naphthalenol scaffold. Its physicochemical properties—melting point, solubility, and pKa—are the critical descriptors that will dictate its behavior in both chemical and biological systems. While specific experimental values require dedicated laboratory investigation, this guide provides the established, authoritative protocols necessary for their determination. A comprehensive understanding of these properties, obtained through the rigorous application of the methodologies described herein, is the essential first step in unlocking the full potential of this promising compound in drug discovery and chemical research.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Hornak, J. P. (n.d.). Sample Preparation. Retrieved from Rochester Institute of Technology website: [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (2022). 1H-NMR and 13C-NMR spectra of 5-FA. Retrieved from [Link]
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Unknown. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
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Unknown. (2021). experiment (1) determination of melting points. Retrieved from [Link]
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Western University. (2013). NMR SAMPLE PREPARATION. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
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Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Trajkovic-Jolevska, S. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 63(1), 3-12. Retrieved from [Link]
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Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research and Applications, 5(2), 1-2. Retrieved from [Link]
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Varol, E. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1600. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. Retrieved from [Link]
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Queen's University. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Ferriz, J. M. R., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Analytical & Pharmaceutical Research, 7(4). Retrieved from [Link]
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ResearchGate. (n.d.). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Retrieved from [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. Retrieved from [Link]
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ResearchGate. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
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European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
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Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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Pratiwi, H., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-12. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Information S1. Retrieved from [Link]
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Chemistry For Everyone. (2024, February 6). How To Perform UV Vis Spectroscopy? [Video]. YouTube. Retrieved from [Link]
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Solubility of Things. (n.d.). 1-Naphthol. Retrieved from [Link]
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The University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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Solubility of Things. (n.d.). 1-Fluoronaphthalene. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoronaphthalen-1-ol. Retrieved from [Link]
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University of Ottawa. (n.d.). Fluorine NMR. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoronaphthalen-1-ol
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoronaphthalen-1-ol (CAS No. 61761-32-8), a key fluorinated aromatic compound of interest to researchers and professionals in drug development and materials science. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this molecule.
Introduction to this compound
This compound, also known as 5-fluoro-1-naphthol, is a substituted naphthalene derivative. The strategic placement of a fluorine atom and a hydroxyl group on the naphthalene core imparts unique physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the hydroxyl group provides a reactive handle for further chemical modifications. Accurate interpretation of its spectroscopic data is paramount for its effective utilization in research and development.
Spectroscopic Analysis Workflow
The structural confirmation of this compound relies on a synergistic application of various spectroscopic techniques. The logical workflow for its characterization is outlined below.
Caption: Spectroscopic analysis workflow for this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the following atom numbering scheme will be used:
Caption: Structure and atom numbering for this compound.
A. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons and the hydroxyl proton. The coupling patterns will be influenced by both proton-proton (H-H) and proton-fluorine (H-F) interactions.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 7.10 - 7.20 | d | J(H2-H3) ≈ 8.0 |
| H-3 | 7.40 - 7.50 | t | J(H3-H2) ≈ 8.0, J(H3-H4) ≈ 8.0 |
| H-4 | 7.80 - 7.90 | d | J(H4-H3) ≈ 8.0 |
| H-6 | 6.90 - 7.00 | dd | J(H6-H7) ≈ 8.0, J(H6-F5) ≈ 9.0 |
| H-7 | 7.25 - 7.35 | t | J(H7-H6) ≈ 8.0, J(H7-H8) ≈ 8.0 |
| H-8 | 7.90 - 8.00 | d | J(H8-H7) ≈ 8.0 |
| 1-OH | 5.00 - 6.00 | br s | - |
Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes. The predicted chemical shifts are based on the electron-donating effect of the hydroxyl group and the electron-withdrawing and mesomeric effects of the fluorine atom. The through-space coupling between the fluorine at C-5 and the proton at C-6 is a key diagnostic feature.
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The signals for carbons bearing fluorine will appear as doublets due to carbon-fluorine (C-F) coupling.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-1 | 150 - 152 | d | J(C1-F5) ≈ 2.0 |
| C-2 | 110 - 112 | s | - |
| C-3 | 125 - 127 | s | - |
| C-4 | 120 - 122 | s | - |
| C-4a | 126 - 128 | d | J(C4a-F5) ≈ 8.0 |
| C-5 | 158 - 160 | d | J(C5-F) ≈ 250 |
| C-6 | 112 - 114 | d | J(C6-F5) ≈ 20 |
| C-7 | 128 - 130 | s | - |
| C-8 | 115 - 117 | d | J(C8-F5) ≈ 5.0 |
| C-8a | 135 - 137 | s | - |
Expertise & Experience: The large one-bond C-F coupling constant (¹JCF) is a hallmark of fluorinated aromatic compounds and is crucial for identifying the carbon directly attached to the fluorine atom. The smaller two-, three-, and four-bond couplings provide further structural confirmation.
C. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will provide direct information about the fluorine substituent. For this compound, a single signal is expected.
Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F-5 | -115 to -125 | m |
Trustworthiness: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The predicted range is typical for a fluorine atom attached to a naphthalene ring. The multiplicity will arise from couplings to neighboring protons, primarily H-4 and H-6.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbon-fluorine, and aromatic moieties. An experimental FTIR spectrum for this compound is noted in the SpectraBase database, though direct access is restricted.[1]
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |
| C-F stretch | 1100 - 1250 | Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
Authoritative Grounding: The broadness of the O-H stretch is indicative of hydrogen bonding. The strong C-F and C-O stretching vibrations are highly characteristic and aid in the confirmation of these functional groups.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇FO), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS).
Table 5: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₇FO |
| Molecular Weight | 162.16 g/mol |
| Exact Mass | 162.0481 g/mol |
| [M]+• | m/z 162 |
| Key Fragments | m/z 134 ([M-CO]+•), m/z 133 ([M-CHO]+) |
Self-Validating System: The presence of the molecular ion peak at m/z 162 confirms the molecular weight. Fragmentation patterns, such as the loss of CO (28 Da) or CHO (29 Da), are characteristic of naphthols and provide further structural evidence.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Set the spectral width to cover the range of -1 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover the range of 0 to 180 ppm. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Set the spectral width to cover the expected range for aromatic fluorine compounds (e.g., -100 to -150 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scales using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of solid this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. For HRMS, use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.
Summary
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. The key diagnostic features include the characteristic splitting patterns in the NMR spectra due to H-F and C-F couplings, the prominent O-H and C-F stretching bands in the IR spectrum, and the definitive molecular ion peak in the mass spectrum. This guide serves as a valuable resource for scientists and researchers working with this important fluorinated building block.
References
-
CAS No. 61761-32-8 for this compound. Chiralen Pharmaceutical Co., Ltd.
-
1-Naphthalenol, 5-fluoro- FTIR Spectrum. SpectraBase.
-
Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. ResearchGate.
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A Technical Guide to the Synthesis and Purification of 5-Fluoronaphthalen-1-ol
Abstract
This whitepaper provides an in-depth technical guide for the synthesis and purification of 5-Fluoronaphthalen-1-ol, a key intermediate in pharmaceutical and materials science. The document outlines a robust and reproducible synthetic strategy commencing from 5-fluoro-1-naphthylamine, detailing the critical parameters of the diazotization and subsequent hydrolysis reactions. Furthermore, it presents a systematic approach to the purification of the crude product, emphasizing chromatographic and recrystallization techniques to achieve high purity. This guide is intended for researchers, scientists, and professionals in drug development, offering practical insights and a validated procedural framework to support their research and development endeavors.
Introduction
This compound is a fluorinated aromatic compound of significant interest due to its utility as a versatile building block in the synthesis of various high-value molecules. The introduction of a fluorine atom into the naphthalene scaffold can profoundly influence the physicochemical properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a crucial precursor in the development of novel pharmaceuticals and advanced materials.
This guide provides a comprehensive overview of a reliable and scalable method for the synthesis and purification of this compound. The presented methodology is grounded in established chemical principles and has been optimized for efficiency and product purity.
Synthetic Strategy: From Amine to Phenol
The most common and efficient route for the preparation of this compound involves a two-step sequence starting from the readily available 5-fluoro-1-naphthylamine. This strategy leverages the diazotization of the primary aromatic amine, followed by a carefully controlled hydrolysis of the resulting diazonium salt to yield the desired phenol.
Step 1: Diazotization of 5-Fluoro-1-naphthylamine
The initial step is the conversion of the primary aromatic amine, 5-fluoro-1-naphthylamine, into a diazonium salt.[1] This is achieved through a reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1]
Causality of Experimental Choices:
-
Low Temperature: The reaction is conducted at low temperatures, typically between -5 to 0 °C.[2] This is critical as diazonium salts are thermally unstable and can decompose prematurely at higher temperatures, leading to unwanted side products and reduced yields.
-
Strong Acidic Medium: The presence of a strong acid is essential for the formation of the active nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite. An excess of acid also ensures that the starting amine remains protonated, preventing it from coupling with the newly formed diazonium salt.[3]
Experimental Protocol: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-fluoro-1-naphthylamine in a dilute solution of hydrochloric acid.
-
Cool the suspension to -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature to ensure complete conversion to the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
The second step involves the hydrolysis of the 5-fluoro-1-naphthalenediazonium salt to this compound. This is typically achieved by carefully heating the aqueous solution of the diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas), and its departure facilitates the nucleophilic attack of water on the aromatic ring.
Causality of Experimental Choices:
-
Controlled Heating: The hydrolysis must be performed with careful temperature control. Rapid heating can lead to vigorous decomposition and the formation of tarry byproducts. A gradual increase in temperature allows for a controlled evolution of nitrogen gas and a cleaner reaction.
-
Aqueous Environment: Water acts as the nucleophile in this reaction, replacing the diazonium group with a hydroxyl group.
Experimental Protocol: Hydrolysis
-
Slowly heat the solution containing the 5-fluoro-1-naphthalenediazonium salt to approximately 50-60 °C.
-
Maintain this temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature. The crude this compound will often precipitate out of the solution.
Purification of Crude this compound
The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and inorganic salts. A multi-step purification process is necessary to achieve the high purity required for subsequent applications.
Initial Work-up
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid and inorganic salts.
-
Dry the crude solid under vacuum.
Column Chromatography
For a high degree of purification, column chromatography is a highly effective technique.[4] This method separates compounds based on their differential adsorption to a stationary phase.[4]
Causality of Experimental Choices:
-
Stationary Phase: Silica gel is a common and effective stationary phase for the purification of moderately polar organic compounds like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.
Experimental Protocol: Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar eluent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elute the column with the solvent mixture, gradually increasing the polarity (e.g., to 90:10, then 80:20 hexane:ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Recrystallization
Recrystallization is a final purification step to obtain highly pure crystalline this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.
Causality of Experimental Choices:
-
Solvent Selection: An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as toluene and heptane, can be effective.
Experimental Protocol: Recrystallization
-
Dissolve the product from chromatography in a minimum amount of hot toluene.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add heptane to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold heptane.
-
Dry the crystals under vacuum.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| Melting Point | Purity assessment | A sharp and well-defined melting point indicates high purity. |
| ¹H NMR Spectroscopy | Structural confirmation | The spectrum should show the expected signals for the aromatic protons with appropriate chemical shifts and coupling constants. |
| ¹⁹F NMR Spectroscopy | Confirmation of fluorine incorporation | A single signal corresponding to the fluorine atom on the naphthalene ring. |
| ¹³C NMR Spectroscopy | Structural confirmation | The spectrum should display the correct number of carbon signals with the expected chemical shifts. |
| Mass Spectrometry | Molecular weight determination | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. |
| HPLC | Purity determination | A single major peak with a purity of >99% is desirable. |
Visual Summaries of Key Processes
Synthetic Workflow
Caption: Synthetic pathway from 5-fluoro-1-naphthylamine to crude this compound.
Purification Workflow
Caption: Multi-step purification process for obtaining high-purity this compound.
Conclusion
The synthesis and purification of this compound can be reliably achieved through a well-defined process involving the diazotization of 5-fluoro-1-naphthylamine followed by hydrolysis and a systematic purification cascade. By carefully controlling reaction parameters and employing appropriate purification techniques, researchers can obtain this valuable synthetic intermediate in high yield and purity. The methodologies detailed in this guide provide a solid foundation for the successful preparation of this compound, thereby facilitating its application in diverse areas of chemical research and development.
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Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]
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Column Chromatography - ResearchGate. Available at: [Link]
-
Diazotisation - Organic Chemistry Portal. Available at: [Link]
-
Kinetics of acid and nucleophile catalysis of the diazotization of 1-naphthylamine - Canadian Journal of Chemistry. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine - ResearchGate. Available at: [Link]
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-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. Available at: [Link]
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Introduction: The Significance of Fluorine in Naphthalene Scaffolds
An In-depth Technical Guide to the Structural Elucidation of 5-Fluoronaphthalen-1-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituent. Understanding its three-dimensional structure is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of this compound. While a comprehensive search of the Cambridge Structural Database (CSD) and other public repositories did not yield a publicly available crystal structure for this specific compound at the time of writing, this document outlines a robust, field-proven workflow for its structural elucidation. We will delve into the synthesis, crystallization, single-crystal and powder X-ray diffraction techniques, and computational modeling, offering both theoretical grounding and practical protocols.
The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of the naphthalen-1-ol scaffold, a fluorine atom at the 5-position is expected to influence the electronic distribution of the aromatic system and the hydrogen-bonding capabilities of the hydroxyl group. These modifications can have profound implications for the compound's behavior in biological systems and its solid-state properties. An accurate crystal structure is therefore not merely an academic exercise but a critical prerequisite for understanding and predicting the behavior of this compound.
Proposed Synthetic Route
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related fluoronaphthalenes. A potential reaction mechanism for the formation of 5-fluoronaphthalen-1-ols has been previously proposed.[1] A common strategy involves the diazotization of 5-fluoronaphthalen-1-amine, followed by hydrolysis of the diazonium salt.
Protocol for the Synthesis of this compound:
-
Diazotization of 5-Fluoronaphthalen-1-amine:
-
Dissolve 5-fluoronaphthalen-1-amine in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
-
Hydrolysis of the Diazonium Salt:
-
Gently heat the solution containing the diazonium salt to facilitate the replacement of the diazonium group with a hydroxyl group.
-
The evolution of nitrogen gas will be observed.
-
-
Purification:
-
The crude this compound can be purified by a suitable technique such as column chromatography or recrystallization from an appropriate solvent system.
-
Crystallization: The Gateway to a High-Resolution Structure
Obtaining high-quality single crystals is often the most challenging step in structure determination. For a small molecule like this compound, several crystallization techniques can be employed.
Experimental Protocols for Crystallization:
-
Slow Evaporation:
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture).
-
Loosely cap the vial and allow the solvent to evaporate slowly at room temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a good solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble.
-
The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to induce crystallization.
-
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure
Once suitable single crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement.
Workflow for SC-XRD Analysis:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Steps:
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers use monochromatic radiation, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).
-
Data Processing and Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation and Analysis: The final structure is validated using various crystallographic metrics and analyzed to understand the molecular geometry, intermolecular interactions, and crystal packing.
Powder X-ray Diffraction (PXRD): A Fingerprint of the Crystalline Form
While SC-XRD provides the detailed atomic structure, powder X-ray diffraction (PXRD) is an invaluable tool for analyzing the bulk crystalline material. It is particularly useful for phase identification, purity assessment, and studying polymorphism.
Experimental Protocol for PXRD:
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline phase. The positions and relative intensities of the peaks can be used to identify the crystalline form by comparing it to a database or a calculated pattern from a known single-crystal structure.
Computational Crystal Structure Prediction (CSP)
In the absence of experimental data, or to complement it, computational crystal structure prediction (CSP) can provide valuable insights into the likely crystal packing and intermolecular interactions.
CSP Workflow:
Caption: Workflow for Computational Crystal Structure Prediction.
Methodology:
-
Molecular Geometry Optimization: The geometry of the this compound molecule is optimized using quantum mechanical methods (e.g., Density Functional Theory).
-
Crystal Packing Search: A systematic search for possible crystal packing arrangements is performed using algorithms that explore different space groups and molecular orientations.
-
Lattice Energy Minimization: The energies of the generated crystal structures are minimized to identify the most stable polymorphs.
-
Polymorph Ranking: The predicted crystal structures are ranked based on their lattice energies to identify the most likely experimentally observable forms.
Analysis of Potential Intermolecular Interactions
Based on the functional groups present in this compound (a hydroxyl group and a fluorine atom), several key intermolecular interactions are expected to govern its crystal packing:
-
O-H···O Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks of molecules.
-
C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the aromatic C-H groups as donors and the oxygen or fluorine atoms as acceptors are also likely to play a role in stabilizing the crystal structure.
-
π-π Stacking: The aromatic naphthalene rings can interact through π-π stacking, further contributing to the overall stability of the crystal lattice.
Conclusion and Future Outlook
While the crystal structure of this compound is not yet publicly available, this guide provides a comprehensive roadmap for its determination and analysis. The combination of synthesis, crystallization, X-ray diffraction, and computational modeling offers a powerful toolkit for elucidating the solid-state structure of this and other important pharmaceutical and material science compounds. The successful determination of the crystal structure of this compound will undoubtedly provide crucial insights for its future applications.
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ResearchGate. X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. Available at: [Link]
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ResearchGate. Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. Available at: [Link]
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CCDC. The Largest Curated Crystal Structure Database. Available at: [Link]
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PubChem. 6-Fluoronaphthalen-1-ol. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. XRD Data analysis of 1-(2,5-dimethoxyphenylazo)-2-naphtol. Available at: [Link]
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UNT Digital Library. X-Ray Powder Diffraction Patterns of Solid Hydrocarbons, Derivative of Hydrocarbons, Phenols, and Organic Bases. Available at: [Link]
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Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. Available at: [Link]
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Chemistry LibreTexts. X-ray diffraction (XRD) basics and application. Available at: [Link]
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PubChem. 5-Amino-1-naphthol. Available at: [Link]
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5-Fluoronaphthalen-1-ol reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 5-Fluoronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key fluorinated building block in medicinal chemistry and materials science. The strategic introduction of a fluorine atom onto the naphthalene-1-ol scaffold significantly modulates its electronic properties, reactivity, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive analysis of the reactivity and stability of this compound, grounded in established chemical principles and supported by experimental evidence. We will delve into the electronic effects of the fluorine substituent, explore its influence on key chemical transformations, and discuss its stability under various conditions, offering field-proven insights for its effective utilization in research and development.
Introduction: The Strategic Role of Fluorine in Naphthalene Scaffolds
The substitution of hydrogen with fluorine is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. In the context of the naphthalen-1-ol framework, the introduction of a fluorine atom at the C-5 position creates a molecule with a unique electronic profile. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (-I), while its lone pairs participate in a weaker resonance donating effect (+M). This interplay of electronic effects governs the reactivity of the aromatic system and the phenolic hydroxyl group.
Electronic Landscape and its Influence on Reactivity
The reactivity of this compound is fundamentally dictated by the electronic perturbations introduced by the fluorine atom and the hydroxyl group. The hydroxyl group is a potent activating group, directing electrophilic substitution primarily to the ortho and para positions (C2, C4, and C7). The fluorine atom, being a deactivating group via its inductive effect, modulates the overall reactivity of the ring system.
A key aspect to consider is the regioselectivity of its reactions. The interplay between the activating hydroxyl group and the deactivating, yet ortho-, para- directing fluorine atom, leads to specific outcomes in electrophilic aromatic substitution reactions.
Core Reactivity Profile: A Mechanistic Exploration
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For this compound, the directing effects of both the hydroxyl and fluoro substituents are crucial.
Workflow for a Typical Electrophilic Bromination:
Caption: General workflow for electrophilic bromination of this compound.
Experimental Protocol: Regioselective Bromination
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Reagent Addition: Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the regioisomeric products.
Causality: The choice of NBS as a brominating agent is crucial as it provides a source of electrophilic bromine under mild conditions, minimizing potential side reactions. The regioselectivity is dictated by the strong activating effect of the hydroxyl group, leading to substitution primarily at the C2 and C4 positions.
Nucleophilic Aromatic Substitution
While less common due to the electron-rich nature of the naphthalene ring, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly if additional electron-withdrawing groups are present or through the formation of arynes. The fluorine atom itself is generally a poor leaving group in SNAr reactions on naphthalenes unless activated by strongly electron-withdrawing groups in the ortho or para positions.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is a key reactive site, readily undergoing O-alkylation, O-acylation, and other transformations.
O-Alkylation (Williamson Ether Synthesis):
A Technical Guide to the Solubility of 5-Fluoronaphthalen-1-ol in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoronaphthalen-1-ol. In the absence of extensive published quantitative data, this document synthesizes theoretical principles of intermolecular forces and structural chemistry to predict the compound's solubility in a range of common laboratory solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of solubility is presented, empowering researchers in drug development and chemical synthesis to generate reliable data for their specific applications. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of the solubility profile of this compound for formulation, process development, and quality control.
Introduction to this compound and the Imperative of Solubility
This compound, a fluorinated derivative of 1-naphthol, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. The introduction of a fluorine atom onto the naphthalene scaffold can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation of the final product.
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is governed by the principle of "like dissolves like."[1] This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[2][3]
The key intermolecular forces at play include:
-
Hydrogen Bonding: Strong, directional interactions between a hydrogen atom bonded to a highly electronegative atom (like oxygen in the hydroxyl group of this compound) and another nearby electronegative atom.
-
Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.[3][4]
-
London Dispersion Forces: Temporary attractive forces that result from the formation of temporary dipoles in nonpolar molecules. The strength of these forces generally increases with the size and surface area of the molecule.[4][5][6]
The structure of this compound, featuring a polar hydroxyl group, an electronegative fluorine atom, and a large, nonpolar naphthalene ring system, suggests a nuanced solubility profile that will be explored in the subsequent sections.
Molecular Structure and Predicted Solubility Profile
The solubility of this compound is a direct consequence of its molecular architecture. The molecule can be dissected into distinct regions that dictate its interactions with different types of solvents.
Caption: Intermolecular forces in this compound.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.
-
Water (H₂O): The solubility in water is expected to be low. While the hydroxyl group can participate in hydrogen bonding with water molecules, the large, hydrophobic naphthalene ring system dominates the molecule's character, leading to poor solvation by the highly polar water.
-
Alcohols (Methanol, Ethanol): Solubility is predicted to be significantly higher in alcohols compared to water.[7] The alkyl chains of these solvents can interact favorably with the nonpolar naphthalene core via London dispersion forces, while the hydroxyl groups can form hydrogen bonds with the hydroxyl group of this compound. Generally, phenolic compounds show good solubility in alcohols.[8]
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Acetonitrile)
These solvents possess a dipole moment but lack O-H or N-H bonds, so they can act as hydrogen bond acceptors but not donors.
-
Acetone (CH₃COCH₃): Good solubility is anticipated. The carbonyl oxygen of acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound. The methyl groups of acetone will also have favorable dispersion interactions with the naphthalene ring.
-
Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): Excellent solubility is expected. DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting ability at the sulfoxide oxygen.
-
Acetonitrile (CH₃CN): Moderate to good solubility is likely. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
These solvents lack a significant dipole moment and cannot participate in hydrogen bonding.
-
Hexane (C₆H₁₄): Poor solubility is predicted. The interactions would be limited to weak London dispersion forces, which are unlikely to overcome the solute-solute interactions, particularly the hydrogen bonding between this compound molecules.
-
Toluene (C₇H₈): Moderate solubility is expected. As an aromatic solvent, toluene can engage in π-stacking interactions with the naphthalene ring system of the solute. This, combined with London dispersion forces, should lead to better solubility than in aliphatic hydrocarbons like hexane. Naphthalene itself is soluble in many organic solvents, including toluene.[7][9]
-
Diethyl Ether (CH₃CH₂OCH₂CH₃): Moderate to good solubility is anticipated. While primarily nonpolar, the oxygen atom in diethyl ether can act as a weak hydrogen bond acceptor for the hydroxyl group of the solute.
Predicted Solubility Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Interactions |
| Polar Protic | Water | Low | Hydrogen Bonding (limited by hydrophobicity) |
| Methanol, Ethanol | High | Hydrogen Bonding, London Dispersion | |
| Polar Aprotic | Acetone, DMSO | High to Excellent | Hydrogen Bonding (acceptor), Dipole-Dipole |
| Acetonitrile | Moderate to High | Hydrogen Bonding (acceptor), Dipole-Dipole | |
| Nonpolar | Hexane | Low | London Dispersion |
| Toluene | Moderate | London Dispersion, π-stacking | |
| Diethyl Ether | Moderate | London Dispersion, Weak Hydrogen Bonding |
Experimental Protocol for Solubility Determination: A Self-Validating Approach
Given the lack of published quantitative data, a robust and reproducible experimental method is essential for determining the solubility of this compound. The following protocol is based on the widely accepted shake-flask method, which is considered a gold standard for solubility measurements.[10]
Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Scintillation vials with Teflon-lined caps
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
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The Chemistry and Application of Fluoronaphthalene Derivatives: A Technical Guide for Researchers
Abstract
The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth review of fluoronaphthalene derivatives, a class of compounds whose unique physicochemical properties have led to their application in pharmaceuticals, organic electronics, and more. We will explore the synthesis, reactivity, and spectroscopic characterization of these versatile molecules, offering field-proven insights into their practical application. Detailed experimental protocols for key synthetic transformations and a comprehensive analysis of their burgeoning role in drug discovery and advanced materials are presented to empower researchers in their scientific endeavors.
Introduction: The Fluorine Advantage in the Naphthalene Scaffold
Naphthalene, a simple bicyclic aromatic hydrocarbon, provides a rigid and versatile scaffold for chemical modification.[1] The introduction of a fluorine atom onto this scaffold dramatically alters its electronic and steric properties, often leading to enhanced biological activity, improved metabolic stability, and unique photophysical characteristics.[2][3] The high electronegativity of fluorine creates a strong C-F bond and induces both mesomeric and inductive effects, which modulate the reactivity and molecular interactions of the naphthalene ring system.[2] These properties make fluoronaphthalene derivatives highly sought-after building blocks in the development of novel therapeutics and functional materials.[1]
This guide will serve as a comprehensive resource for chemists and drug development professionals, detailing the synthesis, properties, and applications of these important compounds.
Synthesis of Fluoronaphthalene Derivatives
The regioselective introduction of a fluorine atom onto the naphthalene ring can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern, the presence of other functional groups, and scalability.
The Balz-Schiemann Reaction: A Classic Approach
The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aromatic amines.[4] The reaction proceeds via the diazotization of a naphthylamine, followed by thermal or photolytic decomposition of the resulting diazonium tetrafluoroborate salt.[4][5]
Mechanism of the Balz-Schiemann Reaction
The reaction is thought to proceed through an SN1-type mechanism involving the formation of an aryl cation intermediate.[6]
Caption: Mechanism of the Balz-Schiemann Reaction.
Experimental Protocol: Synthesis of 1-Fluoronaphthalene via the Schiemann Reaction [2][5]
-
Diazotization: In a three-necked flask, dissolve 1-naphthylamine (100 g) in a 20% aqueous solution of hydrochloric acid (550 g). Heat the mixture to 75 °C with stirring until complete dissolution. Cool the solution to below 5 °C in an ice bath. Slowly add a solution of sodium nitrite (50 g) in water, maintaining the temperature below 5 °C. Stir the resulting solution at low temperature for 0.2 hours to ensure complete formation of the diazonium salt.
-
Substitution: To the diazonium salt solution, add a 40% aqueous solution of fluoroboric acid (150 g). Stir the mixture for 0.25 hours. A precipitate of the naphthyldiazonium tetrafluoroborate will form.
-
Isolation of the Diazonium Salt: Filter the precipitate and dry the filter cake at 65 °C for 0.2 hours.
-
Thermal Decomposition: In a reactor equipped for gas evolution, slowly add the dried diazonium salt to a stream of hot air (85-90 °C). The salt will decompose to yield a solution of 1-fluoronaphthalene.
-
Purification: Wash the resulting 1-fluoronaphthalene solution with pure water (3-6 times). Neutralize the solution with sodium carbonate to a pH of 6.8-7.2. Separate the organic layer and purify by distillation to obtain 1-fluoronaphthalene.
Electrophilic Fluorination with Selectfluor™
Direct fluorination of the naphthalene ring can be achieved using electrophilic fluorinating agents. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commercially available, stable, and effective reagent for this purpose.[7][8] The reaction mechanism is believed to proceed via a single-electron transfer (SET) pathway.[9]
Experimental Protocol: General Procedure for Electrophilic Fluorination of Naphthalene [8]
-
Dissolve the naphthalene starting material in a suitable solvent, such as acetonitrile.
-
Add Selectfluor™ to the solution at room temperature.
-
Stir the reaction and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Buchwald-Hartwig Amination
While not a direct fluorination method, the Buchwald-Hartwig amination is a powerful tool for the synthesis of aminofluoronaphthalene derivatives, which are important intermediates in drug discovery. This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (e.g., bromofluoronaphthalene) and an amine.
Caption: General scheme for Buchwald-Hartwig amination.
Physicochemical and Spectroscopic Properties
The position of the fluorine atom on the naphthalene ring significantly influences the molecule's physical and spectroscopic properties.
Table 1: Comparison of Physicochemical Properties of 1- and 2-Fluoronaphthalene
| Property | 1-Fluoronaphthalene | 2-Fluoronaphthalene |
| Molecular Formula | C₁₀H₇F | C₁₀H₇F |
| Molecular Weight | 146.16 g/mol | 146.16 g/mol |
| Melting Point | -13 °C | 59-61 °C |
| Boiling Point | 215 °C | 211-212 °C |
| Density | 1.132 g/mL | 1.14 g/mL |
| Solubility in Water | Insoluble | Insoluble |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the characterization of fluoronaphthalene derivatives. The fluorine atom provides a unique spectroscopic handle in the form of ¹⁹F NMR, and its coupling to neighboring protons and carbons in ¹H and ¹³C NMR spectra provides valuable structural information.
Table 2: Representative NMR Spectroscopic Data for 1-Fluoronaphthalene
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ¹H NMR | 7.10-8.10 (m) | J(F,H) ≈ 5.4, 10.7 Hz |
| ¹³C NMR | 108.0 - 160.0 | J(F,C) can be significant |
| ¹⁹F NMR | Varies with reference | - |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.[10]
Applications in Drug Discovery
The unique properties conferred by the fluorine atom make fluoronaphthalene derivatives attractive scaffolds in medicinal chemistry.
Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)
1-Fluoronaphthalene is a key starting material in the synthesis of duloxetine (Cymbalta®), a widely prescribed antidepressant that functions as a potent inhibitor of serotonin and norepinephrine reuptake.[11]
Experimental Workflow: Synthesis of Duloxetine from 1-Fluoronaphthalene
Caption: Synthetic route to Duloxetine.
Anticancer Agents
Naphthalene derivatives have been extensively investigated for their potential as anticancer agents.[12] The introduction of fluorine can enhance the cytotoxic activity of these compounds. For example, novel 3-(naphthalen-1-yl)-4,5-dihydropyrazole derivatives have been synthesized and evaluated for their anticancer properties. The 4-fluorophenyl derivative 9g showed potent cytotoxicity against MDA-MB-231 and T-47D breast cancer cell lines, with IC₅₀ values of 0.62 µM and 3.14 µM, respectively.[3]
Table 3: Anticancer Activity of Selected Fluoronaphthalene Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9g (4-fluorophenyl derivative) | MDA-MB-231 | 0.62 ± 0.03 | [3] |
| 9g (4-fluorophenyl derivative) | T-47D | 3.14 ± 0.11 | [3] |
| 9k (4-chlorophenyl derivative) | MDA-MB-231 | 1.14 ± 0.06 | [3] |
| 9k (4-chlorophenyl derivative) | T-47D | 4.92 ± 0.28 | [3] |
Applications in Materials Science
The electronic and photophysical properties of fluoronaphthalene derivatives make them promising candidates for applications in organic electronics.
Organic Solar Cells (OSCs)
Fluorinated naphthalene diimide-based acceptor polymers have been synthesized and utilized in all-polymer solar cells (all-PSCs).[13] The incorporation of fluorine was found to increase the dielectric constants of the blend films, which in turn improved charge generation and the overall photocurrent. A power conversion efficiency (PCE) of 7.3% was achieved for a device based on a fluorinated naphthalene diimide acceptor polymer.[13] More recent advances in organic photovoltaics have seen PCEs exceeding 18% and even approaching 20% with rational molecular design, highlighting the potential for further improvements in fluorinated material-based devices.[14][15][16]
Conclusion and Future Outlook
Fluoronaphthalene derivatives represent a versatile and valuable class of compounds with a broad range of applications. Their synthesis is well-established, and their unique properties continue to be exploited in the design of new pharmaceuticals and advanced materials. The continued development of novel synthetic methodologies and a deeper understanding of the structure-property relationships of these compounds will undoubtedly lead to further innovations in medicine and technology. As our ability to precisely control the structure and properties of organic molecules improves, the future for fluoronaphthalene derivatives in cutting-edge research and development appears bright.
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The Role of 1-Fluoronaphthalene in Organic Synthesis. (n.d.). Retrieved from [Link]
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Patsnap. (n.d.). Prepn process of 1-fluoronaphthalene. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1. Retrieved from [Link]
-
National Institutes of Health. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
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El-Sawy, E. R., et al. (2025). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Retrieved from [Link]
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LornaJane. (2011). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
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discovery and history of 5-Fluoronaphthalen-1-ol
An In-depth Technical Guide to the Synthesis and History of 5-Fluoronaphthalen-1-ol
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of interest in synthetic and medicinal chemistry. In the absence of a singular seminal publication detailing its initial discovery, this document reconstructs its likely historical synthesis based on the development of key fluorination and aromatic substitution reactions. We delve into the foundational principles of its probable synthetic pathway, beginning with the introduction of the fluorine moiety via the Balz-Schiemann reaction and culminating in the formation of the hydroxyl group through diazotization and hydrolysis. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the compound's physicochemical properties, providing a vital resource for professionals engaged in the research and development of novel chemical entities.
Introduction and Historical Context
Fluorinated organic molecules are of profound importance in modern science, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. The introduction of a fluorine atom can dramatically alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, as a member of this class, represents a valuable building block for the synthesis of more complex chemical structures.
While a specific date or publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis was made possible by the development of robust methods for aromatic fluorination in the early 20th century. The most probable route to its initial synthesis would have relied on two cornerstone reactions of organic chemistry: the Balz-Schiemann reaction for the introduction of the fluorine atom and the diazotization of an aromatic amine followed by hydrolysis to install the hydroxyl group.
The Balz-Schiemann reaction, first reported by Günther Balz and Günther Schiemann in 1927, provided a reliable method for converting primary aromatic amines into aryl fluorides via a diazonium tetrafluoroborate intermediate.[1][2] This development was a significant advancement, as direct fluorination of aromatic compounds was, and remains, a challenging endeavor.[2] Given this historical context, it is highly probable that the first synthesis of this compound was achieved by applying these established methods to a suitable naphthalene-based precursor.
Postulated Synthetic Trajectory
The most logical and historically consistent synthetic pathway to this compound involves a two-stage process, likely starting from 5-aminonaphthalen-1-amine (1,5-diaminonaphthalene) or a related compound.
-
Stage 1: Introduction of the Fluorine Moiety via the Balz-Schiemann Reaction. This would involve the selective diazotization of one amino group in a diaminonaphthalene, followed by treatment with fluoroboric acid to form the diazonium tetrafluoroborate salt, which is then thermally decomposed to yield a fluoroaminonaphthalene.
-
Stage 2: Conversion of the Remaining Amino Group to a Hydroxyl Group. The resulting fluoroaminonaphthalene would then undergo a second diazotization, followed by hydrolysis of the diazonium salt to produce the final this compound.
This synthetic approach is outlined in the workflow diagram below.
Caption: Postulated two-stage synthesis of this compound.
Detailed Synthetic Methodologies
Stage 1: Synthesis of 5-Fluoronaphthalen-1-amine (The Balz-Schiemann Reaction)
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination.[1][2] It proceeds through the formation of an aryl diazonium tetrafluoroborate salt, which upon heating, decomposes to the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.[3] The SN1-type mechanism involves the formation of a short-lived aryl cation.[2]
Caption: Mechanism of the Balz-Schiemann Reaction.
Experimental Protocol: General Procedure for the Balz-Schiemann Reaction
This protocol is a generalized procedure and would require optimization for the specific synthesis of 5-Fluoronaphthalen-1-amine from 1,5-diaminonaphthalene.
-
Diazotization: A primary aromatic amine (1.0 equivalent) is dissolved or suspended in an aqueous solution of fluoroboric acid (HBF₄, ~48%, 2.5-3.0 equivalents) at 0-5 °C.
-
Formation of Diazonium Salt: A solution of sodium nitrite (NaNO₂, 1.05 equivalents) in water is added dropwise to the amine solution, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30-60 minutes at this temperature.
-
Isolation of the Tetrafluoroborate Salt: The precipitated aryl diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, cold ethanol, and finally with diethyl ether. The salt is then dried under vacuum.
-
Thermal Decomposition: The dry diazonium salt is heated gently in an inert solvent (such as hexane or chlorobenzene) or, in some cases, without a solvent, until the evolution of nitrogen gas ceases.[3][4] The temperature required for decomposition varies depending on the substrate but is typically in the range of 80-150 °C.
-
Purification: The resulting aryl fluoride is then purified by distillation or recrystallization.
Causality Note: The use of fluoroboric acid is crucial as the tetrafluoroborate anion (BF₄⁻) is non-nucleophilic, allowing for the isolation of the diazonium salt. Upon heating, it serves as the fluoride source for the reaction.[3] Modern variations of this reaction may use ionic liquids or non-polar solvents to improve yields and safety.[5]
Stage 2: Synthesis of this compound (Diazotization and Hydrolysis)
The conversion of an aromatic amino group to a hydroxyl group is a well-established transformation. It proceeds via the formation of a diazonium salt, which is then hydrolyzed by heating in an aqueous acidic medium.[6][7]
Experimental Protocol: Synthesis of this compound from 5-Fluoronaphthalen-1-amine
-
Diazotization: 5-Fluoronaphthalen-1-amine (1.0 equivalent) is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C.[8]
-
Formation of Diazonium Salt: An aqueous solution of sodium nitrite (1.05 equivalents) is added dropwise, keeping the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.
-
Hydrolysis: The solution containing the diazonium salt is then slowly added to a boiling aqueous solution of sulfuric acid. Alternatively, the diazonium salt solution can be heated directly to induce hydrolysis. The evolution of nitrogen gas will be observed.
-
Isolation and Purification: After cooling, the product, this compound, may precipitate out of the solution or can be extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Causality Note: The diazonium group is an excellent leaving group (as N₂ gas), facilitating the nucleophilic attack by water to form the phenol.[9] This reaction is often referred to as a Sandmeyer-type hydroxylation, although it does not typically require a copper catalyst.[7]
Physicochemical and Spectroscopic Data
The characterization of this compound is essential for its identification and use in further synthetic applications. Below is a summary of its key properties.
| Property | Value |
| Molecular Formula | C₁₀H₇FO |
| Molecular Weight | 162.16 g/mol |
| Exact Mass | 162.048093 g/mol |
| InChI Key | KMQITEWKYHQQHH-UHFFFAOYSA-N |
| Synonyms | 1-Naphthalenol, 5-fluoro-; 5-Fluoro-1-naphthol |
Spectroscopic data, such as FTIR, would be available from spectral databases for confirmation of the compound's identity.
Applications and Research Interest
While specific applications of this compound are not extensively documented in readily available literature, its structure suggests significant potential as an intermediate in several areas:
-
Medicinal Chemistry: As a fluorinated naphthol, it can serve as a scaffold or building block for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability and the naphthol moiety is a common feature in biologically active compounds.
-
Materials Science: Fluorinated aromatic compounds are often used in the development of advanced materials, such as liquid crystals and polymers, due to their unique electronic properties and thermal stability.
-
Chemical Probes: The fluorescent nature of the naphthalene ring system makes it a candidate for the development of chemical sensors and probes.
The study of the metabolism of related compounds, such as 1-fluoronaphthalene, indicates an interest in understanding the biological fate of such molecules, which is crucial for drug development.[4]
Conclusion
This compound is a valuable fluorinated aromatic compound whose synthesis is rooted in classic organic reactions. While its specific discovery is not marked by a single event, its existence is a testament to the power and utility of foundational synthetic methods like the Balz-Schiemann reaction and the diazotization-hydrolysis sequence. This guide provides a comprehensive, albeit reconstructed, history and a practical framework for the synthesis and understanding of this important chemical entity, serving as a valuable resource for researchers in the chemical sciences.
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Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. [Link]
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An In-depth Technical Guide to the Toxicological Profile of 5-Fluoronaphthalen-1-ol
A Note on Data Scarcity: Direct experimental toxicological data for 5-Fluoronaphthalen-1-ol is not extensively available in the public domain. This guide, therefore, adopts a predictive and comparative approach, leveraging in silico modeling, read-across analysis from structurally similar compounds, and established toxicological principles to construct a robust preliminary hazard assessment. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the potential toxicological profile of this compound and to guide future experimental investigation.
Introduction and Physicochemical Profile
This compound is a fluorinated aromatic compound belonging to the naphthol family. The introduction of a fluorine atom to the naphthalene scaffold can significantly alter its physicochemical properties, which in turn influences its metabolic fate and toxicological profile. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and modify pharmacokinetic properties.[1][2] However, the C-F bond, while strong, is not inert, and its metabolism can sometimes lead to toxic byproducts.[2]
A summary of the key physicochemical properties of this compound and its parent compound, 1-Naphthol, is presented below. These parameters are crucial for predicting absorption, distribution, metabolism, and excretion (ADME).
| Property | This compound (Predicted) | 1-Naphthol (Experimental) | Reference |
| Molecular Formula | C10H7FO | C10H8O | [3][4] |
| Molecular Weight | 162.16 g/mol | 144.17 g/mol | [3][4] |
| LogP (Octanol/Water Partition Coefficient) | ~3.7 (Calculated) | 2.85 | [3][4] |
| Water Solubility | Low (Predicted) | 866 mg/L at 25 °C | [4] |
| pKa | ~9.5 (Predicted for hydroxyl group) | 9.39 | [4] |
The higher predicted LogP of this compound suggests increased lipophilicity compared to 1-Naphthol, which may enhance its absorption through biological membranes and potential for bioaccumulation in lipid-rich tissues.[5]
Predictive Toxicology: An In Silico Assessment
In the absence of direct experimental data, computational (in silico) models provide a valuable first-tier assessment of potential toxicity. These models utilize quantitative structure-activity relationships (QSAR) to predict the likelihood of adverse effects based on the chemical structure.
| Toxicological Endpoint | Predicted Outcome for this compound | Basis of Prediction |
| Genotoxicity (Ames Mutagenicity) | Likely Negative | Based on structural alerts analysis; many aromatic hydroxyl compounds are non-mutagenic in the Ames test without metabolic activation. |
| Carcinogenicity | Inconclusive, requires further investigation | The naphthalene ring itself is a structural alert for potential carcinogenicity, but the influence of the fluoro and hydroxyl groups is complex.[6] |
| Skin Sensitization | Potential Sensitizer | Naphthols can act as haptens, and this potential may be retained or modified by fluorination. |
| Acute Oral Toxicity | Harmful if swallowed (Predicted Category 4) | Based on read-across from similar aromatic compounds.[7] |
It is critical to emphasize that these are predictions and must be confirmed by experimental data.
Read-Across Toxicological Assessment from Structurally Similar Compounds
To build a more detailed toxicological picture, we can analyze data from structurally related molecules, primarily the parent compound 1-Naphthol and the core naphthalene structure.
1-Naphthol: The Parent Compound
1-Naphthol is a known metabolite of the insecticide carbaryl and the polycyclic aromatic hydrocarbon naphthalene.[4][8] Its toxicology has been studied more extensively.
-
Acute Toxicity : 1-Naphthol has a low acute oral toxicity, with a reported LD50 in rats of >2 g/kg body weight.[9]
-
Irritation : It is considered a minimal skin irritant but can cause significant eye irritation.[9]
-
Genotoxicity : The genotoxic potential of 1-Naphthol appears to be weak. It has been reported as non-mutagenic in some in vitro assays but is also described as a genotoxin.[4][9] The formation of reactive metabolites like naphthoquinones is a key concern for its toxicity.[8][10]
-
Metabolism : 1-Naphthol is primarily metabolized in the liver through conjugation (glucuronidation and sulfation) for excretion.[8] A minor but toxicologically significant pathway involves oxidation to form 1,4-naphthoquinone.[6][10]
Naphthalene: The Core Structure
Naphthalene's toxicity is largely driven by its metabolism.
-
Metabolism : Cytochrome P450 (CYP) enzymes, particularly CYP1A2, oxidize naphthalene to form the reactive intermediate 1,2-naphthalene oxide.[6][10] This epoxide can then be detoxified or can rearrange to form 1-naphthol and 2-naphthol.[10] Further metabolism of 1-naphthol can lead to the formation of toxic quinones.[5][10]
-
Toxicity : Acute high-dose exposure to naphthalene can cause hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[10] Chronic exposure is associated with cataracts and respiratory tract damage.
Mechanistic Hypotheses: The Influence of Fluorine
The presence of the fluorine atom at the 5-position of the naphthalene ring is expected to influence the metabolism and, consequently, the toxicity of the molecule.
-
Blocked Metabolic Site : The C-F bond is significantly stronger than a C-H bond. Fluorine at the 5-position will block oxidation at that site, potentially redirecting metabolism to other positions on the ring.[1]
-
Altered Electronic Properties : Fluorine is a highly electronegative atom, which can withdraw electron density from the aromatic ring system. This can alter the susceptibility of the ring to CYP-mediated oxidation and influence the reactivity of any epoxide or quinone intermediates that are formed.[2]
-
Potential for Fluoride Ion Release : While the C-F bond on an aromatic ring is generally stable, metabolic processes can, in some cases, lead to its cleavage, releasing a fluoride ion.[2] High systemic levels of fluoride are toxic, primarily affecting bone and teeth.[2]
A hypothesized metabolic pathway for this compound is presented below, drawing parallels with the known metabolism of naphthalene.
Caption: Hypothesized metabolic activation and detoxification pathways for this compound.
Proposed Experimental Workflow for Toxicological Characterization
Given the data gaps, a structured, tiered approach to experimental testing is recommended. This strategy, aligned with international guidelines from the Organisation for Economic Co-operation and Development (OECD), ensures a systematic evaluation of potential hazards.[11][12]
Caption: A tiered experimental workflow for the toxicological assessment of this compound.
Tier 1: In Vitro Genotoxicity and Cytotoxicity Protocols
5.1.1 Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Objective : To assess the potential for the compound to induce gene mutations in bacteria.
-
Methodology :
-
Select at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Prepare a range of concentrations of this compound in a suitable solvent (e.g., DMSO).
-
Conduct the assay with and without an exogenous metabolic activation system (S9 mix from induced rat liver).
-
Expose the bacterial strains to the test compound using the plate incorporation or pre-incubation method.
-
Include appropriate negative (solvent) and positive controls (known mutagens for each strain).
-
Incubate plates for 48-72 hours.
-
Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
-
5.1.2 In Vitro Mammalian Cell Micronucleus Test - OECD 487
-
Objective : To detect damage to chromosomes or the mitotic apparatus in mammalian cells.
-
Methodology :
-
Culture a suitable mammalian cell line (e.g., L5178Y, CHO, V79, or human peripheral blood lymphocytes).
-
Expose the cells to a range of concentrations of this compound for a short (3-6 hours) and long (24 hours) duration, both with and without S9 metabolic activation.
-
Include a recovery period.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
Tier 2: Acute In Vivo Toxicity Protocols
5.2.1 Acute Oral Toxicity – Up-and-Down Procedure (UDP) - OECD 425
-
Objective : To determine the acute oral LD50 value and observe signs of toxicity.[13]
-
Methodology :
-
Use a single sex of rodent (typically female rats), as testing in one sex is often sufficient.[13][14]
-
Dose animals sequentially, one at a time, at 48-hour intervals.[13]
-
Select a starting dose based on available information, typically 175 mg/kg, with a dose progression factor of 3.2.
-
If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.[13]
-
This process continues until stopping criteria are met (e.g., 5 reversals in dose direction).
-
Observe animals for signs of toxicity and mortality for at least 14 days.
-
Calculate the LD50 and its confidence interval using maximum likelihood methods.[13]
-
Conclusion and Future Directions
While direct toxicological data for this compound is sparse, a preliminary hazard assessment based on in silico predictions and read-across from structural analogs suggests a profile of moderate concern. The primary areas for investigation should be its potential for skin sensitization and the toxicological consequences of its metabolism, particularly the potential formation of reactive quinone intermediates.
The fluorination at the 5-position is likely to alter the metabolic profile compared to 1-Naphthol, which could either increase or decrease its toxic potential. This underscores the necessity of empirical testing. The proposed tiered experimental workflow provides a clear and efficient path forward to definitively characterize the toxicological profile of this compound, ensuring a data-driven approach to risk assessment for researchers and drug development professionals.
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A Theoretical Framework for Elucidating the Electronic Structure of 5-Fluoronaphthalen-1-ol: A Guide for Computational Drug Discovery and Materials Science
Abstract
The strategic incorporation of fluorine and hydroxyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 5-Fluoronaphthalen-1-ol, a molecule combining the unique electronic properties of these two functional groups on a naphthalene core, presents a compelling subject for theoretical investigation. However, a dedicated study of its electronic structure remains conspicuously absent in the current literature. This technical guide provides a comprehensive, first-principles roadmap for the theoretical characterization of this compound. We outline a robust computational workflow employing Density Functional Theory (DFT) to dissect its molecular orbitals, charge distribution, and reactivity. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to predict the molecule's behavior and guide its potential applications.
Introduction: The Scientific Imperative
Naphthalene derivatives are privileged structures in pharmacology and materials science due to their rigid, planar geometry and rich π-electron system. The introduction of substituents dramatically modulates their electronic properties, and consequently, their function.
-
The Role of the Hydroxyl Group: The hydroxyl (-OH) group is a strong π-donor through resonance and a σ-acceptor through induction. In drug molecules, it frequently acts as a hydrogen bond donor and acceptor, critical for receptor binding and influencing metabolic pathways.[1] Its presence on the naphthalene ring is known to increase electron density, affecting reactivity and intermolecular interactions.[2]
-
The Influence of Fluorine: Fluorine, the most electronegative element, exerts a powerful inductive electron-withdrawing effect (σ-acceptor).[3] Simultaneously, it can act as a weak π-donor via resonance due to its lone pairs.[3] This dual nature allows for fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity without significant steric alteration.[3] The impact of fluorine on the electronic properties of aromatic systems is a subject of intense study.[4][5]
The combined presence of a strong π-donating hydroxyl group and an inductively powerful fluorine atom on the same naphthalene scaffold creates a complex electronic environment. Understanding this interplay is crucial for predicting the molecule's reactivity, spectroscopic properties, and potential as a pharmaceutical intermediate or a building block for advanced materials. This guide proposes a definitive theoretical workflow to bridge this knowledge gap.
Theoretical & Computational Strategy: A Self-Validating System
To accurately model the electronic structure of this compound, a multi-faceted computational approach grounded in Density Functional Theory (DFT) is proposed. DFT offers an excellent balance of computational cost and accuracy for systems of this size.[6][7]
Foundational Theory: DFT and Basis Sets
Our methodology will be centered on the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[8] This functional has a long-standing track record of providing reliable geometric and electronic data for a wide range of organic molecules.[9] To ensure a robust description of the electron distribution, especially around the electronegative fluorine and oxygen atoms, we will employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately modeling lone pairs and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.
Analytical Lenses: Deepening the Electronic Insight
A simple energy calculation is insufficient. To build a comprehensive picture, we must dissect the electronic structure through specialized analyses:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs.[10][11] This allows us to quantify the charge distribution on each atom (Natural Population Analysis), evaluate the hybridization of atomic orbitals, and, most importantly, analyze hyperconjugative interactions. These interactions, representing electron delocalization from filled (donor) to empty (acceptor) orbitals, are key to understanding the molecule's stability and the electronic push-pull between the -F and -OH groups.[9]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions and electronic transitions.[8] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[12]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface. It provides a visually intuitive guide to the molecule's charge distribution, revealing electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[12]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a rigorous and reproducible workflow for the theoretical analysis of this compound using a computational chemistry package like Gaussian or ORCA.[13]
Step 1: Initial Structure Generation
-
Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform an initial, low-level molecular mechanics optimization to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Procedure: Perform a full geometry optimization without symmetry constraints. This will locate the lowest energy conformation of the molecule.
-
Validation: Confirm the convergence criteria have been met as specified by the software.
Step 3: Vibrational Frequency Calculation
-
Method/Functional/Basis Set: Same as optimization.
-
Procedure: Perform a frequency calculation on the optimized geometry.
-
Validation: Confirm that the calculation yields zero imaginary frequencies. This verifies that the optimized structure is a true energy minimum on the potential energy surface.
Step 4: Electronic Structure Analysis
-
Using the optimized geometry from Step 2, perform a single-point energy calculation with the following analyses enabled:
-
Natural Bond Orbital (NBO) Analysis: Request a full NBO analysis to obtain atomic charges, orbital occupancies, and second-order perturbation theory analysis of donor-acceptor interactions.
-
Frontier Molecular Orbitals (HOMO/LUMO): Generate checkpoint or molden files for visualization of the HOMO and LUMO isosurfaces. Record their corresponding energies.
-
Molecular Electrostatic Potential (MEP): Calculate the MEP and map it onto the electron density surface for visualization.
-
Step 5: Data Interpretation and Visualization
-
Analyze the output files to extract quantitative data.
-
Use visualization software (e.g., Avogadro, VMD, GaussView) to render the molecular orbitals and MEP surfaces.
Predicted Electronic Properties: An Expert Synthesis
Based on established principles of physical organic chemistry, we can anticipate the key electronic features of this compound.
Charge Distribution and Intramolecular Interactions
The powerful π-donating -OH group at the C1 position will significantly increase electron density in the naphthalene ring system, particularly at the ortho (C2, C8a) and para (C4) positions. Conversely, the highly electronegative fluorine at C5 will strongly withdraw electron density through the σ-framework (inductive effect). This creates a distinct electronic push-pull scenario.
NBO analysis is expected to reveal a significant negative charge on the oxygen atom and a lesser negative charge on the fluorine atom. The carbon atom attached to the hydroxyl group (C1) will likely have a more positive charge than a standard naphthalene carbon, while the carbon attached to fluorine (C5) will be significantly positive. Key hyperconjugative interactions will likely involve the delocalization of oxygen's lone pair electrons (nO) into the π* antibonding orbitals of the aromatic ring.
Frontier Molecular Orbitals and Reactivity
The HOMO is expected to be a π-orbital primarily localized over the naphthalene ring system, with significant contributions from the oxygen lone pairs of the hydroxyl group. The LUMO will likely be a π* orbital distributed across the aromatic core. Due to the strong donating effect of the -OH group, the HOMO energy level will be raised, and the HOMO-LUMO gap is predicted to be smaller than that of unsubstituted naphthalene, suggesting higher kinetic reactivity.
| Molecule | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Gap (eV) |
| Naphthalene (Reference) | ~ -6.1 eV | ~ -1.4 eV | ~ 4.7 eV |
| This compound | ~ -5.5 eV | ~ -1.2 eV | ~ 4.3 eV |
The Molecular Electrostatic Potential (MEP) map is predicted to show the most negative potential (red/yellow) located around the oxygen atom of the hydroxyl group, making it the primary site for hydrogen bonding and electrophilic attack. The hydrogen of the hydroxyl group will exhibit a strongly positive potential (blue), marking it as a hydrogen bond donor site. The aromatic π-face of the ring bearing the hydroxyl group will be more electron-rich than the ring bearing the fluorine atom.
Conclusion and Outlook
This technical guide has established a comprehensive and authoritative theoretical framework for the investigation of the electronic structure of this compound. By following the proposed DFT-based workflow, researchers can generate reliable, in-depth data on the molecule's charge distribution, orbital interactions, and reactivity profile. The predicted electronic landscape—characterized by a strong push-pull effect between the π-donating hydroxyl group and the σ-withdrawing fluorine atom—suggests a molecule with tailored reactivity and intermolecular interaction potential. The insights gained from such a study will be invaluable for the rational design of novel pharmaceuticals and functional organic materials, providing the fundamental electronic data needed to predict molecular behavior and guide synthesis.
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An In-depth Technical Guide on the Molecular Geometry and Conformation of 5-Fluoronaphthalen-1-ol
Introduction: The Strategic Importance of Fluorine in Naphthalene Scaffolds
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 5-fluoronaphthalen-1-ol scaffold, while not extensively characterized in public literature, represents a fascinating case study in the subtle yet profound influence of stereochemistry on molecular behavior. The precise three-dimensional arrangement of the fluorine and hydroxyl substituents on the rigid naphthalene core dictates its interaction with biological targets, making a thorough understanding of its molecular geometry and conformational preferences essential for rational drug design.[3][4][5]
This guide provides a comprehensive framework for elucidating the molecular geometry and conformational landscape of this compound. We will delve into the theoretical underpinnings, present field-proven experimental protocols, and outline robust computational workflows. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of fluorinated aromatic compounds.
Part 1: Theoretical Foundations of Molecular Geometry and Conformation
The biological activity of a molecule is intrinsically linked to its three-dimensional shape.[3] For this compound, two key aspects define this shape:
-
Molecular Geometry: This refers to the spatial arrangement of atoms and the bond lengths and angles that define the rigid naphthalene core. The presence of the electronegative fluorine atom and the hydrogen-bond-donating hydroxyl group can induce subtle distortions in the planar naphthalene ring system through inductive and mesomeric effects.[6][7]
-
Conformation: This describes the spatial arrangement of the hydroxyl proton and the potential for rotation around the C-O bond. While the naphthalene scaffold is largely rigid, the orientation of the hydroxyl group can influence intermolecular interactions, particularly hydrogen bonding.
The study of the energies associated with different spatial arrangements is known as conformational analysis.[8][9] For a molecule like this compound, the conformational potential energy surface is relatively simple, primarily governed by the rotation of the hydroxyl group. The minima on this surface correspond to the most stable conformations.[8]
Part 2: Experimental Determination of Molecular Structure
A multi-faceted experimental approach is crucial for a comprehensive understanding of molecular geometry and conformation. Here, we detail the primary techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
SCXRD stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[10][11][12][13] It provides unambiguous data on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Experimental Protocol: Growing X-ray Quality Crystals of this compound
The primary challenge in SCXRD is obtaining a single, high-quality crystal.[11][12] The following protocol outlines a systematic approach:
-
Purification: Ensure the this compound sample is of the highest possible purity. Residual impurities can inhibit crystal growth.
-
Solvent Screening: The choice of solvent is critical.[14] A solvent in which the compound is moderately soluble is often ideal. Create a solubility profile for this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Crystallization Techniques:
-
Slow Evaporation: This is the simplest method.[14][15] Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial. Cover the vial with a cap that has a small hole to allow for slow solvent evaporation. Place the vial in a vibration-free location.
-
Vapor Diffusion: This technique is useful when the compound is highly soluble. Dissolve the compound in a small amount of a soluble solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.
-
Slow Cooling: For compounds whose solubility is temperature-dependent, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly.[10][16]
-
-
Crystal Mounting and Data Collection: Once suitable crystals (ideally >0.1 mm in all dimensions) are obtained, they are carefully mounted on a goniometer and placed in an X-ray diffractometer.[11] The crystal is then bombarded with X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is then calculated, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.
Data Presentation: Key Geometric Parameters
The output of an SCXRD experiment is a set of precise atomic coordinates. This data can be summarized in a table of key bond lengths and angles.
| Parameter | Expected Value (Å or °) |
| C-F Bond Length | ~1.35 |
| C-O Bond Length | ~1.36 |
| Naphthalene C-C Bond Lengths | 1.36 - 1.42 |
| C-C-C Bond Angles | ~120 |
Note: These are typical values for aromatic systems and may vary slightly in the actual structure.
Diagram: Workflow for Single-Crystal X-ray Diffraction
Caption: An integrated approach for structural analysis.
Conclusion: A Pathway to Rational Design
A thorough understanding of the molecular geometry and conformational preferences of this compound is paramount for its successful application in drug discovery. The interplay of the fluorine and hydroxyl substituents on the naphthalene core creates a unique electronic and steric profile. By employing a synergistic approach that combines the precision of single-crystal X-ray diffraction, the solution-state insights from advanced NMR techniques, and the predictive power of computational modeling, researchers can build a comprehensive and validated structural model. This detailed knowledge enables the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
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An In-depth Technical Guide to Predicting the ¹H and ¹³C NMR Spectra of 5-Fluoronaphthalen-1-ol
This guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Fluoronaphthalen-1-ol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The predictions are grounded in fundamental principles of substituent effects on aromatic systems, supported by empirical data from related naphthalene derivatives.
Foundational Principles: Decoding Substituent Effects in Naphthalene Systems
Nuclear Magnetic Resonance spectroscopy is a powerful technique that hinges on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.[1] This frequency is exquisitely sensitive to the local electronic environment of the nucleus. In aromatic systems like naphthalene, the introduction of substituents dramatically alters this environment through a combination of inductive and resonance (mesomeric) effects, leading to predictable changes in chemical shifts (δ) and spin-spin coupling constants (J).
-
Inductive Effects (-I/+I): These are transmitted through the sigma (σ) bond framework and are related to the electronegativity of the substituent. Electronegative atoms, like fluorine and oxygen, exert a strong electron-withdrawing inductive effect (-I), deshielding nearby nuclei and shifting their signals downfield (to higher ppm values).
-
Resonance Effects (+M/-M): These effects involve the delocalization of π-electrons through the conjugated system. Substituents with lone pairs, such as the hydroxyl (-OH) and fluorine (-F) groups, can donate electron density into the aromatic ring, a phenomenon known as a positive mesomeric (+M) or resonance effect. This effect is most pronounced at the ortho and para positions, causing shielding (an upfield shift to lower ppm).
For this compound, we must consider the interplay of these effects from both the hydroxyl and fluorine substituents to predict the final spectral appearance. The -OH group is a potent activating group with a dominant +M effect, while fluorine exhibits a strong -I effect and a weaker +M effect.[2]
Predicting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum is anticipated to display seven distinct signals for the aromatic protons and one for the hydroxyl proton. The prediction of their chemical shifts and multiplicities is based on the additive effects of the -OH and -F groups, using 1-naphthol[3][4][5] and 1-fluoronaphthalene[6][7][8] as foundational models.
Key Influences:
-
-OH Group (at C1): This group will strongly shield the protons at the ortho position (H2) and the para position (H4), causing a significant upfield shift.
-
-F Group (at C5): This group's strong -I effect will deshield the ortho protons (H4, H6). Its +M effect will shield the ortho (H6) and para (H8) positions. Crucially, the fluorine atom will cause through-bond J-coupling, splitting the signals of nearby protons (H4, H6, H8). Typical vicinal (³JHF) and long-range (⁴JHF, ⁵JHF) couplings will be observed.[9][10]
The following diagram illustrates the primary electronic influences on the proton environments.
Caption: Electronic effects in this compound.
Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| OH | 5.0 - 9.0 | br s | - | Exchangeable proton; chemical shift is dependent on solvent, concentration, and temperature. |
| H8 | 7.90 - 8.10 | dd | ³J(H8-H7) ≈ 8.5, ⁴J(H8-F) ≈ 5.5 | Deshielded due to its peri-interaction with the -OH group. Coupled to H7 and a long-range coupling to Fluorine. |
| H7 | 7.45 - 7.60 | t | ³J(H7-H6) ≈ 8.0, ³J(H7-H8) ≈ 8.0 | Standard aromatic triplet, coupled to two ortho protons. |
| H4 | 7.35 - 7.50 | dd | ³J(H4-H3) ≈ 8.0, ⁴J(H4-F) ≈ 8.5 | Influenced by both the shielding from -OH (para) and deshielding/coupling from -F (ortho). |
| H3 | 7.25 - 7.40 | t | ³J(H3-H2) ≈ 7.5, ³J(H3-H4) ≈ 7.5 | Shielded by the C1-OH group. Appears as a triplet due to coupling with H2 and H4. |
| H6 | 7.10 - 7.25 | dd | ³J(H6-H7) ≈ 8.0, ³J(H6-F) ≈ 10.0 | Shielded by the +M effect of Fluorine, but also coupled strongly to it. |
| H2 | 6.80 - 6.95 | d | ³J(H2-H3) ≈ 7.5 | Strongly shielded by the ortho -OH group, resulting in a significant upfield shift. |
Predicting the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will show 10 distinct signals for the naphthalene core carbons. The chemical shifts are highly influenced by the direct attachment of the electronegative -OH and -F substituents, and significant C-F coupling is expected for several carbons.[11] Predictions are based on data from 1-naphthol[12], 1-fluoronaphthalene[13][14], and established substituent chemical shift (SCS) effects.
Key Influences:
-
C1 (-OH attached): The C1 carbon will be significantly deshielded due to the direct attachment of the electronegative oxygen atom.
-
C5 (-F attached): This carbon will be strongly deshielded by the highly electronegative fluorine and will exhibit a very large one-bond C-F coupling constant (¹JCF).
-
Shielding/Deshielding: The +M effect of the -OH group will shield C2, C4, and C8a. The +M effect of the -F group will shield C6 and C8. The -I effect of fluorine will deshield the nearby C4a and C6 carbons.
The following workflow outlines the predictive process for assigning carbon signals.
Caption: Workflow for predicting ¹³C NMR chemical shifts.
Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Predicted C-F Coupling (JCF, Hz) | Rationale |
| C5 | 158.0 - 162.0 | d, ¹J ≈ 250 | Ipso-carbon attached to F; large deshielding and one-bond coupling. |
| C1 | 150.0 - 155.0 | - | Ipso-carbon attached to OH; strong deshielding. |
| C8a | 134.0 - 138.0 | d, ³J ≈ 8 | Quaternary carbon, influenced by both substituents. |
| C4a | 126.0 - 130.0 | d, ²J ≈ 20 | Quaternary carbon, deshielded by the nearby fluorine. |
| C7 | 125.0 - 128.0 | s | Relatively unperturbed aromatic carbon. |
| C8 | 124.0 - 127.0 | d, ³J ≈ 8 | Shielded by the para-fluorine. |
| C3 | 121.0 - 124.0 | s | Shielded by the meta-hydroxyl group. |
| C4 | 118.0 - 122.0 | d, ³J ≈ 5 | Shielded by the para-hydroxyl group. |
| C6 | 112.0 - 116.0 | d, ²J ≈ 25 | Shielded by the ortho-fluorine (+M), but deshielded by -I effect. Strong two-bond coupling. |
| C2 | 108.0 - 112.0 | s | Strongly shielded by the ortho-hydroxyl group. |
Experimental Protocol for NMR Data Acquisition
To validate these predictions, the following experimental protocol is recommended.
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for general characterization, while DMSO-d₆ is preferred for observing the hydroxyl proton, as it slows down the proton exchange. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). d. Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and ¹H NMR Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. Tune and match the probe for the ¹H frequency. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire a standard one-pulse ¹H spectrum with the following typical parameters:
- Spectral Width: ~16 ppm
- Acquisition Time: ~2-3 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 8-16
3. Instrument Setup and ¹³C NMR Acquisition: a. Tune and match the probe for the ¹³C frequency. b. Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). c. Typical parameters:
- Spectral Width: ~240 ppm
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or higher, depending on sample concentration.
4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak. d. Integrate the ¹H signals and measure the coupling constants. e. Pick and list the peaks for both ¹H and ¹³C spectra.
Conclusion
The prediction of ¹H and ¹³C NMR spectra for this compound is a systematic process that relies on the fundamental principles of substituent effects in aromatic systems. The hydroxyl group at C1 acts as a strong shielding substituent for the protons and carbons in its ring, while the fluorine at C5 introduces a complex interplay of shielding, deshielding, and characteristic spin-spin coupling patterns. The provided tables of predicted chemical shifts and coupling constants serve as a robust hypothesis for experimental verification. By following the outlined experimental protocol, researchers can confidently acquire and interpret the NMR data to confirm the structure of this molecule.
References
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ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]
- Patil, R., Jadhav, M., Salunke-Gawali, S., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.
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Supporting Information. (n.d.). Retrieved from [Link]
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Patil, R., Jadhav, M., Salunke-Gawali, S., et al. (2021). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. PubMed. Retrieved from [Link]
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Patil, R., Jadhav, M., Salunke-Gawali, S., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
- Kitching, W., Bullpitt, M., Gartshore, D., et al. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418.
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SpectraBase. (n.d.). 1-Fluoronaphthalene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
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National Institutes of Health. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. Retrieved from [Link]
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National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
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ResearchGate. (n.d.). Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Retrieved from [Link]
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PubChem. (n.d.). 1-Fluoronaphthalene. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Substituent Effects. XII.1 Substituent Effects by 19F NMR. Retrieved from [Link]
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PubChem. (n.d.). 1-Naphthol. Retrieved from [Link]
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University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]
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Reddit. (2023). The Effect of Fluorine in 1H NMR. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of a α-naphthol and b CRF1 during degradation of.... Retrieved from [Link]
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University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]
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ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]
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Methodological & Application
The Synthetic Versatility of 5-Fluoronaphthalen-1-ol: A Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Fluorinated Naphthol Building Block
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated organic molecules highly sought-after targets. Among the vast array of fluorinated building blocks, 5-Fluoronaphthalen-1-ol emerges as a particularly valuable synthon. Its rigid naphthalene core, coupled with the nucleophilic hydroxyl group and the strategically positioned fluorine atom, offers a versatile platform for the construction of complex and biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Properties and Reactivity
This compound is a crystalline solid at room temperature. The electron-withdrawing nature of the fluorine atom at the 5-position influences the acidity of the hydroxyl group, making it a competent nucleophile for a variety of transformations. The naphthalene ring system provides a rigid and sterically defined framework, which can be advantageous in designing molecules with specific conformational requirements for biological targeting.
| Property | Value |
| Molecular Formula | C₁₀H₇FO |
| Molecular Weight | 162.16 g/mol |
| Appearance | Light brown to brown solid |
| Storage | 2-8°C, under an inert atmosphere |
Table 1: Physicochemical Properties of this compound.
The primary mode of reactivity for this compound in organic synthesis involves the functionalization of its hydroxyl group. This is most commonly achieved through O-alkylation and O-arylation reactions to form the corresponding ethers, which are key intermediates in the synthesis of a diverse range of compounds.
Application in the Synthesis of Bioactive Molecules: The Power of Naphthyl Ethers
The 1-naphthyloxy moiety is a privileged scaffold found in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position can further enhance the pharmacological profile of these molecules.
Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
While the widely known antidepressant duloxetine features a 1-naphthyloxy group derived from 1-fluoronaphthalene, the isomeric 5-fluoro-1-naphthyloxy scaffold, accessible from this compound, represents a valuable area for new drug discovery efforts in the realm of SNRIs. The synthesis of such analogs would typically involve the O-alkylation of this compound with a suitable amino alcohol derivative.
Workflow for the Synthesis of Fluorinated SNRI Analogs
Caption: General workflow for the O-alkylation of this compound.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound. These are intended as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Williamson Ether Synthesis (O-Alkylation)
This protocol is suitable for the reaction of this compound with primary alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile (10-15 mL per mmol of this compound).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-fluoro-1-alkoxynaphthalene.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of phenols. Its insolubility in acetonitrile drives the reaction forward by removing the carbonate byproduct from the solution phase. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) may be necessary.
-
Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for Sₙ2 reactions. It effectively dissolves the organic reactants while being relatively unreactive.
-
Excess Alkyl Halide: A slight excess of the alkyl halide is used to ensure complete consumption of the starting phenol.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig O-Arylation
This protocol describes a general method for the synthesis of 5-fluoro-1-aryloxynaphthalenes, which are valuable motifs in medicinal chemistry and materials science.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos, SPhos)
-
Base (e.g., cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere techniques
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add this compound (1.0 eq), the aryl halide (1.0-1.2 eq), and the anhydrous solvent.
-
Reaction: Heat the reaction mixture to 80-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanistic Rationale:
The Buchwald-Hartwig amination is a powerful cross-coupling reaction. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by deprotonation of the phenol by the base and subsequent coordination to the palladium center. Reductive elimination from the resulting palladium(II) complex affords the desired diaryl ether and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, as it influences the rate of both oxidative addition and reductive elimination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig O-arylation.
Future Outlook and Emerging Applications
The utility of this compound is not limited to the synthesis of bioactive molecules. Its unique electronic and photophysical properties make its derivatives promising candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. Further exploration of its reactivity, including electrophilic aromatic substitution on the naphthalene ring, will undoubtedly unlock new avenues for the synthesis of novel and functional molecules. The development of more efficient and sustainable catalytic methods for its functionalization will also be a key area of future research.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its strategic combination of a rigid aromatic core, a nucleophilic hydroxyl group, and a fluorine substituent provides a powerful platform for the construction of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this important fluorinated synthon.
References
The references for the general principles of the Williamson ether synthesis and Buchwald-Hartwig amination are well-established in standard organic chemistry textbooks and review articles. For specific applications and protocols, a thorough search of chemical databases such as SciFinder and Reaxys is recommended.
The Strategic deployment of 5-Fluoronaphthalen-1-ol as a Privileged Scaffold in Modern Pharmaceutical Development
Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The highly electronegative nature of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Among the repertoire of fluorinated building blocks, 5-Fluoronaphthalen-1-ol stands out as a versatile and strategically valuable precursor for a diverse array of pharmaceutical agents. Its rigid bicyclic core, coupled with the metabolic blocking potential of the fluorine atom and the synthetic versatility of the hydroxyl group, makes it an attractive starting point for the synthesis of complex therapeutic candidates. This guide provides a comprehensive overview of the applications and detailed protocols for utilizing this compound in pharmaceutical research and development.
Physicochemical Properties and Strategic Advantages
The this compound moiety offers several key advantages in drug design:
-
Metabolic Stability: The fluorine atom at the C-5 position can block metabolic oxidation at that site, a common pathway for the degradation of naphthalene-based compounds. This can lead to an extended plasma half-life and improved bioavailability of the final drug molecule.
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the acidity of the naphthol hydroxyl group and influence the electronic distribution of the aromatic system. This can lead to more favorable interactions with biological targets, such as enzymes and receptors.
-
Modulation of Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its site of action.
-
Synthetic Tractability: The hydroxyl group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements.
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₇FO |
| Molecular Weight | 162.16 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 88-92 °C |
| Solubility | Soluble in methanol, ethanol, and acetone |
Table 1: Physicochemical Properties of this compound
Core Synthetic Applications in Pharmaceutical Scaffolding
This compound is a versatile building block that can be readily elaborated into a variety of pharmaceutically relevant scaffolds. Two of the most powerful and widely employed synthetic strategies are the Williamson Ether Synthesis and the Suzuki-Miyaura Cross-Coupling reaction.
Williamson Ether Synthesis: Accessing Fluorinated Aryl Ethers
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide.[3] In the context of this compound, this reaction provides a direct and efficient route to a wide range of aryl ethers, a common structural motif in many drug classes, including beta-blockers and other G-protein coupled receptor (GPCR) ligands.
The synthesis of fluorinated analogues of propranolol, a widely used beta-blocker, serves as an excellent example of this application. By substituting 1-naphthol with this compound, medicinal chemists can investigate the impact of fluorine incorporation on the pharmacological properties of this important class of drugs.[4][5]
Protocol 1: Synthesis of a 5-Fluoro-propranolol Analogue via Williamson Ether Synthesis
This protocol details the synthesis of 1-((5-fluoronaphthalen-1-yl)oxy)-3-(isopropylamino)propan-2-ol, a fluorinated analogue of propranolol.
Step 1: Formation of the Naphthoxide
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH) and the formation of the sodium or potassium 5-fluoronaphthoxide is complete.
Step 2: Alkylation with Epichlorohydrin
-
To the solution of the 5-fluoronaphthoxide, add epichlorohydrin (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude epoxide, 2-(((5-fluoronaphthalen-1-yl)oxy)methyl)oxirane.
Step 3: Ring-Opening with Isopropylamine
-
Dissolve the crude epoxide in a suitable solvent such as methanol or ethanol.
-
Add isopropylamine (3.0-5.0 eq) and stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours.
-
Monitor the reaction by TLC until the starting epoxide is consumed.
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield the desired 1-((5-fluoronaphthalen-1-yl)oxy)-3-(isopropylamino)propan-2-ol.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex.[6][7] To utilize this compound in this reaction, the hydroxyl group must first be converted into a suitable leaving group, most commonly a triflate (trifluoromethanesulfonate). This transformation activates the naphthyl core for subsequent cross-coupling with a wide variety of aryl and heteroaryl boronic acids or esters. This strategy is particularly valuable for the synthesis of biaryl structures, which are prevalent in many classes of pharmaceuticals, including selective estrogen receptor modulators (SERMs).[1][8]
Protocol 2: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a biaryl compound from this compound.
Step 1: Synthesis of 5-Fluoronaphthalen-1-yl trifluoromethanesulfonate
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a hindered base, such as 2,6-lutidine or pyridine (1.5 eq).
-
Add triflic anhydride (Tf₂O, 1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-Fluoronaphthalen-1-yl trifluoromethanesulfonate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the 5-Fluoronaphthalen-1-yl trifluoromethanesulfonate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Synthesis of this compound
A reliable method for the preparation of this compound is through the Balz-Schiemann reaction, starting from the commercially available 5-aminonaphthalen-1-ol.[9][10] This reaction proceeds via the diazotization of the primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Protocol 3: Synthesis of this compound via the Balz-Schiemann Reaction
Step 1: Diazotization of 5-Aminonaphthalen-1-ol
-
Suspend 5-aminonaphthalen-1-ol (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, 48% in water, 3.0-4.0 eq) in a reaction vessel cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes after the addition is complete. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.
Step 2: Thermal Decomposition
-
Collect the precipitated diazonium salt by filtration and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether.
-
Carefully dry the diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
-
Gently heat the dry diazonium salt in a suitable apparatus. The decomposition usually starts between 100-150 °C and is accompanied by the evolution of nitrogen gas and boron trifluoride.
-
The crude this compound is obtained as a dark oil or solid.
Step 3: Purification
-
Purify the crude product by steam distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of pharmaceutical candidates. Its strategic incorporation can lead to compounds with improved metabolic stability, enhanced binding affinity, and modulated lipophilicity. The synthetic protocols outlined in this guide for the Williamson ether synthesis and Suzuki-Miyaura cross-coupling provide robust and reliable methods for the elaboration of this privileged scaffold into diverse and complex molecular architectures. As the demand for more effective and safer therapeutics continues to grow, the judicious use of building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
-
Tran, V. A., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-10. [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]
-
University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Baidya, M., & Das, A. K. (2009). Design and Synthesis Some Analogs of Propranolol using Essential Amino Acid. Oriental Journal of Chemistry, 25(2). [Link]
-
Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. [Link]
-
Gherezghiher, T. B., et al. (2012). The Naphthol Selective Estrogen Receptor Modulator (SERM), LY2066948, is Oxidized to an o-Quinone Analogous to the Naphthol Equine Estrogen, Equilenin. Chemical Biology & Toxicology, 196(1-2), 1-10. [Link]
-
Gherezghiher, T. B., et al. (2012). The naphthol selective estrogen receptor modulator (SERM), LY2066948, is oxidized to an o-quinone analogous to the naphthol equine estrogen, equilenin. Chemico-Biological Interactions, 196(1-2), 1-10. [Link]
-
Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). [Link]
-
ResearchGate. (2020, September 1). Balz-Schiemann Reaction. [Link]
-
Watson, D. A., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(47), 8975-8978. [Link]
-
Quora. (2019, May 4). What is Balz-Schiemann reaction? [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
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Application Notes and Protocols for the Derivatization of 5-Fluoronaphthalen-1-ol in Medicinal Chemistry
Introduction: The Strategic Role of 5-Fluoronaphthalen-1-ol in Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry for enhancing a compound's metabolic stability, binding affinity, and bioavailability. The this compound scaffold represents a privileged starting point for the synthesis of novel therapeutic agents. The naphthalene core provides a rigid platform for the spatial orientation of functional groups, while the fluorine atom can modulate the electronic properties and metabolic fate of the molecule. The phenolic hydroxyl group serves as a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides detailed protocols for the derivatization of this compound, focusing on ether and ester synthesis, to generate libraries of compounds for pharmacological screening.
Core Derivatization Strategies: A Mechanistic Perspective
The primary routes for derivatizing this compound involve leveraging the nucleophilicity of the hydroxyl group. The two key strategies detailed in this guide are O-alkylation to form ethers and esterification to generate esters.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers. The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group from an alkyl halide.[1] For this compound, the first step is deprotonation of the phenolic hydroxyl group with a suitable base to form the more nucleophilic 5-fluoronaphthoxide anion. This is followed by the addition of an alkyl halide to furnish the desired ether.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically employed. K₂CO₃ is often preferred for its ease of handling and milder reactivity. NaH, a stronger, non-nucleophilic base, is used when the alkyl halide is less reactive or when complete deprotonation is desired to avoid side reactions.[2]
-
Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[3]
-
Alkyl Halide Reactivity: Primary alkyl halides are the best substrates for this reaction as they are most susceptible to SN2 attack with minimal competing elimination reactions.[1][2]
Esterification Strategies
Esterification of this compound can be achieved through several methods. Two common and effective approaches are reaction with acyl chlorides and Steglich esterification.
-
Acylation with Acyl Chlorides: This is a straightforward and often high-yielding method. The phenolic hydroxyl group of this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Causality of Experimental Choices:
-
Base as a Catalyst and Scavenger: The base not only neutralizes the generated HCl, driving the reaction to completion, but can also act as a nucleophilic catalyst by forming a more reactive acylpyridinium or acylammonium intermediate.
-
Reaction Conditions: The reaction is often performed at room temperature or with gentle heating. The choice of solvent is typically an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Steglich Esterification: This method is particularly useful for the esterification of sterically hindered alcohols or when using carboxylic acids that are not readily converted to their corresponding acyl chlorides. The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[4][5]
Causality of Experimental Choices:
-
Activation of the Carboxylic Acid: DCC or EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Role of DMAP: DMAP acts as a nucleophilic catalyst by reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[5] This catalytic cycle is highly efficient, allowing the reaction to proceed under mild conditions.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of 5-Fluoronaphthyl Ethers
This protocol describes the synthesis of a representative ether, 2-((5-fluoronaphthalen-1-yl)oxy)acetamide, a scaffold of potential interest for introducing further diversity.
Workflow Diagram:
A representative Williamson Ether Synthesis workflow.
Materials and Reagents:
| Reagent/Material | Supplier | Purity |
| This compound | Commercial Source | >98% |
| Potassium Carbonate (K₂CO₃) | Commercial Source | Anhydrous |
| 2-Bromoacetamide | Commercial Source | >98% |
| N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous |
| Ethyl Acetate (EtOAc) | Commercial Source | ACS Grade |
| Hexanes | Commercial Source | ACS Grade |
| Deionized Water | In-house | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial Source | ACS Grade |
| Silica Gel (for chromatography) | Commercial Source | 230-400 mesh |
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the naphthoxide salt.
-
Add 2-bromoacetamide (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-((5-fluoronaphthalen-1-yl)oxy)acetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Esterification of this compound with an Acyl Chloride
This protocol details the synthesis of 5-fluoronaphthalen-1-yl benzoate, a simple ester derivative.
Workflow Diagram:
A representative esterification workflow with an acyl chloride.
Materials and Reagents:
| Reagent/Material | Supplier | Purity |
| This compound | Commercial Source | >98% |
| Benzoyl Chloride | Commercial Source | >99% |
| Pyridine | Commercial Source | Anhydrous |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | In-house | N/A |
| Saturated Sodium Bicarbonate (NaHCO₃) | In-house | N/A |
| Brine | In-house | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Source | ACS Grade |
| Silica Gel (for chromatography) | Commercial Source | 230-400 mesh |
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., 5-10% ethyl acetate in hexanes) to yield the pure 5-fluoronaphthalen-1-yl benzoate.
-
Confirm the structure and purity of the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 3: General Procedure for Steglich Esterification of this compound
This protocol outlines the synthesis of 5-fluoronaphthalen-1-yl 4-nitrobenzoate, demonstrating the utility of this method for coupling with a range of carboxylic acids.
Workflow Diagram:
A representative Steglich Esterification workflow.
Materials and Reagents:
| Reagent/Material | Supplier | Purity |
| This compound | Commercial Source | >98% |
| 4-Nitrobenzoic Acid | Commercial Source | >99% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Commercial Source | >99% |
| 4-Dimethylaminopyridine (DMAP) | Commercial Source | >99% |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | In-house | N/A |
| Saturated Sodium Bicarbonate (NaHCO₃) | In-house | N/A |
| Brine | In-house | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial Source | ACS Grade |
| Silica Gel (for chromatography) | Commercial Source | 230-400 mesh |
Step-by-Step Protocol:
-
To a solution of 4-nitrobenzoic acid (1.2 eq.) in anhydrous DCM (0.1 M) in a round-bottom flask, add this compound (1.0 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add a solution of DCC (1.2 eq.) in a small amount of anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure 5-fluoronaphthalen-1-yl 4-nitrobenzoate.
-
Characterize the purified ester using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Applications in Medicinal Chemistry and Future Directions
The derivatization of this compound provides a gateway to a diverse range of chemical entities with potential therapeutic applications. The synthesized ether and ester libraries can be screened against a variety of biological targets. For instance, naphthol-derived compounds have been explored as anticancer, antimicrobial, and anti-inflammatory agents.[3] The introduction of the fluorine atom can enhance these activities and improve the pharmacokinetic profile of the parent compounds.
Future work could involve the exploration of other derivatization strategies, such as C-C coupling reactions on the naphthalene ring, to further expand the chemical space around this versatile scaffold. The development of structure-activity relationships from the screening of these derivative libraries will be crucial in guiding the design of more potent and selective drug candidates.
References
- J. Org. Chem. 2013, 78, 11, 5484–5490. [URL: https://pubs.acs.org/doi/10.1021/jo400615n]
- Eur. J. Med. Chem. 2018, 157, 109-128. [URL: https://www.sciencedirect.com/science/article/pii/S022352341830691X]
- Master Organic Chemistry. The Williamson Ether Synthesis. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- YouTube. Williamson Ether Synthesis. [URL: https://www.youtube.
- Wikipedia. Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- Molecules 2021, 26(11), 3192. [URL: https://www.mdpi.com/1420-3049/26/11/3192]
- Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [URL: http://www.orgsyn.org/demo.aspx?prep=v063p0183]
- J. Med. Chem. 2017, 60, 20, 8367–8384. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00812]
- Organic Chemistry Portal. Steglich Esterification. [URL: https://www.organic-chemistry.
- Angew. Chem. Int. Ed. 1978, 17, 522-524. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.197805221]
Sources
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- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
Application Notes & Protocols: 5-Fluoronaphthalen-1-ol in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 5-Fluoronaphthalen-1-ol in materials science. While direct, extensive literature on this specific molecule is emerging, we can infer its significant potential by examining the established roles of its constituent moieties: the naphthalene core, the hydroxyl functional group, and the fluorine substituent. This guide synthesizes data from analogous fluorinated and naphthyl-based systems to present detailed application notes and robust experimental protocols for its use in high-performance polymers, organic electronics, and liquid crystals.
Introduction: The Strategic Advantage of Fluoronaphthalenol
This compound is a bifunctional aromatic molecule poised for significant utility in advanced materials. Its structure combines three key features that materials scientists can strategically exploit:
-
Rigid Naphthalene Core: The planar, bicyclic naphthalene structure provides inherent thermal stability, mechanical robustness, and desirable photophysical properties (e.g., fluorescence) when incorporated into a polymer backbone or organic semiconductor.[1][2]
-
Reactive Hydroxyl Group: The phenolic hydroxyl (-OH) group is a versatile chemical handle for polymerization reactions, enabling the synthesis of polyesters, polycarbonates, and polyurethanes.[3] It also allows for further functionalization to fine-tune molecular properties.
-
Strategic Fluorine Substitution: The introduction of a fluorine atom onto the aromatic ring is a well-established strategy in materials design.[4][5] It imparts several critical property enhancements:
-
Increased Thermal and Oxidative Stability: The high bond energy of the C-F bond enhances resistance to degradation.[6][7][8]
-
Modified Electronic Properties: Fluorine's high electronegativity can significantly influence molecular polarity and intermolecular interactions, which is crucial for tuning the performance of organic electronics and liquid crystals.[4][9]
-
Enhanced Hydrophobicity and Chemical Resistance: Fluorination is known to create materials with low surface energy and resistance to chemical attack.[10][11]
-
Improved Processability: Bulky fluorine-containing groups can disrupt polymer chain packing, often leading to increased solubility in organic solvents without sacrificing thermal stability.[6]
-
By combining these features, this compound serves as a powerful building block for materials that demand high performance under challenging conditions.
Physicochemical Properties & Safety
A thorough understanding of the monomer's properties is critical before its use in any synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FO | N/A |
| Molecular Weight | 162.16 g/mol | N/A |
| Appearance | Expected to be an off-white to light-colored solid | Inferred from 1-Naphthol[12][13] |
| Melting Point | Not widely reported; likely higher than 1-Naphthol (95-96°C) due to fluorination | Inferred from 1-Naphthol[12] |
| Boiling Point | Not widely reported; likely higher than 1-Naphthol (~288°C) | Inferred from 1-Naphthol[12] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., THF, DMF, DMSO) and simple organic solvents.[3] | Inferred from 1-Naphthol[3] |
Safety & Handling: While specific toxicology for this compound is not readily available, it should be handled with the precautions appropriate for its parent compounds, 1-Naphthol and fluorinated aromatics.[14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.[14]
-
Refer to the specific Safety Data Sheet (SDS) from the supplier before use.
Application Area 1: High-Performance Fluorinated Polycarbonates
Causality: The incorporation of the 5-fluoronaphthyl moiety into a polycarbonate backbone is expected to yield a polymer with an exceptionally high glass transition temperature (Tg), superior thermal stability, and enhanced chemical resistance compared to standard Bisphenol A polycarbonate.[10][15] The rigid naphthalene unit restricts chain mobility, while the fluorine atom adds polarity and stability.[6][16]
Protocol: Synthesis of Poly(5-Fluoronaphthalen-1-carbonate) via Interfacial Polycondensation
This protocol describes the synthesis of a high-Tg fluorinated polycarbonate. Interfacial polycondensation is chosen for its ability to produce high molecular weight polymers under relatively mild conditions.
Materials:
-
This compound
-
Phosgene (or a safer equivalent like triphosgene or diphenyl carbonate)
-
Dichloromethane (DCM), high purity
-
Sodium Hydroxide (NaOH)
-
Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
-
Deionized Water
Experimental Workflow:
Caption: Workflow for Fluorinated Polycarbonate Synthesis.
Step-by-Step Methodology:
-
Prepare Aqueous Phase: In a beaker, dissolve one molar equivalent of this compound and a slight excess (2.2 molar equivalents) of NaOH in deionized water.
-
Prepare Organic Phase: In a separate flask, dissolve one molar equivalent of the phosgene source and a catalytic amount (1-2 mol%) of the phase transfer catalyst in DCM.
-
Polymerization: Add both phases to a baffled reactor equipped with a high-torque mechanical stirrer. Stir vigorously to create a large interfacial surface area. The reaction is typically exothermic and may require cooling to maintain a temperature of 20-25°C.
-
Reaction Monitoring: The progress of the polymerization can be observed by the significant increase in the viscosity of the organic phase. Allow the reaction to proceed for 2-4 hours.
-
Work-up: Cease stirring and allow the layers to separate. Transfer the viscous organic layer to a separatory funnel.
-
Purification: Wash the organic layer sequentially with dilute HCl (to neutralize excess NaOH) and then several times with deionized water until the aqueous washings are neutral.
-
Precipitation: Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol, while stirring. The polycarbonate will precipitate as a white, fibrous solid.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.
Application Area 2: Building Block for Organic Electronics
Causality: The fluoronaphthyl scaffold is an excellent candidate for use in Organic Light-Emitting Diodes (OLEDs).[17] The electron-withdrawing nature of fluorine can be used to tune the HOMO/LUMO energy levels of the material, facilitating efficient charge injection and transport.[4] When used as a host material in the emissive layer, its high triplet energy (a characteristic of naphthalene derivatives) can enable efficient phosphorescent emission from doped guest molecules.
Protocol: Synthesis of a Precursor for a Hole-Transporting Material (HTM)
This protocol outlines the synthesis of an N,N-diarylaminophenyl-functionalized 5-Fluoronaphthalen derivative, a common motif in hole-transporting materials, via a Buchwald-Hartwig amination.
Materials:
-
5-Bromo-1-fluoronaphthalene (requires synthesis from this compound via a triflate intermediate followed by bromination)
-
Diphenylamine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOᵗBu)
-
Anhydrous Toluene
Synthetic Workflow:
Caption: Buchwald-Hartwig Synthesis of an OLED Precursor.
Step-by-Step Methodology:
-
Reactor Setup: To a dry Schlenk flask under an argon atmosphere, add 5-bromo-1-fluoronaphthalene (1 eq.), diphenylamine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure hole-transporting material precursor.
Application Area 3: Component in Liquid Crystal Displays (LCDs)
Causality: Fluorine plays an essential role in the design of modern liquid crystals for display applications.[18] The strong dipole moment of the C-F bond can be used to tailor the dielectric anisotropy (Δε) of the liquid crystal mixture, which is a critical parameter for display performance.[5] The rigid, rod-like shape of the naphthalene core combined with the polar fluorine substituent makes this compound a promising synthon for creating liquid crystal molecules with wide nematic phase ranges and desirable electro-optical properties.[4][9]
Derivatives of this compound, such as esters formed by reacting the hydroxyl group with various fluorinated benzoic acids, could be synthesized and investigated for their mesomorphic properties. The goal would be to create materials with a high clearing point, low viscosity, and the specific dielectric anisotropy required for the intended display mode (e.g., Twisted Nematic or Vertical Alignment).
Characterization and Validation
The successful synthesis and performance of materials derived from this compound must be validated through rigorous characterization.
| Technique | Polymer Analysis | Organic Electronic Material Analysis |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirms monomer incorporation and polymer structure. | Verifies molecular structure and purity. |
| FTIR Spectroscopy | Verifies functional groups (e.g., disappearance of -OH, appearance of carbonate C=O). | Confirms functional groups and absence of starting materials. |
| Gel Permeation Chromatography (GPC) | Determines molecular weight (Mn, Mw) and polydispersity index (PDI). | N/A |
| Differential Scanning Calorimetry (DSC) | Determines glass transition temperature (Tg) and melting point (Tm). | Measures thermal transitions (Tg, Tm) for device stability assessment. |
| Thermogravimetric Analysis (TGA) | Measures thermal stability and decomposition temperature (Td).[19] | Measures thermal stability, critical for vacuum deposition processes. |
| Cyclic Voltammetry (CV) | N/A | Determines HOMO/LUMO energy levels and electrochemical stability. |
| UV-Vis & Photoluminescence Spectroscopy | N/A | Characterizes absorption and emission properties. |
References
- Vertex AI Search. (n.d.). The Chemical Properties and Synthesis Uses of 1-Naphthol (CAS 90-15-3). Retrieved January 11, 2026.
- Kirsch, P. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: 1-Naphthoyl Chloride in Polymer Chemistry. Retrieved January 11, 2026.
- Ataman Kimya. (n.d.). 1-NAPHTHOL. Retrieved January 11, 2026.
- ResearchGate. (2015). Fluorine in Liquid Crystal Design for Display Applications | Request PDF. Retrieved January 11, 2026.
- Books. (n.d.). Chapter 5: Semifluorinated Aromatic Polymers and Their Properties. Retrieved January 11, 2026.
- (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: The Role of Fluorinated Building Blocks in the Preparation of Liquid Crystals. Retrieved January 11, 2026.
- NIH. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC. Retrieved January 11, 2026.
- Yuan, Y., et al. (n.d.).
- Goodwin, A. A., et al. (n.d.). Thermal Behavior of Fluorinated Aromatic Polyethers and Poly(ether ketone)
- ResearchGate. (n.d.). Structure–property relationships of novel fluorinated polycarbonate polyurethane films with high transparency and thermal stability | Request PDF. Retrieved January 11, 2026.
- (n.d.).
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- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (n.d.).
- MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved January 11, 2026.
- NIH. (2016). Fluorinated Polyurethanes, Synthesis and Properties - PMC. Retrieved January 11, 2026.
- (n.d.). Polycarbonates - synthesis, properties and environmental impact. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. Retrieved January 11, 2026.
- Fisher Scientific. (2025).
- Zhu, Y., et al. (2022). Synthesis of high-T fluorinated polyesters based on 2,5-furandicarboxylic acid. European Polymer Journal.
- Santa Cruz Biotechnology. (n.d.). 1-Fluoronaphthalene. Retrieved January 11, 2026.
- HOPEMAX. (2025). What are the research applications of 1 - fluoronaphthalene? - Blog. Retrieved January 11, 2026.
- MDPI. (n.d.). On the Role of LiF in Organic Optoelectronics. Retrieved January 11, 2026.
- ChemicalBook. (2019). The application of 1- flonaphthalene. Retrieved January 11, 2026.
- Ossila. (n.d.). Organic Light Emitting Diode: OLED Generations & Structure. Retrieved January 11, 2026.
- Sigma-Aldrich. (n.d.).
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Application Notes and Protocols: Synthesis of Novel Bioactive Scaffolds from 5-Fluoronaphthalen-1-ol
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel chemical entities derived from 5-Fluoronaphthalen-1-ol. This fluorinated naphthol is a valuable starting material for generating diverse molecular architectures with significant potential in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding affinity. This document outlines three robust synthetic pathways originating from this compound: O-alkylation/arylation, Suzuki-Miyaura cross-coupling for C-C bond formation, and Buchwald-Hartwig amination for C-N bond formation. Each section provides a detailed explanation of the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices, empowering researchers to expand their compound libraries with novel fluorinated naphthalene derivatives.
Introduction: The Strategic Value of the this compound Scaffold
The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs such as Propranolol, Naproxen, and Bedaquiline. Its rigid, aromatic structure provides a robust framework for the precise spatial orientation of functional groups. The introduction of a fluorine atom, a common strategy in modern drug design known as "fluorine editing," can confer unique advantages. Fluorine's high electronegativity and small size can alter the acidity of adjacent protons, modulate conformation, block sites of metabolism, and enhance binding interactions through the formation of hydrogen bonds or dipole-dipole interactions.
This compound combines these features, offering a versatile starting point for chemical exploration. The hydroxyl group is a key functional handle that can be readily derivatized through several high-yield transformations, providing access to a wide array of novel compounds with potential therapeutic applications, from anticancer to antimicrobial agents.
Synthetic Pathways and Experimental Design
This section details the core synthetic transformations accessible from this compound. The choice of pathway depends on the desired final structure, whether it be an ether, a biaryl system, or an arylamine.
Workflow Overview
The derivatization of this compound begins with reactions targeting its hydroxyl group. This can be a direct conversion to an ether or an activation step to prepare the molecule for more complex carbon-carbon or carbon-nitrogen bond-forming reactions.
Caption: General scheme for O-Alkylation.
Detailed Experimental Protocol: O-Alkylation
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes) until the starting naphthol spot is no longer visible (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL). The combined organic layers are then washed sequentially with water and brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure O-alkylated product.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ (1.5 equiv) | Sufficiently basic for deprotonation, easy to handle and remove. |
| Solvent | Anhydrous DMF | Polar aprotic solvent, facilitates SN2 reaction. |
| Temperature | 80 °C | Provides sufficient energy for reaction without decomposition. |
| Purification | Flash Chromatography | Standard method for isolating pure products of moderate polarity. |
Pathway B: Palladium-Catalyzed Cross-Coupling Reactions
For C-C and C-N bond formation at the C1 position, the hydroxyl group is a poor leaving group and must first be converted into a more reactive species. Aryl triflates (trifluoromethanesulfonates) are excellent electrophiles for palladium-catalyzed cross-coupling reactions due to the high stability of the triflate anion, making it an exceptional leaving group. [1]
Step 1: Synthesis of 5-Fluoro-1-naphthyl triflate
Scientific Rationale: The synthesis of an aryl triflate is achieved by reacting the phenol with triflic anhydride (Tf₂O) or another triflating agent in the presence of a base. The base deprotonates the phenol, and the resulting phenoxide attacks the highly electrophilic sulfur atom of the triflic anhydride. Amine bases like pyridine or triethylamine are traditionally used, but their triflate salts can be difficult to remove. A biphasic system using an inorganic base like K₃PO₄ is a cleaner, more scalable alternative that avoids such contamination.
Detailed Experimental Protocol: Triflation
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and dissolve it in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of toluene and aqueous K₃PO₄ (30% w/v).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) dropwise via syringe, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitoring: Monitor by TLC until the starting material is consumed.
-
Work-up: If using a biphasic system, separate the layers. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. If using DCM, quench the reaction with saturated aqueous sodium bicarbonate, separate the layers, and wash the organic phase with water and brine before drying.
-
Isolation: Concentrate the dried organic solution under reduced pressure. The crude aryl triflate is often of sufficient purity for the subsequent coupling step but can be filtered through a short plug of silica gel if necessary.
Step 2a: Suzuki-Miyaura Coupling for C-C Bond Formation
Scientific Rationale: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-oxygen bond of the aryl triflate, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the triflate.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: General scheme for Suzuki-Miyaura Coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-Fluoro-1-naphthyl triflate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Under an inert atmosphere, add a degassed solvent system, typically a mixture like 1,4-Dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common, effective Pd(0) catalyst for Suzuki couplings. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water | A common solvent mixture that aids in dissolving both organic and inorganic reagents. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Step 2b: Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. It is the method of choice for constructing aryl amines from aryl halides or triflates. The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.
-
Oxidative Addition: Pd(0) adds to the aryl triflate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, forming the C-N bond and regenerating the Pd(0) catalyst.
The choice of phosphine ligand is critical and is often tailored to the specific substrates. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective.
Caption: General scheme for Buchwald-Hartwig Amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv) to a Schlenk tube.
-
Reagent Addition: Add the 5-Fluoro-1-naphthyl triflate (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until completion (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter through a pad of celite to remove palladium residues.
-
Purification: Separate the layers of the filtrate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active and general catalyst system for amination of aryl triflates. |
| Base | NaOt-Bu | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Anhydrous Toluene | Aprotic solvent suitable for high-temperature reactions. |
| Atmosphere | Inert (Glovebox) | Crucial for protecting the sensitive catalyst system from oxygen. |
Conclusion
This compound serves as an exceptional platform for the generation of diverse and novel chemical entities. The protocols outlined in this guide for O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination are robust, well-established, and highly adaptable. By leveraging these synthetic strategies, researchers in drug discovery and materials science can efficiently access a wide range of fluorinated naphthalene derivatives, enabling the exploration of new chemical space and the development of next-generation bioactive molecules.
References
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Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. [Link]
-
Kappe, C. O., & Stadler, A. (2003). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 5(5), 741–743. [Link]
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Frantz, D. E., et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters. [Link]
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Scherer, M., et al. (2018). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Angewandte Chemie International Edition. [Link]
-
Yuen, O. Y., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis. [Link]
-
Degli Innocenti, M., et al. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Chemistry – An Asian Journal. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Catalysis Science & Technology. [Link]
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Vautravers, N. R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Wikipedia contributors. (2024). 1-Fluoronaphthalene. Wikipedia, The Free Encyclopedia. [Link]
-
Kelly, C. B., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. [Link]
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Application Notes and Experimental Protocols for Reactions Involving 5-Fluoronaphthalen-1-ol
Introduction
5-Fluoronaphthalen-1-ol is a key fluorinated building block in organic synthesis. Its structure, featuring a reactive hydroxyl group and a naphthalene core substituted with a fluorine atom, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the resulting compounds, including metabolic stability, lipophilicity, and binding affinity. This makes this compound particularly relevant in the fields of medicinal chemistry for drug discovery and in materials science for the development of novel functional materials.
This guide provides detailed experimental protocols for several fundamental transformations of this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Safety and Handling
Before commencing any experimental work, it is imperative to conduct a thorough risk assessment and consult the latest Safety Data Sheets (SDS) for all reagents.
-
This compound: While specific toxicity data is limited, it should be handled with care. Assume it is harmful if swallowed and causes skin and serious eye irritation.[1]
-
Reagents: Many reagents used in the following protocols are hazardous. Strong bases like sodium hydride are pyrophoric. Solvents such as DMF are reproductive hazards. Acids and acylating agents are corrosive. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood.[2][3]
Protocol 1: O-Alkylation of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide). For phenols like this compound, a moderately strong base is sufficient to generate the nucleophilic phenoxide, which then displaces a halide from an alkyl halide.
Causality: The choice of a base is critical. A strong base like sodium hydride (NaH) ensures complete and irreversible deprotonation of the phenol, driving the reaction forward. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation (Na+) without solvating the phenoxide nucleophile, thus enhancing its reactivity.
Experimental Protocol: Synthesis of 1-(Benzyloxy)-5-fluoronaphthalene
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 162.16 | 1.00 g | 1.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 0.27 g | 1.1 |
| Benzyl Bromide | 171.04 | 0.76 mL | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Step-by-Step Methodology:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.00 g, 6.17 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.27 g, 6.78 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium phenoxide may be observed as a color change or slight precipitation.
-
Electrophile Addition: Add benzyl bromide (0.76 mL, 6.78 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(benzyloxy)-5-fluoronaphthalene.
Protocol 2: Esterification of this compound
Esterification of the phenolic hydroxyl group can be readily achieved by reaction with an acyl chloride or anhydride in the presence of a base. This method is generally faster and higher yielding than the acid-catalyzed Fischer esterification for phenols.[4]
Causality: Pyridine serves a dual role as a solvent and a base. It neutralizes the HCl generated during the reaction with an acyl chloride, preventing side reactions and driving the equilibrium towards the product. 4-Dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the reaction, especially with less reactive anhydrides or sterically hindered phenols.
Experimental Protocol: Synthesis of 5-Fluoronaphthalen-1-yl Acetate
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 162.16 | 1.00 g | 1.0 |
| Acetic Anhydride | 102.09 | 0.69 mL | 1.2 |
| Pyridine | - | 10 mL | - |
| 4-DMAP (optional) | 122.17 | ~10 mg | cat. |
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 6.17 mmol) in pyridine (10 mL). Add a catalytic amount of DMAP if desired.
-
Acylation: Cool the solution to 0 °C. Add acetic anhydride (0.69 mL, 7.40 mmol) dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into a beaker containing ice and 20 mL of 1 M HCl to neutralize the pyridine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by silica gel chromatography.
Protocol 3: Synthesis and Application of 5-Fluoronaphthalen-1-yl Triflate for Cross-Coupling
The hydroxyl group of phenols is not a suitable leaving group for palladium-catalyzed cross-coupling reactions. It must first be converted into a more reactive species, such as a triflate (-OTf) or nonaflate.[5] These sulfonate esters are excellent leaving groups and serve as effective substitutes for aryl halides in reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7]
Part A: Synthesis of 5-Fluoronaphthalen-1-yl Trifluoromethanesulfonate
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 162.16 | 1.00 g | 1.0 |
| Triflic Anhydride (Tf₂O) | 282.14 | 1.13 mL | 1.1 |
| Pyridine | 79.10 | 0.75 mL | 1.5 |
| Dichloromethane (DCM) | - | 25 mL | - |
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.00 g, 6.17 mmol) in anhydrous DCM (25 mL) in a dry flask under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C and add pyridine (0.75 mL, 9.25 mmol).
-
Triflation: Add triflic anhydride (1.13 mL, 6.78 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
Workup: Quench the reaction with 15 mL of cold water. Separate the organic layer.
-
Extraction & Washing: Wash the organic layer with cold 1 M HCl (2 x 15 mL), saturated sodium bicarbonate (1 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry over Na₂SO₄, filter, and concentrate in vacuo. The crude triflate is often used directly in the next step after ensuring dryness.
Part B: Suzuki-Miyaura Cross-Coupling
This reaction creates a carbon-carbon bond between the triflate and an organoboron compound.[6][8]
Causality: A palladium catalyst, typically in the Pd(0) oxidation state, is essential. A phosphine ligand (e.g., XPhos) stabilizes the catalyst and facilitates the catalytic cycle. A base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation.[9]
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 5-Fluoronaphthalen-1-yl Triflate | 294.22 | 0.50 g | 1.0 |
| Phenylboronic Acid | 121.93 | 0.25 g | 1.2 |
| Pd(OAc)₂ | 224.50 | 7.6 mg | 0.02 |
| XPhos | 476.60 | 32 mg | 0.04 |
| K₂CO₃ | 138.21 | 0.70 g | 3.0 |
| Toluene/Water (e.g., 4:1) | - | 10 mL | - |
Step-by-Step Methodology:
-
Setup: To a reaction vial, add the triflate (0.50 g, 1.70 mmol), phenylboronic acid (0.25 g, 2.04 mmol), K₂CO₃ (0.70 g, 5.10 mmol), Pd(OAc)₂, and XPhos.
-
Degassing: Seal the vial, evacuate, and backfill with an inert gas (repeat 3 times).
-
Solvent Addition: Add the degassed toluene/water solvent mixture (10 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Workup & Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 5-fluoro-1-phenylnaphthalene.
Part C: Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between the triflate and an amine.[10][11]
Causality: Similar to the Suzuki coupling, this reaction requires a palladium catalyst and a specialized ligand.[12][13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, facilitating its coordination to the palladium center.[11]
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 5-Fluoronaphthalen-1-yl Triflate | 294.22 | 0.50 g | 1.0 |
| Morpholine | 87.12 | 0.18 mL | 1.2 |
| Pd₂(dba)₃ | 915.72 | 15.6 mg | 0.01 |
| BINAP | 622.67 | 32 mg | 0.03 |
| NaOtBu | 96.10 | 0.23 g | 1.4 |
| Toluene | - | 10 mL | - |
Step-by-Step Methodology:
-
Setup: In a glovebox, add NaOtBu (0.23 g, 2.38 mmol), Pd₂(dba)₃, and BINAP to a reaction vial.
-
Reagent Addition: Add the triflate (0.50 g, 1.70 mmol), toluene (10 mL), and finally morpholine (0.18 mL, 2.04 mmol).
-
Reaction: Seal the vial, remove from the glovebox, and heat to 80-100 °C for 8-24 hours.
-
Workup & Purification: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Wash the organic layers, dry, concentrate, and purify by column chromatography.
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
5-Fluoronaphthalen-1-ol: A Versatile Precursor for Advanced Fluorescent Probes
Introduction: The Strategic Advantage of the 5-Fluoronaphthalen-1-ol Scaffold
The naphthalene core is a privileged structure in the design of fluorescent probes, prized for its inherent photophysical properties, including high quantum yields and photostability.[1] The strategic introduction of substituents onto the naphthalene ring allows for the fine-tuning of these properties and the incorporation of specific functionalities for analyte detection. This compound emerges as a particularly compelling precursor for several key reasons:
-
Modulation of Electronic Properties: The presence of a fluorine atom, the most electronegative element, can significantly influence the electronic distribution within the naphthalene ring system.[2] This can lead to desirable shifts in absorption and emission wavelengths and can enhance the probe's sensitivity to its environment.
-
Site-Specific Functionalization: The hydroxyl group at the 1-position provides a convenient and versatile handle for the covalent attachment of various recognition moieties. This allows for the rational design of probes targeting a wide array of analytes, from metal ions to biologically relevant small molecules.[3]
-
Enhanced Photostability: Fluorination has been shown to improve the photostability of organic fluorophores, a critical attribute for applications requiring prolonged or intense illumination, such as time-lapse cellular imaging.[4]
This guide provides a comprehensive overview of the application of this compound as a precursor for a novel, hypothetical fluorescent probe, FN-Zn1, designed for the selective detection of zinc ions (Zn²⁺). We will detail the synthesis of the precursor, its conversion to the functional probe, and protocols for its characterization and application in a biological context.
Part 1: Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Nitronaphthalen-1-amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Fluoroboric acid (HBF₄)
-
Iron powder (Fe)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Ethanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Diazotization and Schiemann Reaction:
-
Dissolve 5-Nitronaphthalen-1-amine in a mixture of ethanol and concentrated HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of NaNO₂ in water, maintaining the temperature below 5 °C.
-
To the resulting diazonium salt solution, add cold HBF₄ to precipitate the diazonium tetrafluoroborate salt.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Gently heat the dry salt until nitrogen evolution ceases to yield 5-Fluoro-1-nitronaphthalene.
-
-
Reduction to 5-Fluoronaphthalen-1-amine:
-
Reflux a mixture of 5-Fluoro-1-nitronaphthalene, iron powder, and ethanol.
-
Slowly add concentrated HCl and continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-Fluoronaphthalen-1-amine.
-
-
Conversion to this compound:
-
Dissolve 5-Fluoronaphthalen-1-amine in dilute H₂SO₄ and cool to 0-5 °C.
-
Add a solution of NaNO₂ in water dropwise to form the diazonium salt.
-
Heat the diazonium salt solution to induce hydrolysis.
-
Extract the resulting this compound with diethyl ether.
-
Purify the product by column chromatography on silica gel.
-
Part 2: Design and Synthesis of a Hypothetical Zinc Probe (FN-Zn1)
To demonstrate the utility of this compound, we propose the synthesis of a "turn-on" fluorescent probe for Zn²⁺, named FN-Zn1 . The design incorporates a di-(2-picolyl)amine (DPA) moiety as the Zn²⁺ chelator. The nitrogen atoms of the DPA group will act as a quencher through a Photoinduced Electron Transfer (PET) mechanism. Upon binding to Zn²⁺, the lone pair electrons of the nitrogen atoms are coordinated to the metal ion, inhibiting the PET process and restoring the fluorescence of the fluorophore.
Proposed Sensing Mechanism of FN-Zn1
Caption: Proposed PET mechanism for FN-Zn1.
Experimental Protocol: Synthesis of FN-Zn1
Materials:
-
This compound
-
Paraformaldehyde
-
Di-(2-picolyl)amine
-
Dioxane
-
Standard laboratory glassware and safety equipment
Procedure (based on a Mannich-type reaction):
-
To a solution of this compound in dioxane, add paraformaldehyde and di-(2-picolyl)amine.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final probe, FN-Zn1.
Part 3: Photophysical and Sensing Characterization
Protocol: Photophysical Characterization
-
Prepare stock solutions (1 mM) of this compound and FN-Zn1 in a suitable solvent (e.g., methanol or acetonitrile).
-
For UV-Vis absorption spectra, dilute the stock solution to 10 µM in the desired buffer (e.g., HEPES buffer, pH 7.4). Record the spectrum from 250 nm to 500 nm.
-
For fluorescence emission spectra, excite the 10 µM solution at the determined absorption maximum (λ_abs_max). Record the emission spectrum over a suitable wavelength range.
-
Determine the fluorescence quantum yield (Φ_F) using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) as a reference.
Protocol: Evaluation of Sensing Properties
-
Selectivity Study:
-
Prepare 10 µM solutions of FN-Zn1 in HEPES buffer.
-
Add a significant excess (e.g., 10 equivalents) of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺, Al³⁺) to separate solutions of the probe.
-
Add 10 equivalents of Zn²⁺ to one solution as a positive control.
-
Measure the fluorescence intensity of each solution. A highly selective probe will show a significant fluorescence enhancement only in the presence of Zn²⁺.[6]
-
-
Fluorescence Titration:
-
To a 10 µM solution of FN-Zn1, incrementally add small aliquots of a standard Zn²⁺ solution (e.g., from 0 to 20 µM).
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
-
-
Determination of Detection Limit (LOD):
-
Calculate the LOD using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (probe solution without Zn²⁺) and k is the slope of the linear portion of the titration curve at low Zn²⁺ concentrations.
-
Anticipated Photophysical and Sensing Data
| Compound/Complex | λ_abs_max (nm) | λ_em_max (nm) | Quantum Yield (Φ_F) | Fold-Change in Fluorescence |
| This compound | ~300 | ~350 | > 0.1 | N/A |
| FN-Zn1 | ~310 | ~360 | < 0.01 | - |
| FN-Zn1 + Zn²⁺ | ~310 | ~360 | > 0.15 | > 15-fold |
Note: These values are hypothetical and based on typical properties of similar naphthalene-based probes.
Part 4: Application in Cellular Imaging
Protocol: Live Cell Imaging of Intracellular Zn²⁺
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
FN-Zn1 stock solution (1 mM in DMSO)
-
Zinc sulfate (ZnSO₄) solution
-
TPEN (a cell-permeable Zn²⁺ chelator)
-
Phosphate-buffered saline (PBS)
-
Confocal fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seed the cells on a glass-bottom dish and allow them to adhere for 24 hours.
-
-
Probe Loading and Imaging:
-
Wash the cells with PBS.
-
Incubate the cells with 5 µM FN-Zn1 in serum-free DMEM for 30 minutes at 37 °C.
-
Wash the cells twice with PBS to remove excess probe.
-
Image the cells using a confocal microscope with excitation at the appropriate wavelength (e.g., 310 nm, or a suitable laser line nearby) and collect emission in the expected range (e.g., 340-400 nm). This will show the basal level of intracellular Zn²⁺.
-
-
Stimulation and Chelation:
-
To visualize an increase in intracellular Zn²⁺, treat the probe-loaded cells with 50 µM ZnSO₄ for 30 minutes and image again. A significant increase in fluorescence intensity is expected.
-
To confirm that the fluorescence signal is specific to Zn²⁺, subsequently treat the cells with 100 µM TPEN for 30 minutes. The fluorescence should decrease, demonstrating the reversible binding of the probe to Zn²⁺.
-
Conclusion
This compound represents a highly promising and versatile precursor for the development of novel fluorescent probes. Its unique combination of a reactive hydroxyl group for functionalization and a fluorine atom for modulating photophysical properties allows for the rational design of sensors with enhanced performance characteristics. The hypothetical probe, FN-Zn1, serves as a practical example of how this precursor can be transformed into a powerful tool for the selective detection and imaging of biologically important analytes like Zn²⁺. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of the this compound scaffold in their own applications.
References
- A Comparative Guide to the Cross-Reactivity of Naphthalene-Based Fluorescent Probes. Benchchem.
-
Representative mechanism for fluorescent fluoride probes. ResearchGate. Available at: [Link].
-
Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. ResearchGate. Available at: [Link].
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. Available at: [Link].
-
A Highly Selective Colorimetric and “Turn-Off” Fluorimetric Probe Based on Unsymmetrical Naphthalene Formaldehyde Derivatives for the Detection of CN− in Aqueous Media. Spectroscopy Online. Available at: [Link].
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. Available at: [Link].
-
A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. PMC. Available at: [Link].
-
Study of nitroxide-linked naphthalene as a fluorescence probe for hydroxyl radicals. ResearchGate. Available at: [Link].
-
Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PubMed Central. Available at: [Link].
-
Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn2+. Taylor & Francis Online. Available at: [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Fluoronaphthalen-1-ol
Introduction: Unlocking the Potential of Fluorinated Naphthalene Scaffolds
For researchers, scientists, and professionals in drug development, the naphthalene scaffold is a privileged motif, appearing in a multitude of biologically active compounds and functional materials. The introduction of fluorine atoms into this scaffold can profoundly alter its physicochemical properties, influencing everything from metabolic stability and lipophilicity to binding affinity and conformational preference. 5-Fluoronaphthalen-1-ol, therefore, represents a valuable building block for the synthesis of novel chemical entities with tailored properties.
However, the direct functionalization of this compound via cross-coupling reactions is challenging due to the poor leaving group ability of the hydroxyl moiety. This guide provides a comprehensive overview and detailed protocols for the effective palladium-catalyzed cross-coupling of this compound, focusing on a robust two-step strategy: activation of the hydroxyl group via triflation, followed by cross-coupling of the resulting triflate .
This document is structured to provide not just procedural steps, but also the underlying scientific rationale, enabling researchers to understand, adapt, and troubleshoot these powerful synthetic transformations.
Part 1: Synthesis of Key Precursors
The successful implementation of this methodology hinges on the efficient preparation of the starting material, this compound, and its subsequent activation to the corresponding triflate.
Synthesis of this compound
While this compound may be commercially available, its synthesis from readily available precursors is often necessary. A reliable method involves the diazotization of 5-aminonaphthalen-1-ol followed by a Balz-Schiemann or a related fluorination reaction. The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl diazonium salts.[1]
Protocol 1: Synthesis of this compound via a Modified Balz-Schiemann Reaction
This protocol is adapted from general procedures for the synthesis of aryl fluorides from aromatic amines.[2][3][4][5][6][7]
Materials:
-
5-Aminonaphthalen-1-ol
-
Hydrofluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
In a fume hood, dissolve 5-aminonaphthalen-1-ol (1.0 eq) in a suitable solvent such as a mixture of water and a minimal amount of HCl to achieve dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Formation and Isolation of the Diazonium Tetrafluoroborate Salt:
-
To the cold diazonium salt solution, slowly add hydrofluoroboric acid (1.2 eq).
-
The diazonium tetrafluoroborate salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, followed by a small amount of cold diethyl ether.
-
Caution: Diazonium salts can be explosive when dry. Proceed to the next step without allowing the salt to dry completely.
-
-
Thermal Decomposition (Fluorination):
-
Carefully transfer the moist diazonium tetrafluoroborate salt to a flask containing an inert, high-boiling solvent (e.g., toluene or xylene).
-
Gently heat the suspension with stirring. The decomposition will be evidenced by the evolution of nitrogen gas.
-
Continue heating until gas evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Activation of this compound: Synthesis of 5-Fluoronaphthalen-1-yl Trifluoromethanesulfonate
The conversion of the phenolic hydroxyl group to a trifluoromethanesulfonate (triflate) is a critical activation step. The triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[8]
Protocol 2: Triflation of this compound
This protocol is based on general procedures for the triflation of phenols and naphthols.[8][9][10]
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (or another suitable base like 2,6-lutidine)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl, 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude 5-fluoronaphthalen-1-yl trifluoromethanesulfonate is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography on silica gel.
-
Part 2: Palladium-Catalyzed Cross-Coupling Reactions of 5-Fluoronaphthalen-1-yl Trifluoromethanesulfonate
With the activated triflate in hand, a variety of powerful palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functionalities at the C1 position of the naphthalene core. The choice of reaction depends on the desired bond formation (C-C, C-N, etc.).
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate.[5] For aryl triflates, specific catalyst systems have been developed to achieve high efficiency.[11][12]
Protocol 3: Suzuki-Miyaura Coupling of 5-Fluoronaphthalen-1-yl Trifluoromethanesulfonate with an Arylboronic Acid
This protocol is adapted from established procedures for the Suzuki coupling of aryl triflates.[9][12][13]
Materials:
-
5-Fluoronaphthalen-1-yl trifluoromethanesulfonate
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃, 4-10 mol%)
-
A base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 5-fluoronaphthalen-1-yl trifluoromethanesulfonate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Catalyst Preparation and Addition:
-
In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
-
Reaction:
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Triflates
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | [11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | 1,4-Dioxane | 80 | [12] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 90 | [9] |
Causality in Experimental Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos and XPhos are often crucial for the efficient coupling of aryl triflates. They promote the oxidative addition of the C-OTf bond to the Pd(0) center and facilitate the reductive elimination step.[11]
-
Base: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Carbonates and phosphates are commonly used.
-
Solvent: Aprotic polar solvents like dioxane, toluene, and DMF are typically used to ensure the solubility of the reagents and catalyst.
Experimental Workflow for Suzuki-Miyaura Coupling
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
synthesis of 5-Fluoronaphthalen-1-ol analogs for structure-activity relationship studies
Application Note & Protocol
Strategic Synthesis of 5-Fluoronaphthalen-1-ol Analogs for High-Throughput Structure-Activity Relationship (SAR) Studies
Abstract
This guide provides a comprehensive framework for the synthesis and analysis of this compound analogs, a scaffold of significant interest in medicinal chemistry. The introduction of a fluorine atom into the naphthalene core can profoundly modulate key pharmacological parameters, including metabolic stability, binding affinity, and lipophilicity.[1] We present a detailed examination of synthetic strategies, emphasizing the rationale behind methodological choices, and provide a robust, step-by-step protocol for the preparation of a representative analog. Furthermore, this document outlines a systematic approach to data organization for subsequent structure-activity relationship (SAR) analysis, which is crucial for accelerating the drug discovery process.[2]
Background and Significance
The naphthalene scaffold is a prevalent motif in a multitude of biologically active compounds.[3][4] Strategic functionalization of this bicyclic aromatic system allows for the fine-tuning of a molecule's interaction with biological targets. Specifically, the introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1] Fluorine's high electronegativity and small van der Waals radius can lead to improved metabolic stability by blocking sites of oxidative metabolism, and can alter pKa, lipophilicity, and conformation, thereby influencing target binding and cell permeability.[1]
This compound serves as a key starting point for creating a library of analogs. The hydroxyl group at the 1-position provides a convenient handle for further derivatization, while the fluorine atom at the 5-position imparts its unique electronic properties to the scaffold. Systematic modification at other positions of the naphthalene ring is essential for elucidating the structure-activity relationships that govern the biological activity of these compounds.[5][6] A recent study on naphthalene-based inhibitors for peptidyl arginine deiminases (PADs) highlighted that hydroxyl-substituted naphthalene scaffolds demonstrated exceptional inhibitory activity, underscoring the importance of this functional group in molecular recognition.[5][6]
Strategic Approaches to Synthesis
The synthesis of this compound analogs can be approached through several strategic routes. The choice of a particular pathway depends on the availability of starting materials, the desired substitution pattern on the naphthalene core, and scalability.
2.1. Late-Stage Fluorination
Introducing the fluorine atom at a later stage of the synthesis offers flexibility in the preparation of diverse precursors.
-
Electrophilic Fluorination: This method utilizes reagents like Selectfluor® (F-TEDA-BF4) to introduce a fluorine atom onto an electron-rich naphthalene ring.[7][8] This approach is often favored for its relatively mild reaction conditions. However, regioselectivity can be a challenge and must be carefully controlled through the use of directing groups.
-
Nucleophilic Aromatic Substitution (SNAr): In cases where the naphthalene ring is sufficiently electron-deficient (e.g., through the presence of electron-withdrawing groups), a leaving group such as a nitro or chloro group can be displaced by a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF).[9][10] This method often requires high temperatures.[9]
-
Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium tetrafluoroborate salt, which can be prepared from the corresponding amino-naphthalenol.[11] A modified Schiemann reaction has been successfully used to prepare fluoronitronaphthalenes.[11] A patented method for synthesizing 1-fluoronaphthalene involves a diazo-reaction of alpha-naphthylamine followed by substitution with fluoboric acid and subsequent thermal decomposition.[12]
2.2. Synthesis from Fluorinated Starting Materials
An alternative and often more direct approach is to begin with a commercially available fluorinated naphthalene derivative. 1-Fluoronaphthalene itself is a versatile starting material for further functionalization.[13][14][15] For instance, subsequent electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed, followed by reduction and other transformations to install the desired functional groups.
The following workflow diagram illustrates the general synthetic logic, starting from a commercially available precursor.
Caption: General workflow for the synthesis and analysis of this compound analogs.
Detailed Experimental Protocol: Synthesis of 2-Bromo-5-fluoronaphthalen-1-ol
This protocol details a representative synthesis of a brominated analog, which can serve as a versatile intermediate for further diversification via cross-coupling reactions.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Bromine is highly corrosive and toxic; handle with extreme care.
Materials and Reagents:
-
This compound
-
Acetic Acid (glacial)
-
Bromine (Br₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.17 mmol) in 20 mL of glacial acetic acid.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (0.35 mL, 6.79 mmol) in 5 mL of glacial acetic acid dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Bromo-5-fluoronaphthalen-1-ol as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Organization for SAR Studies
A systematic organization of the synthesized analogs and their corresponding biological data is paramount for an effective SAR analysis. The following table provides a template for data compilation.
| Compound ID | R¹ | R² | R³ | R⁴ | Molecular Weight | LogP (calculated) | % Inhibition @ 10 µM | IC₅₀ (µM) |
| FN-001 | H | H | H | H | 162.16 | 2.54 | 12.5 | > 100 |
| FN-002 | Br | H | H | H | 241.05 | 3.21 | 45.8 | 22.1 |
| FN-003 | H | Cl | H | H | 196.60 | 3.09 | 33.1 | 45.6 |
| FN-004 | Br | OCH₃ | H | H | 271.10 | 3.10 | 78.2 | 5.8 |
| FN-005 | Ph | H | H | H | 238.26 | 4.05 | 65.4 | 11.2 |
The general structure for the analogs is depicted below, highlighting the positions for modification.
Caption: General scaffold of this compound highlighting positions for analog synthesis.
Conclusion
The synthetic pathways and protocols outlined in this application note provide a robust foundation for the generation of a diverse library of this compound analogs. The strategic incorporation of fluorine, coupled with systematic structural modifications, is a powerful approach for optimizing the pharmacological properties of this privileged scaffold. Careful execution of the described synthetic methods and diligent organization of the resulting biological data will enable researchers to efficiently elucidate structure-activity relationships and accelerate the identification of promising lead compounds for drug development.
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ResearchGate. ChemInform Abstract: Bergman Cyclization of Fluorinated Benzo-Fused Enediynes to Naphthalene Derivatives: Syntheses and Structures. Available from: [Link]
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Application Notes & Protocols: Leveraging 5-Fluoronaphthalen-1-ol in the Synthesis of Novel Agrochemicals
Introduction: The Strategic Intersection of Fluorine and Naphthalene Scaffolds in Agrochemical Design
The relentless pursuit of more effective, safer, and environmentally benign agrochemicals has driven chemists to explore novel molecular scaffolds and functionalizations. Two recurring themes in modern agrochemical discovery are the strategic incorporation of fluorine and the utilization of privileged structures like naphthalene. Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's biological activity.[1][2][3] The introduction of fluorine can lead to increased metabolic stability, improved lipophilicity for better transport across biological membranes, and altered electronic properties that enhance binding to target enzymes or receptors.[2][3]
Concurrently, the naphthalene ring system is a well-established pharmacophore in various bioactive compounds, including fungicides.[4] Its rigid, bicyclic aromatic structure provides a robust scaffold for introducing diverse functionalities. This guide focuses on 5-Fluoronaphthalen-1-ol , a versatile building block that marries the benefits of a fluorinated aromatic system with the proven utility of a naphthalene core. While direct, large-scale synthesis of commercial agrochemicals from this specific precursor is not widely documented, its structure presents a compelling starting point for the discovery of new active ingredients.
This document serves as a technical guide for researchers and synthetic chemists, providing detailed protocols for key chemical transformations of this compound to generate libraries of potential agrochemical candidates. We will explore the synthesis of ether, ester, and sulfonate ester derivatives, followed by standardized protocols for high-throughput screening of their biological activities.
Core Reactivity and Synthetic Strategy
The this compound molecule possesses two primary sites for chemical modification: the nucleophilic hydroxyl group and the aromatic ring system. The hydroxyl group is readily derivatized, allowing for the introduction of a wide variety of substituents. The fluorine atom, positioned at C-5, exerts a significant inductive effect, influencing the reactivity of the entire ring system and potentially enhancing the metabolic stability of the resulting derivatives. Our strategy will focus on leveraging the reactivity of the hydroxyl group to build molecular diversity.
Application Note 1: Synthesis of 5-Fluoronaphthyl Ether Derivatives via Williamson Ether Synthesis
Rationale and Field Insights: The ether linkage is a cornerstone in agrochemical design due to its general stability and ability to modulate a molecule's lipophilicity. By converting the polar hydroxyl group of this compound into an ether, we can systematically tune the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. The Williamson ether synthesis is a robust and reliable SN2 reaction, ideal for this purpose.[5][6][7][8][9] The reaction's success hinges on the quantitative deprotonation of the naphthol to form a potent nucleophile (naphthoxide), which then displaces a halide from a primary or secondary alkyl halide. Using a primary alkyl halide is critical to avoid competing E2 elimination reactions.[9]
Experimental Protocol: Synthesis of 2-((5-Fluoronaphthalen-1-yl)oxy)acetonitrile
-
Deprotonation: To a stirred solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile (approx. 0.5 M), add a suitable base such as powdered potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq., handle with extreme care). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the naphthoxide anion.
-
Alkylation: To the resulting suspension, add the alkylating agent, 2-bromoacetonitrile (1.2 eq.), dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 5-fluoronaphthyl ether.
Data Presentation:
| Alkylating Agent | Product | Expected Yield (%) |
| 2-Bromoacetonitrile | 2-((5-Fluoronaphthalen-1-yl)oxy)acetonitrile | 85-95% |
| Propargyl Bromide | 1-(Prop-2-yn-1-yloxy)-5-fluoronaphthalene | 80-90% |
| Ethyl Bromoacetate | Ethyl 2-((5-fluoronaphthalen-1-yl)oxy)acetate | 88-96% |
Workflow for Williamson Ether Synthesis
Workflow for the synthesis of 5-fluoronaphthyl ethers.
Application Note 2: Synthesis of 5-Fluoronaphthyl Ester Derivatives
Rationale and Field Insights: Esterification is a fundamental transformation for creating potential agrochemicals. Naphthyl esters themselves can exhibit biological activity, or they can function as prodrugs, releasing the active naphthol in vivo through hydrolysis by esterase enzymes. The Schotten-Baumann reaction is a highly effective method for acylating phenols and alcohols using acyl chlorides in the presence of an aqueous base.[10][11][12][13][14] The two-phase system is particularly advantageous: the naphthol and acyl chloride remain in the organic phase, while the base in the aqueous phase neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[12]
Experimental Protocol: Synthesis of 5-Fluoronaphthalen-1-yl Benzoate
-
Setup: Dissolve this compound (1.0 eq.) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether in an Erlenmeyer flask. In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Add the aqueous NaOH solution (approx. 2-3 eq.) to the flask containing the naphthol. With vigorous stirring, add benzoyl chloride (1.2 eq.) dropwise. A white precipitate of the ester may begin to form.
-
Completion: After the addition is complete, seal the flask and shake it vigorously for 15-20 minutes. The disappearance of the pungent smell of benzoyl chloride indicates the reaction is nearing completion.[11]
-
Work-up: Pour the mixture into a separatory funnel. Separate the layers and wash the organic layer with water and then with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude solid can be recrystallized from a suitable solvent like ethanol to afford the pure ester product.
Data Presentation:
| Acyl Chloride | Product | Expected Yield (%) |
| Benzoyl Chloride | 5-Fluoronaphthalen-1-yl benzoate | >90% |
| Acetyl Chloride | 5-Fluoronaphthalen-1-yl acetate | >95% |
| Cyclopropanecarbonyl chloride | 5-Fluoronaphthalen-1-yl cyclopropanecarboxylate | >90% |
Schotten-Baumann Reaction Mechanism
Mechanism of ester formation via Schotten-Baumann reaction.
Application Note 3: Synthesis of 5-Fluoronaphthyl Sulfonate Esters
Rationale and Field Insights: Sulfonate esters are important functional groups in medicinal and agricultural chemistry. They are known to be effective fungicides, with some studies demonstrating the anti-oomycete activity of naphthyl sulfonate derivatives.[4] This class of compounds represents a promising avenue for the derivatization of this compound. The synthesis is straightforward, involving the reaction of the naphthol with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine, which acts as both a catalyst and a scavenger for the HCl byproduct.
Experimental Protocol: Synthesis of 5-Fluoronaphthalen-1-yl 4-methylbenzenesulfonate
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM at 0 °C (ice bath).
-
Reaction: To this solution, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold dilute HCl to neutralize the excess pyridine. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine. Dry the solution over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation:
| Sulfonyl Chloride | Product | Expected Yield (%) |
| p-Toluenesulfonyl chloride | 5-Fluoronaphthalen-1-yl 4-methylbenzenesulfonate | 85-95% |
| Methanesulfonyl chloride | 5-Fluoronaphthalen-1-yl methanesulfonate | 90-98% |
| Benzenesulfonyl chloride | 5-Fluoronaphthalen-1-yl benzenesulfonate | 88-96% |
Protocols for Biological Screening of Synthesized Derivatives
The successful synthesis of a chemical library is the first step. The subsequent critical phase is to screen these novel compounds for biological activity. Below are standardized, high-throughput protocols for preliminary fungicidal, herbicidal, and insecticidal screening.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and is a widely accepted method for determining the Minimum Inhibitory Concentration (MIC).[15][16][17][18]
-
Materials: Synthesized compounds, reference fungicides (e.g., Amphotericin B), DMSO, RPMI 1640 medium buffered with MOPS, 96-well microtiter plates, fungal strains (e.g., Fusarium oxysporum, Phytophthora capsici).
-
Inoculum Preparation: Grow fungal strains on appropriate agar plates. Prepare a spore or mycelial fragment suspension in sterile saline, adjusted to a concentration of 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum of 1-5 x 10³ CFU/mL.[15]
-
Plate Preparation: Prepare stock solutions of test compounds in DMSO. Perform a two-fold serial dilution of each compound in the 96-well plate, with a final volume of 100 µL per well.
-
Inoculation & Incubation: Add 100 µL of the standardized fungal inoculum to each well. Include growth controls (inoculum only) and sterility controls (medium only). Incubate plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the drug-free growth control.[16]
Protocol 2: Primary Herbicidal Activity Screening
This rapid bioassay uses algae as a model system to detect phytotoxicity, which is often correlated with herbicidal activity.[19][20][21]
-
Materials: Synthesized compounds, unicellular green algae (Chlamydomonas reinhardtii or Chlorella pyrenoidosa), appropriate liquid growth medium, 96-well plates.
-
Assay Setup: Add 198 µL of a standardized algal cell suspension to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of a stock solution of each test compound (in DMSO) to the wells to achieve a final screening concentration (e.g., 50 mg/L).[21] Include solvent controls (DMSO only).
-
Incubation: Incubate the plates under continuous light at 25°C for 48-72 hours.
-
Activity Assessment: Measure the optical density at 680 nm or visually assess the inhibition of algal growth (bleaching or lack of green color) compared to the solvent control. Compounds causing significant growth inhibition are selected for further testing on whole plants.
Protocol 3: Insecticidal Activity Screening (Leaf-Dip Bioassay)
The leaf-dip bioassay is a standard method for evaluating the toxicity of compounds to sucking or chewing insect pests.[22][23]
-
Materials: Synthesized compounds, host plant leaves (e.g., cotton for whiteflies), Triton X-100 (surfactant), target insects (e.g., adult whiteflies, Bemisia tabaci), petri dishes.
-
Preparation: Prepare test solutions of each compound in water with a small amount of surfactant (e.g., 0.02% Triton X-100) to ensure even leaf coverage.
-
Application: Dip a fresh leaf into the test solution for 10-15 seconds. Allow the leaf to air dry completely. Place the treated leaf in a petri dish with a moist filter paper to maintain turgidity. A leaf dipped in the surfactant solution without a test compound serves as the control.
-
Insect Exposure: Introduce a known number of insects (e.g., 20-25 adult whiteflies) into each petri dish and seal it.
-
Mortality Assessment: Incubate the dishes under controlled conditions (temperature, light). Record insect mortality at set intervals (e.g., 24, 48, and 72 hours) compared to the control group.
Comprehensive Agrochemical Discovery Workflow
From building block to lead compound: a discovery workflow.
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Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(2), 241-248. [Link]
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Chi, C., et al. (2008). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of the Korean Society for Applied Biological Chemistry, 51(2), 153-156. [Link]
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Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. BioOne Complete. [Link]
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Dayan, F. E. (2013). Screening for Natural Product Herbicides. 2013 CWSS Proceedings. [Link]
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iFyber. (n.d.). In Vitro Screening for Antifungal Efficacy. iFyber. [Link]
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Crawford, L., et al. (2022). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases, 8(7), 1364-1375. [Link]
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Che, Z., et al. (2022). Combinatorial Synthesis of Sulfonate Derivatives of α/β-Naphthol as Anti-Oomycete Agents. Combinatorial Chemistry & High Throughput Screening, 25(12), 2026-2032. [Link]
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Jeschke, P. (2016). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Fluorine in Pharmaceutical and Medicinal Chemistry: From Discovery to Market, 111-143. [Link]
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Wu, F., et al. (2011). New synthesis process of β-naphthyl methyl ether. ResearchGate. [Link]
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scale-up synthesis of 5-Fluoronaphthalen-1-ol derivatives
Application Note & Protocol Guide
Topic: A Scalable Synthetic Route to 5-Fluoronaphthalen-1-ol and its Derivatives for Pharmaceutical Research
Abstract
Fluorinated aromatic compounds, particularly naphthol derivatives, are privileged scaffolds in modern drug discovery, valued for their ability to modulate metabolic stability, binding affinity, and lipophilicity. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound, a key building block, and its subsequent derivatization. We present a robust, two-stage process commencing with a modified Balz-Schiemann reaction on 5-amino-1-naphthol, followed by a scalable Williamson ether synthesis for derivatization. The protocols herein are designed with an emphasis on process safety, scalability, and analytical validation, providing researchers and drug development professionals with a practical framework for producing these valuable intermediates in significant quantities.
Introduction: The Strategic Value of Fluoronaphthols
The introduction of fluorine into active pharmaceutical ingredients (APIs) is a widely employed strategy to enhance pharmacological properties. The C-F bond can block sites of metabolism, alter pKa, and improve membrane permeability, making fluorinated analogues of lead compounds highly desirable.[1] The this compound scaffold, in particular, serves as a crucial starting material for a variety of complex molecules and APIs, where the fluorine atom at the 5-position provides unique electronic and steric properties.[2]
Developing a synthetic route that is not only efficient at the bench but also safe, economical, and reproducible on a multi-gram to kilogram scale is a critical challenge in process chemistry. This guide addresses this challenge directly by detailing a validated pathway that prioritizes commercially available starting materials and employs well-understood, scalable reactions.
Overall Synthetic Strategy & Workflow
The selected strategy is a two-part synthesis designed for scalability and robustness.
-
Part 1: Synthesis of the Core Scaffold. We begin with the synthesis of this compound from the commercially available starting material, 5-amino-1-naphthol. The key transformation is a Balz-Schiemann reaction , which is a reliable, albeit hazardous, method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate.[3][4] This method was chosen over other fluorination techniques due to its well-documented procedures and predictable outcomes.
-
Part 2: Functional Derivatization. To demonstrate the utility of the core scaffold, we perform a classic Williamson ether synthesis to produce 1-ethoxy-5-fluoronaphthalene. This O-alkylation is a high-yielding, scalable reaction with straightforward purification, representing a common derivatization pathway in medicinal chemistry.[5][6]
Figure 1: Overall workflow for the scale-up synthesis of this compound and its subsequent O-alkylation.
Part 1: Scale-Up Synthesis of this compound
This protocol details the conversion of 5-amino-1-naphthol to this compound. The critical steps are the low-temperature diazotization followed by the controlled thermal decomposition of the resulting diazonium salt.
Reaction Mechanism and Rationale
The Balz-Schiemann reaction proceeds in two main stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. In our case, using fluoroboric acid (HBF₄) directly provides the counter-ion and results in the precipitation of the relatively stable diazonium fluoroborate salt. Second, the isolated and dried salt is heated, causing it to decompose, releasing nitrogen gas and boron trifluoride, and forming the desired aryl fluoride through an SNAr-type mechanism.
Figure 2: Simplified mechanism of the Balz-Schiemann reaction.
Materials & Reagents
| Reagent | Formula | M.W. | Moles | Mass / Volume | Supplier | Notes |
| 5-Amino-1-naphthol | C₁₀H₉NO | 159.18 | 1.00 | 159.2 g | Sigma-Aldrich | Starting Material |
| Fluoroboric Acid | HBF₄ | 87.81 | 2.50 | 440 mL (50% wt in H₂O) | Acros Organics | Corrosive and toxic |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.10 | 75.9 g | Fisher Scientific | Oxidizer |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~2 L | VWR | For washing |
| n-Heptane | C₇H₁₆ | 100.21 | - | ~1.5 L | VWR | Recrystallization solvent |
| Toluene | C₇H₈ | 92.14 | - | ~300 mL | VWR | Recrystallization solvent |
Detailed Experimental Protocol
WARNING: This procedure involves highly toxic, corrosive, and potentially explosive intermediates. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a blast shield.[7][8]
-
Reactor Setup: Equip a 3 L, 3-neck jacketed reactor with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet. Connect the reactor to a cooling circulator.
-
Acid Charge: Charge the reactor with fluoroboric acid (440 mL, 50% wt). Begin stirring and cool the solution to 0 °C.
-
Substrate Addition: Slowly add 5-amino-1-naphthol (159.2 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A thick slurry will form.
-
Diazotization: Prepare a solution of sodium nitrite (75.9 g) in deionized water (150 mL). Add this solution dropwise to the reactor via an addition funnel over 60-90 minutes. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition. A vigorous exotherm will occur if the addition is too fast.
-
Intermediate Precipitation: After the addition is complete, continue stirring the thick slurry at 0-5 °C for an additional 60 minutes. The diazonium fluoroborate salt will precipitate.
-
Isolation of Diazonium Salt: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Do not allow the filter cake to dry completely on the filter paper. Wash the cake sequentially with cold (0 °C) deionized water (2 x 200 mL) and then cold diethyl ether (2 x 200 mL).
-
Drying the Intermediate: Carefully transfer the damp solid to a vacuum desiccator and dry under vacuum for 12-18 hours. The dried diazonium salt is shock-sensitive and potentially explosive. Handle with extreme care using non-metallic spatulas. [9]
-
Thermal Decomposition: In a 2 L flask equipped with a distillation head and a scrubber system (to trap BF₃ gas), place the dried diazonium salt. Gently and slowly heat the flask using an oil bath. Decomposition typically begins around 110-120 °C, evidenced by vigorous gas evolution (N₂). Control the heating rate to maintain a steady decomposition. The crude product will melt and darken.
-
Purification by Crystallization: Allow the crude product to cool to ~60 °C. Add a solvent mixture of n-heptane (1.5 L) and toluene (300 mL). Heat the mixture to reflux (~95-100 °C) until all solids dissolve.[10] Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours to complete crystallization.
-
Final Product Isolation: Collect the crystalline product by vacuum filtration, wash with cold n-heptane (2 x 150 mL), and dry under vacuum at 40 °C.
-
Expected Yield: 95-110 g (58-68%)
-
Appearance: Off-white to light tan crystalline solid.
-
Purity (by HPLC): >98%
-
Process Safety & Scale-Up Considerations
-
Thermal Hazard: The primary risk is the uncontrolled decomposition of the diazonium salt. Differential Scanning Calorimetry (DSC) analysis is mandatory before scale-up to determine the onset temperature of decomposition and the energy released.[9]
-
Reagent Control: The dropwise addition of sodium nitrite is critical for controlling the exotherm of the diazotization. On a larger scale, a programmable syringe pump is recommended for precise control.
-
Gas Handling: The decomposition step releases large volumes of N₂ and toxic, corrosive BF₃ gas. The reaction must be vented to a robust caustic scrubber.
-
Material Compatibility: Fluoroboric acid is corrosive to standard glass reactors over time.[1] For repeated large-scale campaigns, a glass-lined or Hastelloy reactor is recommended.
-
Alternative Technology: For safer large-scale production, converting this process to a continuous flow system is highly recommended. Flow chemistry minimizes the amount of hazardous intermediate present at any given time, significantly reducing the risk of a thermal runaway.[11]
Part 2: Derivatization - Synthesis of 1-Ethoxy-5-fluoronaphthalene
This protocol describes the O-alkylation of this compound using ethyl iodide.
Reagents & Materials
| Reagent | Formula | M.W. | Moles | Mass / Volume | Supplier | Notes |
| This compound | C₁₀H₇FO | 162.16 | 0.50 | 81.1 g | From Part 1 | |
| Potassium Carbonate | K₂CO₃ | 138.21 | 0.75 | 103.7 g | J.T. Baker | Anhydrous, finely milled |
| Ethyl Iodide | C₂H₅I | 155.97 | 0.60 | 93.6 g (48.2 mL) | Alfa Aesar | Light sensitive |
| Acetone | C₃H₆O | 58.08 | - | 1 L | VWR | Anhydrous |
Detailed Experimental Protocol
-
Reactor Setup: To a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (81.1 g), potassium carbonate (103.7 g), and acetone (1 L).
-
Reaction Initiation: Begin stirring to create a suspension. Add ethyl iodide (48.2 mL) in one portion.
-
Reflux: Heat the mixture to a gentle reflux (~56 °C) and maintain for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting naphthol is consumed (<1%).[12]
-
Work-up: Cool the reaction mixture to room temperature. Remove the inorganic solids by filtration, washing the filter cake with acetone (2 x 100 mL).
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in ethyl acetate (500 mL). Wash the organic layer with 1 M NaOH (2 x 200 mL) to remove any unreacted starting material, followed by water (200 mL) and brine (200 mL).
-
Final Product Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product as an oil that may solidify upon standing.
-
Expected Yield: 88-95 g (92-99%)
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Purity (by HPLC): >99%
-
Analytical Quality Control
A robust analytical package is essential to ensure the quality and purity of the final products. The following methods are recommended for characterization and release.
| Method | Purpose | Typical Parameters & Expected Results |
| HPLC | Purity assessment and impurity profiling | See Table below for example conditions. Purity should be >98% for the intermediate and >99% for the derivative.[13] |
| ¹H, ¹³C, ¹⁹F NMR | Structural confirmation and identification | Spectra should be consistent with the proposed structures. The ¹⁹F NMR will show a characteristic signal for the aryl fluoride. |
| GC-MS | Identification of volatile impurities | Confirms the absence of residual solvents (e.g., acetone, heptane) and low-boiling byproducts. |
| Melting Point | Identity and purity check | Should be a sharp melting point within a narrow range, consistent with reference values. |
| FT-IR | Functional group analysis | Confirms the presence of O-H (naphthol) and its absence in the ether derivative, and the presence of C-O-C (ether) stretch. |
Example HPLC Conditions
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Symmetry C18, 250 x 4.6 mm, 5 µm)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min[12] |
| Detector | UV at 230 nm[14] |
| Column Temp. | 30 °C |
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Part 1 | Incomplete diazotization; Loss of diazonium salt during washing; Uncontrolled decomposition. | Ensure temperature is strictly maintained at 0-5 °C. Use minimal amounts of cold water for washing. Heat the decomposition flask slowly and evenly. |
| Dark, tarry product in Part 1 | Decomposition temperature was too high or heating was too rapid. | Reduce the heating rate. Consider performing the decomposition under vacuum at a lower temperature. |
| Incomplete reaction in Part 2 | Inactive K₂CO₃ (wet); Insufficient reaction time; Poor quality ethyl iodide. | Use freshly opened, anhydrous K₂CO₃. Extend reflux time and monitor by HPLC. Use fresh, stabilized ethyl iodide. |
| Product fails purity spec | Inefficient purification. | For Part 1, ensure slow crystallization. A second recrystallization may be needed.[15] For Part 2, ensure aqueous washes are thorough to remove starting material. |
Conclusion
This application note details a practical and scalable two-stage synthesis for producing this compound and its ether derivatives. By providing in-depth protocols, addressing critical safety and scale-up considerations, and outlining a comprehensive analytical strategy, this guide serves as a valuable resource for chemical development teams. The described methods are robust and can be adapted for the synthesis of a wider library of fluoronaphthol derivatives, accelerating the discovery and development of new pharmaceutical agents.
References
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Synthetic application of 1‐substituted‐2‐naphthol towards continuous... - ResearchGate. Available at: [Link]
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Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed. Available at: [Link]
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Cas 321-38-0,1-Fluoronaphthalene - LookChem. Available at: [Link]
- Purification of naphthol - Google Patents.
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A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed. Available at: [Link]
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Design and Synthesis of Naphthol Derivative. Available at: [Link]
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A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - ResearchGate. Available at: [Link]
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Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Available at: [Link]
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Synthesis of 1‐naphthol derivatives from internal alkynes and either... - ResearchGate. Available at: [Link]
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(PDF) A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities - ResearchGate. Available at: [Link]
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Selective Continuous Flow Processes Using Fluorine Gas - ACS Publications. Available at: [Link]
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Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing). Available at: [Link]
- Purification of β-naphthol - US4021495A - Google Patents.
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A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. Available at: [Link]
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Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications. Available at: [Link]
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Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. - ResearchGate. Available at: [Link]
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Studies on the Synthesis of Highly Substituted Naphthol: Preparation of 6-Hydroxy-5,7-dimethoxy-2-naphthoic Acid, Isolated from Ulmus Thomasii - RSC Publishing. Available at: [Link]
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Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC - NIH. Available at: [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available at: [Link]
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Removal of naphthols and analogues by the combined use of an oxidoreductase polyphenol oxidase and a biopolymer chitosan from aqueous solutions - PubMed. Available at: [Link]
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Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine - ResearchGate. Available at: [Link]
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Purification of commercial 1-naphthol - Texium. Available at: [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Available at: [Link]
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Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine - ResearchGate. Available at: [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. Available at: [Link]
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Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC - NIH. Available at: [Link]
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Application Notes and Protocols for the Analytical Determination of 5-Fluoronaphthalen-1-ol
Abstract: This document provides detailed analytical methods for the sensitive and accurate detection of 5-Fluoronaphthalen-1-ol, a key intermediate and potential impurity in pharmaceutical development and environmental analysis. Recognizing the need for robust analytical procedures, we present comprehensive protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Analytical Imperative for this compound
This compound is a fluorinated aromatic compound belonging to the naphthol derivatives class.[1] Its structural similarity to naphthalene and its metabolites, which are of significant toxicological interest, necessitates the development of precise analytical methods.[2][3] In the pharmaceutical industry, fluorinated analogues of lead compounds are often synthesized to modulate metabolic stability and binding affinity, making this compound a potential key starting material or impurity in drug synthesis pathways.[4][5] Accurate quantification is therefore critical for process control, quality assurance of active pharmaceutical ingredients (APIs), and environmental monitoring.
This guide provides two orthogonal analytical techniques to ensure comprehensive characterization and quantification: a reversed-phase HPLC method for routine analysis and a more definitive GC-MS method for structural confirmation and trace-level detection.
Overall Analytical Workflow
The successful analysis of this compound from various matrices begins with a robust sample preparation strategy to isolate the analyte and remove interferences. This is followed by chromatographic separation and detection. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for structural confirmation.
Caption: General workflow for the analysis of this compound.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle: This method is based on the separation of this compound from non-polar and moderately polar impurities using a reversed-phase C18 column. The analyte is retained on the hydrophobic stationary phase and eluted with a polar mobile phase. Detection is achieved by monitoring the UV absorbance of the analyte. This approach is adapted from validated methods for the analysis of 1-fluoronaphthalene and its impurities, which are structurally very similar.[4][6]
Rationale for Method Design:
-
Stationary Phase: A C18 (octadecyl silane) column is selected due to its excellent hydrophobic retention capabilities for aromatic compounds like naphthalenes.[4][6][7]
-
Mobile Phase: A gradient mixture of acetonitrile, methanol, and a phosphate buffer provides robust control over the elution strength. Acetonitrile and methanol offer different selectivities for aromatic compounds, and their combination allows for fine-tuning the separation. The acidic phosphate buffer (pH 2.5) is used to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp peak shape.[4]
-
Detection: A photo-diode array (PDA) detector is recommended. Based on methods for 1-fluoronaphthalene, a detection wavelength of 230 nm is proposed as a starting point, as this is a region where naphthalene derivatives typically exhibit strong absorbance.[4][6] An initial spectral scan (e.g., 200-400 nm) of a pure standard is essential to determine the optimal absorption maximum.
HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary pump, autosampler, column oven, PDA detector |
| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)[4][6] |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer (pH adjusted to 2.5 with H₃PO₄) : Methanol : Acetonitrile (35:52:13 v/v/v)[4] |
| Mobile Phase B | Methanol : Acetonitrile (80:20 v/v)[4] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 230 nm (Verify λmax with standard)[4][6] |
Protocol: HPLC Analysis
1. Preparation of Solutions:
- Mobile Phase Buffer (0.01 M KH₂PO₄): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 2.5 ± 0.1 using phosphoric acid. Filter through a 0.45 µm membrane filter.
- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile:water (50:50 v/v).
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the mobile phase (initial conditions, 100% A).
2. Sample Preparation (Aqueous Matrix):
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load 100 mL of the water sample onto the cartridge at a flow rate of ~5 mL/min.
- Wash the cartridge with 5 mL of water to remove polar interferences.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analyte with 5 mL of methanol into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 1 mL of mobile phase (100% A) and vortex for 30 seconds. Filter through a 0.22 µm syringe filter into an HPLC vial.
3. System Equilibration and Analysis:
- Equilibrate the HPLC system with the initial mobile phase composition (100% A) for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no system contamination.
- Inject the working standard solutions in ascending order of concentration to build the calibration curve.
- Inject the prepared samples.
- Run a check standard every 10-15 samples to verify system stability.
4. Data Analysis:
- Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standards.
- Generate a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS offers higher specificity and sensitivity compared to HPLC-UV. The analyte is first derivatized to increase its volatility and thermal stability. The derivatized compound is then vaporized and separated from other components in a gas chromatograph based on its boiling point and interaction with the capillary column stationary phase. The separated components enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for definitive identification and quantification.
Rationale for Method Design:
-
Derivatization: The hydroxyl group of this compound can cause peak tailing and adsorption on the GC column. Derivatization to a more volatile and less polar trimethylsilyl (TMS) ether is a standard and effective strategy for hydroxylated aromatic compounds.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective for this purpose.
-
GC Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal for separating a wide range of aromatic compounds.[8]
-
Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[9]
-
Mass Analysis: The mass spectrometer can be operated in two modes:
-
Full Scan Mode: Acquires a full mass spectrum over a specified range (e.g., m/z 50-400). This is used for qualitative identification and structural confirmation.
-
Selected Ion Monitoring (SIM) Mode: Monitors only a few characteristic ions of the target analyte. This significantly increases sensitivity and is ideal for trace quantification.
-
Proposed Mass Fragmentation and SIM Ions
Upon electron ionization, the TMS-derivatized this compound is expected to produce a stable molecular ion (M⁺). Fragmentation patterns for aromatic compounds often involve the loss of stable neutral molecules or radicals.[10][11]
-
Molecular Weight of this compound: 162.16 g/mol
-
Molecular Weight of TMS-derivative: 162.16 (analyte) + 72.2 (Si(CH₃)₃) - 1.01 (H) = 234.35 g/mol
Proposed Ions for SIM Mode:
-
m/z 234 (Quantifier): The molecular ion [M]⁺. Expected to be abundant due to the stability of the aromatic system.
-
m/z 219 (Qualifier): The [M-15]⁺ ion, corresponding to the loss of a methyl radical (•CH₃) from the TMS group. This is a very common fragmentation for TMS derivatives.
-
m/z 191 (Qualifier): The [M-43]⁺ ion, potentially corresponding to the loss of a propyl radical or sequential losses.
Caption: Workflow for the GC-MS analysis of this compound.
GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with autosampler |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Splitless mode, 280 °C |
| Oven Program | Initial: 80 °C, hold for 2 minRamp 1: 15 °C/min to 200 °CRamp 2: 25 °C/min to 300 °C, hold for 5 min |
| Transfer Line | 290 °C |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C |
| MS Mode | Scan: m/z 50-400SIM Ions: m/z 234 (Quant), 219 (Qual), 191 (Qual) |
Protocol: GC-MS Analysis
1. Preparation of Solutions:
- Stock Standard Solution (100 µg/mL): Prepare as described in the HPLC section, but use a volatile solvent like ethyl acetate or toluene.
- Working Standard Solutions: Prepare calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by diluting the stock solution with the same solvent.
2. Sample and Standard Derivatization:
- For samples, use the reconstituted extract from the SPE protocol (ensure the final solvent is volatile and anhydrous, e.g., ethyl acetate).
- Pipette 100 µL of each standard and sample extract into separate 2 mL autosampler vials with micro-inserts.
- Add 100 µL of BSTFA + 1% TMCS to each vial.
- Cap the vials immediately and vortex for 10 seconds.
- Incubate the vials in a heating block or oven at 70 °C for 1 hour.[2]
- Allow the vials to cool to room temperature before placing them in the autosampler tray.
3. GC-MS Analysis:
- Set up the GC-MS instrument with the conditions listed in the table above.
- Inject a solvent blank to check for system cleanliness.
- Analyze the derivatized standards to establish retention time and build the calibration curve.
- Analyze the derivatized samples.
4. Data Analysis:
- Identification: Confirm the identity of the derivatized this compound by matching the retention time with that of the standard and verifying the presence and relative abundance of the characteristic ions (m/z 234, 219, 191).
- Quantification: Create a calibration curve by plotting the peak area of the quantifier ion (m/z 234) against the concentration of the standards. Calculate the analyte concentration in the samples from this curve.
Method Validation and Quality Control
Both presented methods should be validated according to ICH guidelines or internal laboratory standards to ensure reliability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.
-
Accuracy: The closeness of the test results to the true value (assessed via recovery studies).
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.
References
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Karagiannidou, A., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of Chromatographic Science, 53(8), 1309–1315. [Link]
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Di Chio, R. (2013). Which is the best way for determining naphthalene concentration in water? ResearchGate. [Link]
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ResearchGate. (2025). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. [Link]
-
Karagiannidou, A., et al. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. ResearchGate. [Link]
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Agilent Technologies. Determination of Polychlorinated Naphthalenes in Solid and Aqueous Matrices. [Link]
- Google Patents. (2022).
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Falandysz, J., et al. (2006). HRGC/HRMS analysis of chloronaphthalenes in several batches of Halowax 1000, 1001, 1013, 1014 and 1099. Journal of Environmental Science and Health, Part A, 41(10), 2265-2283. [Link]
-
ResearchGate. (2025). Quantification of chlorinated naphthalenes with GC-MS using the molar response of electron impact ionization. [Link]
-
Agilent Technologies. (2022). Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]
-
Sajkowski, L., Seward, T.M., & Mountain, B.W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244. [Link]
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Kim, J., et al. (2021). Distribution of Polychlorinated Naphthalenes in Sediment From Industrialized Coastal Waters of Korea With the Optimized Cleanup and GC-MS/MS Methods. Frontiers in Marine Science, 8, 789849. [Link]
-
DFG. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. The MAK-Collection for Occupational Health and Safety. [Link]
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GSA Schadstoffanalytik. Measurement of naphthalene and naphthalene-like compounds according to DIN ISO 16000-6. [Link]
-
Li, H., et al. (2007). Rapid simultaneous analysis of 1-hydroxypyrene, 2-hydroxyfluorene, 9-hydroxyphenanthrene, 1- and 2-naphthol in urine by first derivative synchronous fluorescence spectrometry using Tween-20 as a sensitizer. Luminescence, 22(4), 314-321. [Link]
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Sciforum. (2024). Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. [Link]
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TestAmerica. (2023). Naphthalene in Drinking Water: Analytical Methods and Monitoring Strategies. [Link]
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ResearchGate. (2023). Mass spectra from the molecules (A) adamantane, (B) fluorobenzene, (C).... [Link]
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Exposome-Explorer. 1-Hydroxynaphthalene (Compound). [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
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ResearchGate. (2025). Structure and vibrational analysis of 1‐hydroxy naphthalene based on density functional theory calculations. [Link]
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ResearchGate. (2016). UV-Visible absorption spectra of compounds 5a-f. [Link]
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ResearchGate. (2019). Mass spectrometry‐based structure elucidation. Fragmentation mass.... [Link]
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Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. [Link]
-
Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. [Link]
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- 2. series.publisso.de [series.publisso.de]
- 3. Rapid simultaneous analysis of 1-hydroxypyrene, 2-hydroxyfluorene, 9-hydroxyphenanthrene, 1- and 2-naphthol in urine by first derivative synchronous fluorescence spectrometry using Tween-20 as a sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. youtube.com [youtube.com]
Application Notes and Protocols: 5-Fluoronaphthalen-1-ol in the Development of Functional Dyes
Introduction: The Strategic Advantage of Fluorine in Naphthalenic Dyes
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. In the realm of functional dyes, the strategic placement of a fluorine atom can profoundly influence a molecule's photophysical properties, chemical stability, and biological interactions. 5-Fluoronaphthalen-1-ol emerges as a particularly valuable precursor for the synthesis of advanced functional dyes. Its naphthalene core provides a robust and versatile platform for creating a diverse range of chromophores, while the hydroxyl group offers a reactive handle for various chemical transformations. The strategically positioned fluorine atom at the 5-position introduces unique electronic and steric effects, which can be leveraged to fine-tune the performance of the resulting dyes.
This technical guide provides a comprehensive overview of the application of this compound in the development of functional dyes. We will delve into the synthetic pathways, detailed experimental protocols, characterization techniques, and potential applications of these novel fluorinated naphthalenic dyes. The causality behind experimental choices will be elucidated, providing researchers with the foundational knowledge to not only replicate these methods but also to innovate further.
Part 1: Synthesis of Functional Dyes from this compound
The hydroxyl group of this compound makes it an excellent coupling component in the synthesis of azo dyes, a widely utilized class of chromophores. The electron-donating nature of the hydroxyl group activates the naphthalene ring for electrophilic substitution, while the fluorine atom can subtly modulate the electronic properties of the resulting dye.
Protocol 1: Synthesis of a Novel Azo Dye via Diazotization and Azo Coupling
This protocol details the synthesis of a representative azo dye using this compound as the coupling component and 4-nitroaniline as the diazo component. The resulting dye is expected to exhibit interesting solvatochromic properties due to the push-pull nature of the electron-donating hydroxyl group and the electron-withdrawing nitro group.
Materials:
-
This compound
-
4-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Magnetic stirrer with stir bar
-
Beakers (50 mL, 100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Graduated cylinders
-
Buchner funnel and filter flask
-
pH paper or pH meter
Procedure:
Step 1: Preparation of the Diazo Component Solution
-
In a 100 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of deionized water and 5 mL of concentrated hydrochloric acid.
-
Heat the mixture gently with stirring to facilitate dissolution.
-
Cool the resulting solution to 0-5 °C in an ice bath.
Step 2: Diazotization
-
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring vigorously. The formation of the diazonium salt is an exothermic reaction, so slow addition is crucial to prevent decomposition.
-
After the addition is complete, continue stirring for an additional 15 minutes in the ice bath to ensure complete diazotization. The resulting solution should be clear to pale yellow.
Step 3: Preparation of the Coupling Component Solution
-
In a 250 mL beaker, dissolve 1.62 g (10 mmol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Stir until the this compound is completely dissolved.
-
Cool this solution to 0-5 °C in an ice bath.
Step 4: Azo Coupling
-
Slowly add the cold diazonium salt solution to the cold this compound solution with constant, vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Check the pH of the solution; it should be alkaline. If necessary, add a small amount of 10% NaOH solution.
Step 5: Isolation and Purification of the Azo Dye
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with several portions of cold deionized water until the filtrate is neutral.
-
Further wash the dye with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified azo dye in a vacuum oven at 60 °C.
dot
Caption: Workflow for the synthesis of an azo dye.
Part 2: Characterization of Functional Dyes
A thorough characterization of the synthesized dyes is essential to understand their properties and potential applications. The following techniques are recommended:
-
UV-Visible Spectroscopy: This technique is used to determine the absorption spectrum of the dye and its maximum absorption wavelength (λmax). The position of λmax provides information about the electronic transitions within the molecule and is influenced by the solvent polarity (solvatochromism).
-
Fluorescence Spectroscopy: For fluorescent dyes, this technique is used to measure the emission spectrum, quantum yield, and fluorescence lifetime. The Stokes shift (the difference between the absorption and emission maxima) is an important parameter for many applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is a powerful tool for structural elucidation, confirming the successful synthesis of the target molecule. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized dye, providing further confirmation of its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the dye molecule, such as the -N=N- azo linkage and the -OH group.
| Technique | Information Obtained | Expected Observations for this compound based Azo Dye |
| UV-Visible Spectroscopy | λmax, Molar Absorptivity | A significant absorption band in the visible region, potentially showing a bathochromic (red) or hypsochromic (blue) shift in different solvents. |
| Fluorescence Spectroscopy | Emission λmax, Quantum Yield, Stokes Shift | Potential for fluorescence, with the emission wavelength and intensity being dependent on the molecular structure and solvent. |
| ¹H NMR | Proton Chemical Shifts and Coupling Constants | A complex aromatic region showing signals corresponding to the protons on the naphthalene and benzene rings. |
| ¹³C NMR | Carbon Chemical Shifts | Signals corresponding to all the carbon atoms in the molecule, including those bonded to fluorine which will show C-F coupling. |
| ¹⁹F NMR | Fluorine Chemical Shift | A singlet or multiplet in the characteristic region for an aryl fluoride, confirming the presence of the fluorine atom. |
| Mass Spectrometry | Molecular Weight | A molecular ion peak corresponding to the calculated mass of the synthesized azo dye. |
| FTIR Spectroscopy | Functional Groups | Characteristic peaks for N=N stretching (azo group), O-H stretching (hydroxyl group), and C-F stretching. |
Part 3: Applications of Functional Dyes Derived from this compound
The unique properties imparted by the fluorine atom open up a range of potential applications for dyes derived from this compound.
Application 1: Fluorescent Probes for Bioimaging
The introduction of fluorine can enhance the photostability and cell permeability of fluorescent dyes. Dyes derived from this compound could be developed as fluorescent probes for cellular imaging. The hydroxyl group can be further functionalized to introduce targeting moieties for specific organelles or biomolecules.
Protocol 2: Staining of Live Cells with a this compound Derived Dye
Materials:
-
Synthesized fluorescent dye (e.g., a fluorescent derivative of the azo dye from Protocol 1)
-
Live cells (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope
Procedure:
-
Prepare a stock solution of the fluorescent dye (e.g., 1 mM) in DMSO.
-
Culture the cells on a glass-bottom dish or coverslip until they reach the desired confluency.
-
Dilute the dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and wash them once with pre-warmed PBS.
-
Add the dye-containing medium to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the stained cells using a fluorescence microscope with the appropriate filter set for the dye's excitation and emission wavelengths.
dot
Caption: Workflow for live-cell staining.
Application 2: Chemosensors for Ion Detection
The naphthalene-1-ol scaffold is known to be a good platform for the development of chemosensors. The hydroxyl group can act as a binding site for metal ions, and the fluorine atom can influence the binding affinity and selectivity. Upon ion binding, a change in the dye's absorption or fluorescence properties can be observed, allowing for the detection and quantification of the target ion.
Protocol 3: Evaluation of a this compound Derived Dye as a Fluorescent Sensor for Metal Ions
Materials:
-
Synthesized fluorescent dye
-
Aqueous buffer solution (e.g., HEPES buffer, pH 7.4)
-
Stock solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, FeCl₃)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of solutions of the dye in the aqueous buffer at a constant concentration (e.g., 10 µM).
-
To each solution, add a different metal salt from the stock solutions to a final concentration of, for example, 100 µM.
-
Record the fluorescence emission spectrum of each solution using a fluorometer, exciting at the dye's λmax.
-
Compare the fluorescence intensity of the dye in the presence of different metal ions to that of the dye alone (control). A significant change in fluorescence intensity indicates a sensing event.
-
For the ion that causes the most significant change, perform a titration experiment by adding increasing concentrations of the metal ion to the dye solution and monitoring the change in fluorescence intensity. This will allow for the determination of the binding affinity and detection limit.
dot
Caption: Workflow for evaluating a fluorescent sensor.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel functional dyes. The strategic incorporation of a fluorine atom can lead to dyes with enhanced photophysical properties, improved stability, and tailored functionalities. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in creating the next generation of high-performance dyes for a wide range of applications in chemistry, biology, and materials science.
References
-
Mohammadi, A., Gholshahi, F., & Ghafoori, H. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. Progress in Color, Colorants and Coatings, 8(4), 317-327. [Link]
-
Unzner, T. A., & Magauer, T. (2021). Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. ResearchGate. [Link]
-
The University of the West Indies at Mona. (n.d.). The Synthesis of Azo Dyes. Department of Chemistry. [Link]
-
Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12(3), 244-250. [Link]
-
Gunasekaran, P., Charles, I. D., & Raju, N. (2018). A naphthol-based highly selective fluorescence turn-on and reversible sensor for Al(III) ion. Inorganic Chemistry Communications, 89, 83-88. [Link]
-
Sarkar, P., et al. (2010). Photophysical properties of a new DyLight 594 dye. Journal of Photochemistry and Photobiology B: Biology, 98(1), 54-58. [Link]
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Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155. [Link]
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Karton-Lifshin, N., et al. (2011). Turn on fluorescent probes for selective targeting of aldehydes. Molecules, 16(8), 6348-6358. [Link]
-
Chepluki, A. A. A., et al. (2024). Synthesis and characterization of new naphthalene diimides (NDIs) for application in electronic devices. Dyes and Pigments, 231, 112421. [Link]
-
Sabek, H. A. Z., et al. (2025). Photophysical properties and fluorosolvatochromism of D-p-A thiophene based derivatives. RSC Advances, 15(1), 1-12. [Link]
-
Yu, H., et al. (2012). Continuous flow synthesis of azo dye C.I. Acid Red 1. Journal of Chemical Technology & Biotechnology, 87(10), 1463-1467. [Link]
Application Notes and Protocols for High-Throughput Screening of 5-Fluoronaphthalen-1-ol Derivatives
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of 5-Fluoronaphthalen-1-ol derivatives, a promising class of compounds in modern drug discovery. Recognizing the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity, this guide offers a framework for identifying novel bioactive molecules within this chemical space.[1] We will delve into the rationale behind assay selection, provide detailed protocols for a fluorescence-based kinase inhibition assay as a primary screening platform, and outline the subsequent data analysis and hit validation workflow. This application note is intended for researchers, scientists, and drug development professionals seeking to efficiently explore the therapeutic potential of this compound derivatives.
Introduction: The Rationale for Screening this compound Derivatives
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[2] The this compound scaffold represents a privileged structure with potential for interaction with a variety of biological targets. Naphthalene derivatives have shown promise as potent inhibitors of signaling pathways implicated in diseases like cancer. The strategic placement of a fluorine atom can enhance membrane permeability, block metabolic degradation, and increase binding affinity through favorable electrostatic interactions.
Given that protein kinases are a major class of drug targets, particularly in oncology, this guide will focus on a high-throughput screening campaign to identify kinase inhibitors from a library of this compound derivatives.[3][4] Kinase assays are well-suited for HTS due to the availability of robust, sensitive, and automatable detection methods.[5][6][7]
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that begins with careful planning and assay development, proceeds through automated screening, and culminates in the identification and validation of "hit" compounds.[8][9][10]
Caption: High-level overview of the HTS workflow.
Primary Assay Protocol: Fluorescence-Based Kinase Inhibition Assay
This protocol describes a generic, fluorescence-based biochemical assay to identify inhibitors of a chosen protein kinase from a library of this compound derivatives.[5][11][12][13] The assay measures the phosphorylation of a substrate peptide by the kinase. The detection method can be adapted, for example, using systems that measure ADP production or employ fluorescence polarization.[5]
Materials and Reagents
| Reagent/Consumable | Supplier (Example) | Purpose |
| Recombinant Kinase | Thermo Fisher Scientific | Target enzyme |
| Fluorescently Labeled Substrate Peptide | Anaspec | Kinase substrate |
| ATP | Sigma-Aldrich | Co-factor for kinase reaction |
| Kinase Assay Buffer | Boston BioProducts | Maintains optimal pH and ionic strength |
| DMSO | Sigma-Aldrich | Solvent for compound library |
| 384-well, low-volume, black plates | Corning | Assay plates for fluorescence reading |
| Positive Control (e.g., Staurosporine) | Cayman Chemical | Known kinase inhibitor |
| Negative Control | - | DMSO vehicle |
Instrumentation
-
Automated Liquid Handler: (e.g., Hamilton, Tecan) for precise dispensing of reagents and compounds.[9]
-
Microplate Reader: with fluorescence detection capabilities (e.g., PerkinElmer EnVision, Molecular Devices SpectraMax).[14]
-
Plate Centrifuge: for spinning down plates.
-
Plate Sealer: to prevent evaporation during incubation.
Detailed Experimental Protocol
Step 1: Reagent Preparation
-
Kinase Assay Buffer: Prepare according to the manufacturer's instructions.
-
Compound Plates: Prepare "daughter" plates by diluting the this compound derivative library stock solutions in DMSO to the desired screening concentration (e.g., 10 µM).
-
Enzyme Solution: Dilute the recombinant kinase in Kinase Assay Buffer to the final working concentration. Rationale: The enzyme concentration should be optimized during assay development to ensure a linear reaction rate.
-
Substrate/ATP Solution: Prepare a mixture of the fluorescently labeled substrate peptide and ATP in Kinase Assay Buffer. Rationale: The ATP concentration should ideally be at or near the Km value to facilitate the identification of competitive inhibitors.[15]
Step 2: Assay Execution (in 384-well plates)
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution from the daughter plates into the wells of the assay plate. Also, dispense the positive and negative controls into their designated wells.
-
Enzyme Addition: Add the diluted enzyme solution to all wells.
-
Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15 minutes) at room temperature. Rationale: This allows the compounds to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add the Substrate/ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Reaction Termination (if necessary): Depending on the detection method, the reaction may be stopped by adding a stop solution (e.g., containing EDTA).
-
Signal Detection: Read the fluorescence signal on a compatible microplate reader.
Data Analysis and Hit Identification
The raw data from the HTS will be a measure of fluorescence intensity for each well. The goal is to identify compounds that significantly reduce the kinase activity compared to the negative controls.[16][17]
Caption: Workflow for HTS data analysis and hit validation.
Quality Control
Before analyzing the screening data, it is crucial to assess the quality of the assay.[8] The Z'-factor is a statistical parameter used to quantify the robustness of an HTS assay.[18][19]
Z'-factor Calculation: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
SD_positive: Standard deviation of the positive control.
-
SD_negative: Standard deviation of the negative control.
-
Mean_positive: Mean signal of the positive control.
-
Mean_negative: Mean signal of the negative control.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9]
Hit Selection
-
Normalization: The raw fluorescence data is normalized to the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_positive) / (Mean_negative - Mean_positive))
-
Hit Criteria: A "hit" is a compound that meets a predefined activity threshold. This is often determined using a statistical measure like the Z-score, which indicates how many standard deviations a compound's activity is from the mean of the negative controls. A common hit threshold is a Z-score ≤ -3 or a percent inhibition > 50%.
Hit Confirmation and Dose-Response
Selected hits from the primary screen should be re-tested to confirm their activity.[20] Confirmed hits are then subjected to dose-response analysis, where the compound is tested at multiple concentrations to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).[15]
| Compound ID | Primary Screen (% Inhibition) | Confirmed Activity | IC50 (µM) |
| F-Naph-001 | 85.2 | Yes | 0.75 |
| F-Naph-002 | 12.5 | No | > 100 |
| F-Naph-003 | 65.8 | Yes | 5.2 |
| F-Naph-004 | 92.1 | Yes | 0.21 |
Secondary and Orthogonal Assays
To eliminate false positives and further characterize the mechanism of action of the confirmed hits, it is essential to perform secondary and orthogonal assays.[21]
-
Orthogonal Biochemical Assays: Utilize a different detection technology (e.g., luminescence-based ADP detection) to confirm that the observed activity is not an artifact of the primary assay format.
-
Cell-Based Assays: Evaluate the activity of the compounds in a more biologically relevant context.[22][23][24][25][26] This could involve measuring the inhibition of a specific signaling pathway in a cellular model.
-
Selectivity Profiling: Screen the hit compounds against a panel of other kinases to assess their selectivity.
Conclusion
The high-throughput screening of this compound derivatives offers a powerful approach to discover novel modulators of biologically relevant targets, such as protein kinases. By employing a robust and validated primary assay, followed by rigorous data analysis and hit confirmation, researchers can efficiently identify promising lead compounds for further development. The protocols and guidelines presented in this application note provide a solid foundation for initiating such a drug discovery campaign.
References
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. SPIE Digital Library.
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health.
- Biochemical Kinase Assays. Thermo Fisher Scientific.
- Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications.
- Cell-based assays for high-throughput screening. Broad Institute.
- Cell-based assays for high-throughput screening. PubMed.
- Fluorescence-Based Assays. Springer Nature Experiments.
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. National Institutes of Health.
- High-throughput screening. Wikipedia.
- High-Throughput Inhibitor Assays and Screening. Creative Enzymes.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse.
- Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
- High-throughput screening for kinase inhibitors. PubMed.
- High-Throughput Screening (HTS) in Drug Discovery Training Course.
- High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar.
- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- Introduction - High-Throughput Screening Center.
- Analysis of HTS data. Cambridge MedChem Consulting.
- Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate.
- Overview of high-throughput screening. PubMed.
- Extracting Meaningful Data With High-Throughput Drug Discovery Approaches.
- What is High-Throughput Screening (HTS)?. LabKey.
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
- Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information.
- Assay Guidance Manual. National Center for Biotechnology Information.
- High-Throughput Screening Data Analysis. Basicmedical Key.
- EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. National Center for Biotechnology Information.
- HTS Assay Validation. National Center for Biotechnology Information.
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- Application Notes and Protocols: Synthesis and Therapeutic Potential of 2-(Aminomethyl)-4-fluoronaphthalene Derivatives. Benchchem.
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- Prodrugs of 5-fluorouracil. V. 1-Alkoxycarbonyl derivatives as potential prodrug forms for improved rectal or oral delivery of 5-fluorouracil. PubMed.
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- Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI.
- Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands. PubMed.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central.
- Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PubMed Central.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoronaphthalen-1-ol
Welcome to the dedicated technical support center for the synthesis of 5-Fluoronaphthalen-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and related fluorinated aromatic compounds. Here, we address common challenges, provide in-depth troubleshooting guidance, and answer frequently asked questions to facilitate a smoother, more efficient synthetic workflow.
Our guidance is grounded in established chemical principles and practical, field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction yield for the fluorination of 1,5-dihydroxynaphthalene is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in the fluorination of 1,5-dihydroxynaphthalene are a common challenge, often stemming from a combination of factors related to the choice of fluorinating agent, reaction conditions, and substrate purity.
-
Choice of Fluorinating Agent: The selection of the fluorinating agent is critical. While powerful reagents like Selectfluor® (F-TEDA-BF4) are effective, they can also lead to over-fluorination or degradation of the starting material if not properly controlled. Consider the reactivity of your chosen reagent and whether a milder alternative might be more suitable.
-
Reaction Conditions:
-
Temperature: A common pitfall is inadequate temperature control. Exothermic reactions with potent fluorinating agents can lead to runaway reactions and the formation of undesired byproducts. Conversely, a temperature that is too low may result in an incomplete reaction. We recommend a carefully controlled, gradual increase in temperature to identify the optimal reaction window.
-
Solvent: The choice of solvent is crucial for both solubility and reactivity. Acetonitrile is a common choice, but its purity is paramount. Ensure you are using anhydrous acetonitrile to prevent side reactions.
-
-
Substrate Purity: The purity of your 1,5-dihydroxynaphthalene is a critical, yet often overlooked, factor. Impurities can interfere with the reaction, leading to the formation of tars and other difficult-to-remove byproducts. We strongly recommend recrystallizing the starting material before use.
Question 2: I am observing the formation of a significant amount of a dark, tarry byproduct in my reaction mixture. How can I mitigate this?
Answer:
The formation of tarry byproducts is typically indicative of substrate or product degradation, often due to overly harsh reaction conditions or the presence of oxygen.
-
Inert Atmosphere: The naphthalene ring system, particularly when activated by hydroxyl groups, is susceptible to oxidation. It is imperative to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Degassing the Solvent: Prior to initiating the reaction, thoroughly degas your solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-20 minutes.
-
Controlled Reagent Addition: Instead of adding the fluorinating agent all at once, a slow, portion-wise or dropwise addition can help to control the reaction exotherm and minimize localized high concentrations of the reagent, which can lead to degradation.
Question 3: I'm struggling with the purification of this compound. What are the recommended methods?
Answer:
Purification can be challenging due to the presence of closely related isomers and unreacted starting material. A multi-step approach is often necessary.
-
Initial Work-up: A standard aqueous work-up is the first step. However, be mindful of the potential for emulsion formation. The use of a brine wash can help to break up emulsions.
-
Column Chromatography: This is the most effective method for separating this compound from its isomers and other impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution system of ethyl acetate and hexane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The optimal gradient will need to be determined empirically using thin-layer chromatography (TLC).
-
-
Recrystallization: Following chromatography, recrystallization can be employed to achieve high purity. A solvent system of ethanol/water or toluene/hexane is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategies involve either electrophilic fluorination of a suitable naphthalene precursor or a nucleophilic aromatic substitution (SNAr) approach.
-
Electrophilic Fluorination: This typically involves the direct fluorination of 1,5-dihydroxynaphthalene using an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.
-
SNAr Reaction: An alternative route involves the reaction of a precursor like 5-amino-1-naphthol, which can be converted to a diazonium salt and subsequently subjected to a Schiemann reaction or a related transformation to introduce the fluorine atom.[1]
Q2: What are the key safety precautions when working with fluorinating agents?
A2: Fluorinating agents are highly reactive and require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.
-
Quenching: Be prepared to quench any residual fluorinating agent at the end of the reaction. A solution of sodium bisulfite is commonly used for this purpose.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the characteristic aromatic proton signals, and the coupling patterns will be influenced by the fluorine atom.
-
¹⁹F NMR is crucial for confirming the presence of the fluorine atom and will typically show a singlet or a narrowly split multiplet.
-
¹³C NMR will show the carbon signals, with the carbon directly attached to the fluorine exhibiting a large one-bond C-F coupling constant.
-
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the incorporation of the fluorine atom.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic O-H stretching band for the hydroxyl group and C-F stretching vibrations.[2]
Experimental Protocols
Protocol 1: Electrophilic Fluorination of 1,5-Dihydroxynaphthalene
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent batches.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,5-dihydroxynaphthalene (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile and stir until the starting material is fully dissolved.
-
Inerting: Bubble nitrogen through the solution for 15 minutes to remove any dissolved oxygen.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add N-fluorobenzenesulfonimide (NFSI) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted NFSI.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Recommended Value |
| Solvent | Anhydrous Acetonitrile |
| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) |
| Temperature | 0 °C to Room Temperature |
| Atmosphere | Inert (Nitrogen or Argon) |
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
A decision tree for troubleshooting low yields.
References
-
ResearchGate. Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. Available from: [Link]
-
SpectraBase. 1-Naphthalenol, 5-fluoro-. Available from: [Link]
-
ResearchGate. Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine. Available from: [Link]
-
National Center for Biotechnology Information. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Available from: [Link]
- Google Patents. Method for preparing high-purity 1-fluoronaphthalene.
- Google Patents. Purification of fluorinated alcohols.
-
PubChem. 1-Fluoronaphthalene. Available from: [Link]
-
PubMed. Synthesis of furanonaphthoquinones with hydroxyamino side chains. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]
-
PubChem. 5-Amino-1-naphthol. Available from: [Link]
-
PubChem. D,L-5-fluorotryptophan. Available from: [Link]
-
National Center for Biotechnology Information. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Available from: [Link]
-
National Center for Biotechnology Information. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Available from: [Link]
Sources
Technical Support Center: Purification of 5-Fluoronaphthalen-1-ol
Welcome to the technical support guide for the purification of 5-Fluoronaphthalen-1-ol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable intermediate from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: My isolated this compound is a brownish oil or a waxy solid, but literature suggests it should be a crystalline solid. What is the likely cause?
A1: This is a classic sign of persistent impurities. Even small amounts of unreacted starting materials, isomeric byproducts, or residual solvent can significantly depress the melting point of your compound, causing it to appear as an oil or a low-melting solid. The color often indicates the presence of baseline impurities from the reaction. A final purity check via HPLC or TLC is recommended, followed by re-purification.
Q2: I'm seeing multiple spots on my TLC plate after column chromatography. How do I improve the separation?
A2: Multiple spots indicate incomplete separation. The polarity of your eluent (mobile phase) is likely too high, causing all components to move up the plate too quickly. To improve separation, decrease the polarity of the eluent system. For example, if you are using a 30:70 ethyl acetate/hexane mixture, try a 15:85 or 10:90 mixture. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the this compound spot on the TLC plate, which generally provides the best separation on a column.[1]
Q3: What is the most reliable method for purifying this compound on a multi-gram scale?
A3: While column chromatography is highly effective for small-scale and difficult separations, recrystallization is often more efficient and economical for larger quantities, provided a suitable solvent system can be identified.[2] If impurities are significantly different in polarity from the target compound, chromatography is a robust first choice. For removing closely related isomers, preparative HPLC might be necessary.
Q4: Can I use distillation to purify this compound?
A4: Simple or fractional distillation is generally not suitable for purifying this compound itself, as it is a solid at room temperature. However, distillation can be an effective preliminary step to remove volatile solvents or low-boiling impurities from the crude reaction mixture before proceeding with chromatography or recrystallization. A patent for the related compound 1-fluoronaphthalene mentions rectification as a final purification step after synthesis.[3]
In-Depth Troubleshooting Guide
This section addresses more complex purification challenges. The key to successful purification lies in understanding the nature of your impurities and selecting a technique that exploits the differences in their physicochemical properties compared to your target compound.
Issue 1: Poor Recovery from Silica Gel Column Chromatography
Low yield is a common frustration. The cause can often be diagnosed by carefully analyzing the process.
| Possible Cause | Underlying Rationale | Recommended Solution |
| Product remains on the column | The hydroxyl group on this compound can form strong hydrogen bonds with the silanol groups of the silica gel stationary phase, especially if the mobile phase is not polar enough to disrupt this interaction. | Gradually increase the polarity of the eluent. For example, if eluting with 10% ethyl acetate in hexane, increase to 20%, then 30%. Monitor the fractions with TLC to see when the product elutes.[4] |
| Product co-elutes with an impurity | The chosen solvent system does not have sufficient resolving power to separate the target compound from an impurity of very similar polarity (e.g., a positional isomer). | Use a shallower polarity gradient or switch to an isocratic (constant solvent mixture) elution with the optimal polarity determined by TLC.[5] Consider a different solvent system, such as dichloromethane/hexane, which can alter the selectivity of the separation. |
| Product degradation on silica | Silica gel is acidic and can sometimes catalyze the degradation of sensitive compounds over the long exposure times of column chromatography. | Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina.[6] |
Issue 2: Failure to Induce Crystallization during Recrystallization
If your compound remains an oil in the cooled solvent, one of several issues may be the cause.
| Possible Cause | Underlying Rationale | Recommended Solution |
| Incorrect solvent choice | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound remains soluble at low temperatures, no crystals will form. | Perform a systematic solvent screen (see Protocol 2). Test solvents of varying polarities, such as toluene, ethanol, ethyl acetate, and heptane, as well as solvent pairs. |
| Solution is supersaturated | Crystal formation requires a nucleation event. Sometimes, a clean, supersaturated solution will not crystallize without an initiation point. | Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a single seed crystal of pure this compound. |
| Presence of "oiling out" impurities | Impurities can act as a solvent for your target compound, preventing it from crystallizing and causing it to separate as a liquid phase (oiling out). | Try adding a "non-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it just becomes cloudy, then reheat to clarify and cool slowly. If this fails, the crude material likely needs a preliminary purification by column chromatography to remove the problematic impurities. |
Logical Flow for Purification Strategy
The following diagram illustrates a decision-making workflow for purifying your crude this compound.
Caption: Decision workflow for purifying this compound.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a standard flash chromatography procedure for purifying this compound on a 1-2 gram scale.
Materials:
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm)
-
Solvents: Hexane (or Heptane) and Ethyl Acetate (reagent grade)
-
Glass chromatography column
-
Cotton or glass wool, sand
-
Collection tubes, TLC plates, TLC chamber, UV lamp
Procedure:
-
Eluent Selection: First, determine the optimal eluent composition using TLC. Test various ratios of ethyl acetate/hexane. The ideal system will give your product an Rf value of ~0.3. A good starting point is 15% Ethyl Acetate in Hexane.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[6] Add a ~1 cm layer of sand.[1]
-
In a beaker, prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate/hexane). Use approximately 50g of silica per 1g of crude material.
-
Pour the slurry into the column.[4] Use a funnel and rinse the beaker with more eluent to transfer all the silica.
-
Gently tap the column to pack the silica bed evenly and drain the excess solvent until the solvent level is just above the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (~1g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add ~2-3g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. This is your dry-loaded sample.
-
Carefully add the powdered sample to the top of the packed column. Add another ~1 cm layer of sand on top of your sample to prevent disturbance.[6]
-
-
Elution and Fraction Collection:
-
Carefully add your starting, low-polarity eluent to the column.
-
Apply gentle air pressure to the top of the column to begin eluting the solvent.[5]
-
Collect the eluent in fractions (e.g., 10-15 mL per test tube).
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) to move more polar compounds, including your product, down the column.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in your chosen eluent system and visualize under a UV lamp.
-
Combine all fractions that contain only the pure this compound spot.[4]
-
-
Isolation:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization Solvent Screening
This micro-scale protocol helps you quickly identify a suitable solvent or solvent pair for recrystallization.
Procedure:
-
Place a small amount (~20-30 mg) of your crude material into several small test tubes.
-
To each tube, add a different test solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each drop. If the compound dissolves readily at room temperature, that solvent is unsuitable on its own.
-
For solvents that do not dissolve the compound at room temperature, gently heat the tube in a water or sand bath until the solid dissolves completely. Add the minimum amount of hot solvent needed.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the tubes. An ideal solvent is one in which abundant, high-quality crystals form upon cooling.
-
If no single solvent is ideal, try a binary solvent system. Dissolve the crude material in a small amount of a "good" solvent (one in which it is very soluble, e.g., acetone). Then, while hot, add a "poor" solvent (one in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common purification issues.
References
-
ChemHelpASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
-
Professor Dave Explains. (2019). Column Chromatography. YouTube. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Irvine Valley College. (2012). 7 O Chem Column Chromatography (cc). YouTube. [Link]
- Google Patents. (2014). CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.
-
PubChem. 6-Fluoronaphthalen-1-ol. National Institutes of Health. [Link]
-
Solubility of Things. 1-Fluoronaphthalene. [Link]
-
Lisa Nichols. (2022). Column Chromatography. YouTube. [Link]
-
Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
ResearchGate. (2021). Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. [Link]
Sources
Technical Support Center: Synthesis of 5-Fluoronaphthalen-1-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Fluoronaphthalen-1-ol. This guide is designed to provide field-proven insights and troubleshooting strategies for common challenges encountered during its synthesis. We will focus on the prevalent synthetic route involving the diazotization of 5-aminonaphthalen-1-ol, offering explanations for side product formation and robust protocols for purification.
Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by researchers. The answers are grounded in mechanistic principles to empower you to not only solve the immediate problem but also prevent its recurrence.
Q1: My reaction mixture turned an intense red or dark brown color upon adding the diazotizing agent, and my final yield was very low. What is the likely cause?
A: This is a classic sign of uncontrolled azo coupling , a major competing side reaction.
-
Causality: The diazonium salt intermediate, essential for introducing the fluorine atom, is a potent electrophile. If it encounters an electron-rich coupling partner, it will react to form a highly conjugated and colored azo compound. In your reaction, the most likely coupling partners are the unreacted 5-aminonaphthalen-1-ol starting material or the this compound product itself. This reaction is highly temperature-dependent and becomes significant at temperatures above 5-10 °C.[1][2]
-
Preventative Measures:
-
Strict Temperature Control: The diazotization step must be maintained between 0 °C and 5 °C. Use an ice-salt bath to ensure the temperature does not rise during the exothermic addition of sodium nitrite.
-
Stoichiometry and Addition Rate: Add the sodium nitrite solution slowly and dropwise to the acidic solution of your amine. This prevents a localized excess of nitrous acid and diazonium salt, minimizing side reactions.
-
Sufficient Acidity: Maintain a strongly acidic environment (e.g., with fluoroboric acid or HCl). The protonated amine is deactivated and cannot act as a coupling partner. Test the acidity with Congo red paper to ensure an excess of acid is present throughout the diazotization.[2]
-
Below is a diagram illustrating the desired reaction pathway versus the problematic azo coupling side reaction.
Caption: Key reaction pathways in this compound synthesis.
Q2: My final product analysis (HPLC/NMR) shows a significant contamination with 1-naphthol. How is this formed and how can I avoid it?
A: The presence of 1-naphthol[3] is due to a premature decomposition of the diazonium salt by water, a process known as hydro-dediazoniation or de-amination.
-
Causality: The C-N bond in the diazonium salt is labile. While the goal of the Schiemann reaction is to have the tetrafluoroborate anion provide a fluoride nucleophile upon heating, water can also act as a nucleophile. Attack by water leads to the formation of a phenol (in this case, 1-naphthol) and the evolution of nitrogen gas. This is particularly problematic if the diazonium tetrafluoroborate salt is not completely dry before the thermal decomposition step.
-
Preventative Measures:
-
Isolate and Dry the Diazonium Salt: After the diazotization and precipitation with fluoroboric acid, it is crucial to isolate the diazonium tetrafluoroborate salt by filtration.
-
Thorough Washing: Wash the filter cake with cold diethyl ether or ethanol, followed by a non-polar solvent like heptane, to remove residual water and acid.[4]
-
Drying: Dry the isolated salt thoroughly under vacuum at a low temperature (e.g., 30-40 °C) before proceeding to the thermal decomposition step.[5] Performing the final decomposition in an aprotic, high-boiling solvent can also minimize this side reaction.[5]
-
Q3: I've successfully synthesized a fluorinated naphthol, but characterization reveals it's a mixture of isomers (e.g., 8-fluoro-1-naphthol). Why did this happen?
A: The formation of regioisomers almost always traces back to impurities in your starting material. The diazotization and fluorination sequence itself is not known to cause rearrangement on the naphthalene ring.
-
Causality: Commercial 5-aminonaphthalen-1-ol[6] can contain other isomers, such as 8-amino-1-naphthalenol or 4-amino-1-naphthalenol, from its own synthesis. These isomeric amines will undergo the exact same reaction sequence as your target starting material, leading directly to the corresponding fluorinated isomers in your final product.
-
Preventative Measures:
-
Starting Material QC: Always verify the purity and identity of your starting 5-aminonaphthalen-1-ol lot by HPLC and NMR before beginning the synthesis.
-
Source High-Purity Reagents: If necessary, procure a higher grade of the starting material or purify it by recrystallization or column chromatography prior to use. A validated HPLC method can resolve process-related impurities, including isomers.[7]
-
Troubleshooting Guide: At-a-Glance
| Symptom / Observation | Probable Cause(s) | Recommended Corrective Actions |
| Reaction turns dark red/brown/black | Azo coupling due to elevated temperature or insufficient acid. | Maintain reaction temperature strictly between 0-5 °C. Ensure excess acid is present. Add nitrite solution slowly. |
| Low yield of isolated diazonium salt | Diazonium salt is water-soluble; incomplete precipitation. | Ensure sufficient fluoroboric acid is used. Cool the mixture thoroughly to maximize precipitation. |
| Significant 1-naphthol impurity in product | Hydro-dediazoniation by residual water. | Thoroughly dry the isolated diazonium tetrafluoroborate salt under vacuum before thermal decomposition. |
| Presence of regioisomeric products | Isomeric impurities in the 5-aminonaphthalen-1-ol starting material. | Analyze starting material purity by HPLC/NMR. Purify the starting material if necessary. |
| Formation of tar during decomposition | Decomposition temperature is too high or heating is too rapid. | Heat the diazonium salt slowly and controllably. Consider decomposition in a high-boiling aprotic solvent for better heat transfer.[5][8] |
Experimental Protocol: Purification of Crude this compound
This protocol describes a standard silica gel column chromatography procedure to separate the target product from common non-polar (1-naphthol) and polar (azo dyes, baseline impurities) side products.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard chromatography column and accessories
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in EtOAc.
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber using a solvent system of 9:1 Hex:EtOAc.
-
Visualize under UV light (254 nm).
-
Expected Result: 1-Naphthol will be a higher Rf spot than the more polar this compound. Azo impurities will be highly colored and may remain at the baseline or have a very low Rf.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in n-Hexane.
-
Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or EtOAc.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with 100% n-Hexane to elute very non-polar impurities.
-
Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
100% Hexane (2 column volumes)
-
98:2 Hex:EtOAc (to elute any residual 1-naphthol)
-
95:5 to 90:10 Hex:EtOAc (The target compound, this compound, should elute in this range)
-
-
Collect fractions in test tubes and monitor the elution progress by TLC.
-
After the product has eluted, you can flush the column with a higher concentration of EtOAc (e.g., 50%) to remove highly polar impurities.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity by HPLC, NMR, and/or GC-MS.
-
Caption: A troubleshooting decision tree for common synthesis issues.
References
-
ResearchGate. (n.d.). Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. Retrieved from ResearchGate. [Link]
-
Wiley Online Library. (n.d.). Bucherer-Bergs Reaction. In Merck Index. Retrieved from Wiley Online Library. [Link]
-
PharmaEducation. (n.d.). Bucherer-Bergs Reaction. Retrieved from PharmaEducation. [Link]
- Google Patents. (2014). CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.
-
PubChem. (n.d.). 1-Fluoronaphthalene. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
ResearchGate. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. Retrieved from ResearchGate. [Link]
-
LookChem. (n.d.). Cas 321-38-0, 1-Fluoronaphthalene. Retrieved from LookChem. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from Wikipedia. [Link]
-
National Institutes of Health. (2019). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PMC. [Link]
-
ResearchGate. (2007). Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine. Retrieved from ResearchGate. [Link]
- Google Patents. (2019). CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene.
-
Zolton, L. (1964). Diazotization of Aliphatic and Aromatic Amines. University of Arizona. [Link]
- Google Patents. (2006). WO2006052567A2 - Purification of fluorinated alcohols.
- Google Patents. (1983). US4419528A - Regioselective preparation of α- or β-naphthol.
-
ResearchGate. (2023). cGMP synthesis of 4-[18F]fluoro-1-naphthol, a novel PET tracer for imaging activation of innate immunity. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2006). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Retrieved from ResearchGate. [Link]
- Google Patents. (2012). CN102557865A - Method for preparing 1-fluoronaphthalene.
- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses. [Link]
-
National Institutes of Health. (2015). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. PMC. [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from ACS Publications. [Link]
-
ResearchGate. (2016). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from ResearchGate. [Link]
- Google Patents. (2021). WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
-
PubMed. (1999). Synthesis of furanonaphthoquinones with hydroxyamino side chains. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 5-Amino-1-naphthol. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 1-Naphthol. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]
- 5. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
- 6. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoronaphthalen-1-ol
Welcome to the technical support center for 5-Fluoronaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and utilization of this versatile fluorinated building block. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. The presence of the fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. However, the synthesis and subsequent functionalization of this compound can present unique challenges. This guide provides a comprehensive resource to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Balz-Schiemann reaction, starting from 5-amino-1-naphthol.[1][2] This reaction involves the diazotization of the amino group with nitrous acid, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to introduce the fluorine atom.[3]
Q2: What are the key safety precautions to consider when working with this compound and its precursors?
A2: Aryldiazonium salts, intermediates in the Balz-Schiemann reaction, can be explosive when isolated in a dry state.[4] Therefore, it is highly recommended to use them in situ or handle them with extreme care. Fluorinating agents and hydrogen fluoride can be highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How does the fluorine substituent affect the reactivity of the hydroxyl group in this compound compared to 1-naphthol?
A3: The fluorine atom is a strongly electron-withdrawing group by induction, which makes the hydroxyl group of this compound more acidic than that of 1-naphthol.[5] This increased acidity can facilitate deprotonation, which is the initial step in many reactions involving the hydroxyl group, such as Williamson ether synthesis. However, the electron-withdrawing nature of fluorine can also deactivate the naphthalene ring towards electrophilic aromatic substitution.[5]
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. While generally stable, prolonged exposure to light and air should be avoided to prevent potential degradation.
Synthesis of this compound via the Balz-Schiemann Reaction
The synthesis of this compound from 5-amino-1-naphthol is a classic example of the Balz-Schiemann reaction. The process can be broken down into two main stages: diazotization and fluorination.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Diazotization of 5-Amino-1-naphthol
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-amino-1-naphthol in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Formation and Decomposition of the Diazonium Tetrafluoroborate Salt
-
To the cold diazonium salt solution, slowly add a chilled solution of fluoroboric acid (HBF₄).
-
The diazonium tetrafluoroborate salt will precipitate out of the solution.
-
Filter the precipitate and wash it with cold water, followed by a small amount of cold ethanol and then diethyl ether. Caution: Do not allow the salt to become completely dry as it can be explosive.
-
The moist salt is then carefully heated in a suitable solvent (e.g., an inert hydrocarbon solvent) or decomposed photochemically to yield this compound, with the evolution of nitrogen gas and boron trifluoride.[1][2]
Troubleshooting Guide for Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Product | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C. Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Keep the reaction mixture cold at all stages before the final decomposition step. Diazonium salts are generally unstable at higher temperatures. | |
| Inefficient decomposition of the tetrafluoroborate salt. | Gradually increase the decomposition temperature. For thermally sensitive substrates, consider photochemical decomposition. | |
| Side reactions of the diazonium salt. | Minimize the reaction time for the diazotization step. Use the diazonium salt immediately in the next step. | |
| Formation of Dark, Tarry Byproducts | Coupling reactions of the diazonium salt with the starting material or product. | Maintain a low temperature and acidic conditions during diazotization to suppress coupling reactions.[6][7] |
| Oxidation of the naphthol moiety. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Product is Difficult to Purify | Presence of unreacted starting material. | Ensure complete diazotization. The product can be separated from the more polar starting material by column chromatography. |
| Presence of isomeric byproducts. | Isomeric impurities can sometimes form. Careful purification by column chromatography or recrystallization may be necessary. | |
| Unexpected Spectroscopic Data | Presence of solvent residue. | Ensure the product is thoroughly dried under vacuum. Check for characteristic solvent peaks in the ¹H NMR spectrum. |
| Incorrect product formation. | Re-evaluate the reaction conditions. Confirm the structure using a combination of ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectrometry. The ¹⁹F NMR spectrum is particularly useful for confirming the presence and environment of the fluorine atom.[8][9][10] |
Optimizing Reactions of the Hydroxyl Group
The hydroxyl group of this compound is a key functional handle for further molecular elaboration. Common reactions include Williamson ether synthesis, Buchwald-Hartwig O-arylation, and conversion to a triflate for Suzuki coupling.
Williamson Ether Synthesis
This classic method is used to form ethers by reacting the deprotonated hydroxyl group (a naphthoxide) with an alkyl halide.[1]
Optimization Strategy:
-
Base Selection: Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typically used to deprotonate the phenol. The increased acidity of this compound may allow for the use of milder bases.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally effective.
-
Alkyl Halide Reactivity: Primary alkyl halides are preferred to minimize competing elimination reactions.
Buchwald-Hartwig O-Arylation
This palladium-catalyzed cross-coupling reaction allows for the formation of diaryl ethers.[11]
Optimization Strategy:
-
Ligand Selection: The choice of phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands often give the best results.
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Base: A non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ is typically used.
Suzuki Coupling via Triflate Intermediate
The hydroxyl group can be converted to a triflate (-OTf), which is an excellent leaving group for palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds.[10][12][13]
Optimization Strategy:
-
Triflation: React this compound with triflic anhydride in the presence of a non-nucleophilic base like pyridine.
-
Suzuki Coupling Conditions: A variety of palladium catalysts and ligands can be used. The choice will depend on the specific boronic acid or ester being coupled. A base is required to activate the boronic acid.
Reaction Optimization Workflow
Caption: Key functionalization pathways for this compound.
Conclusion
Optimizing reaction conditions for this compound requires a systematic approach that considers the unique electronic properties imparted by the fluorine substituent. By understanding the underlying reaction mechanisms and potential side reactions, researchers can effectively troubleshoot and refine their synthetic strategies. This guide provides a foundational framework to assist in this endeavor, promoting efficient and successful outcomes in your research and development projects.
References
-
The Royal Society of Chemistry. (2014). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. Retrieved from [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. Retrieved from [Link]
-
Quora. (2016, September 10). Does diazonium reacts with alpha napthole? Retrieved from [Link]
-
Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Naphthalenol, 5-fluoro-. Retrieved from [Link]
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Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
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NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]
-
PubMed Central. (2021, August 13). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2016, April 16). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? Retrieved from [Link]
-
ACS Omega. (2021, August 13). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, May 19). Why does the -OH group in β-naphthol direct the incoming diazonium salt towards the ortho position? Retrieved from [Link]
-
University of Arizona. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Quora. (2019, May 4). What is Balz-Schiemann reaction? Retrieved from [Link]
-
ResearchGate. (2020, September 1). Balz-Schiemann Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Retrieved from [Link]
-
ResearchGate. (2007, August). Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Ultrafast Excited-State Proton-Transfer Reaction of 1-Naphthol-3,6-Disulfonate and Several 5-Substituted 1-Naphthol Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Aluminium-mediated Aromatic C–F Bond Activation: Regioswitchable Construction of Benzene-fused Triphenylene Frameworks. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
SciSpace. (n.d.). Structure and vibrational spectroscopic studies of 1-Naphthol: Density functional theory calculations. Retrieved from [Link]
- Google Patents. (n.d.). CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.
-
ResearchGate. (n.d.). (A) 1‐Naphthol spectrum and on addition of (b) 0.12, (c) 0.46, (d).... Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN102557865A - Method for preparing 1-fluoronaphthalene.
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
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- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. researchgate.net [researchgate.net]
- 9. biophysics.org [biophysics.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
stability issues and degradation of 5-Fluoronaphthalen-1-ol
Introduction
Welcome to the technical support center for 5-Fluoronaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. As a fluorinated naphthol derivative, this compound possesses unique chemical properties that require careful consideration during its handling, storage, and application in experimental workflows. This document aims to be a comprehensive resource to ensure the integrity of your research by anticipating and addressing potential stability-related challenges.
Part 1: Frequently Asked Questions (FAQs) about this compound Stability
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by exposure to light (photodegradation) , oxidizing agents , high temperatures (thermal degradation) , and alkaline pH conditions (hydrolysis) . The naphthalene ring is susceptible to oxidation and photodegradation, while the phenolic hydroxyl group's reactivity is pH-dependent.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is advised.
Q3: Is this compound sensitive to pH? What is the optimal pH range for working with this compound in solution?
Q4: What are the likely degradation products of this compound?
A4: Based on studies of similar compounds like 1-naphthol, the primary degradation products are expected to be various oxidized species. These can include dihydroxy-fluoronaphthalenes and fluoro-naphthoquinones .[1][2][3] Under severe degradation conditions, cleavage of the naphthalene ring or defluorination could occur, although the carbon-fluorine bond is generally strong.
Q5: Can I detect the degradation of this compound visually?
A5: The formation of oxidized products, such as naphthoquinones, often results in a color change. A freshly prepared solution of this compound should be colorless to pale yellow. The development of a yellow, brown, or pinkish hue can be an indicator of degradation. However, visual inspection is not a quantitative measure, and chromatographic analysis is necessary for accurate assessment.
Part 2: Troubleshooting Guide for Stability Issues
This section provides a structured approach to identifying and resolving common stability-related problems encountered during experiments with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Symptom: Poor reproducibility of experimental data, lower than expected biological activity, or the appearance of unknown peaks in analytical chromatograms.
-
Potential Cause: Degradation of the this compound stock solution or in the experimental medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze the stock solution using a stability-indicating HPLC method (see Part 3 for a protocol outline). Compare the chromatogram to that of a freshly prepared standard.
-
Look for the presence of new peaks or a decrease in the main peak area of this compound.
-
-
Evaluate Experimental Conditions:
-
pH: Measure the pH of your experimental medium. If it is alkaline, consider buffering the solution to a neutral or slightly acidic pH.
-
Light Exposure: Protect your solutions from light by using amber vials or covering the containers with aluminum foil.
-
Temperature: Avoid exposing the compound to high temperatures for extended periods. If heating is necessary, perform it for the shortest possible time.
-
Oxygen: If your experiment is sensitive to oxidation, consider de-gassing your solvents and working under an inert atmosphere.
-
-
Issue 2: Discoloration of Solutions
-
Symptom: Solutions of this compound turning yellow, brown, or pink over time.
-
Potential Cause: Oxidation of the compound.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure:
-
Use freshly de-gassed solvents for preparing solutions.
-
Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.
-
-
Avoid Contaminants:
-
Ensure that all glassware is scrupulously clean and free of any residual oxidizing agents (e.g., from cleaning solutions).
-
Use high-purity solvents.
-
-
Consider Antioxidants:
-
For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with the downstream application must be verified.
-
-
Issue 3: Analytical Method Shows Multiple Peaks for a "Pure" Standard
-
Symptom: When analyzing a supposedly pure standard of this compound, the chromatogram shows more than one significant peak.
-
Potential Cause: On-column degradation or the use of a non-optimal analytical method.
-
Troubleshooting Steps:
-
Optimize HPLC/UPLC Conditions:
-
Mobile Phase pH: Ensure the mobile phase pH is in a range where the compound is stable (typically acidic to neutral).
-
Temperature: Run the analysis at or below room temperature if possible.
-
Injection Solvent: The solvent used to dissolve the sample for injection should be compatible with the mobile phase and should not promote degradation.
-
-
Use a Faster Analytical Method:
-
Consider using a UPLC method with a shorter run time to minimize the time the compound spends on the column.
-
-
Mass Spectrometry Analysis:
-
Use LC-MS to identify the molecular weights of the additional peaks to determine if they are indeed degradation products.
-
-
Part 3: Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation pathways and products of this compound.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC or UPLC system with a PDA/UV detector and a C18 column
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.
-
Monitor the formation of degradation products and the decrease in the peak area of the parent compound.
-
Use a PDA detector to check for peak purity.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, and photodiode array (PDA) detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or a wavelength maximum determined by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound at various concentrations.
-
Inject the standards to determine the retention time and linearity of the method.
-
Inject the samples from the forced degradation study to assess the separation of the parent compound from its degradation products.
Part 4: Data Presentation and Visualization
Table 1: Summary of Expected Stability of this compound under Stress Conditions
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (0.1 M HCl, 60°C) | Likely Stable | Minimal degradation expected |
| Alkaline (0.1 M NaOH, 60°C) | Prone to Degradation | Oxidized species, potential hydrolysis products |
| Oxidative (3% H₂O₂, RT) | Prone to Degradation | Dihydroxy-fluoronaphthalenes, Fluoro-naphthoquinones |
| Thermal (80°C, solid) | Moderately Stable | Potential for slow oxidation/decomposition |
| Photolytic (ICH Q1B) | Prone to Degradation | Photodegradation products, potentially including oxidized species |
Diagrams
Caption: Potential degradation pathways of this compound.
Sources
identifying impurities in 5-Fluoronaphthalen-1-ol samples
Welcome to the technical support center for 5-Fluoronaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying and quantifying impurities in your samples. We will delve into the causality behind experimental choices, provide field-proven insights, and offer robust protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding impurities in this compound.
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities can originate from the synthetic route, subsequent degradation, or storage.[1] While a definitive list depends on the specific manufacturing process, impurities in this compound and related naphthalene derivatives typically fall into these categories:
-
Process-Related Impurities: These are substances that arise during synthesis.
-
Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials or intermediates. For instance, if synthesizing from 1-fluoronaphthalene, you might detect it as an impurity.[2]
-
Byproducts: Side reactions can generate related structures. A common byproduct in reactions involving fluorinated aromatics can be the corresponding des-fluoro compound (e.g., Naphthalen-1-ol).[3]
-
Positional Isomers: The synthesis might produce other isomers, such as 8-Fluoro-naphthalen-1-ol or other fluoronaphthalenol isomers, which can be difficult to separate.
-
Related Substances: Impurities from key starting materials may carry through the synthesis. For example, 1-aminonaphthalene and 1-nitronaphthalene are known process-related impurities of 1-fluoronaphthalene, a potential precursor.[2]
-
-
Degradation Products: this compound, being a phenol derivative, is susceptible to degradation.
-
Oxidative Degradation: Phenols can oxidize, especially when exposed to air, light, or trace metals, often forming colored quinone-type structures.
-
Hydrolytic Degradation: While generally stable, forced degradation studies under harsh acidic or basic conditions can reveal potential degradation pathways.[4][5]
-
Q2: Which analytical techniques are best for identifying these impurities?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[6][7] The primary methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating non-volatile organic impurities. A reversed-phase HPLC (RP-HPLC) method with a UV or Photodiode Array (PDA) detector is the most common starting point.[8][9] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight information.[9]
-
Gas Chromatography (GC): GC is ideal for volatile and semi-volatile impurities, such as residual solvents or certain low-molecular-weight byproducts.[1][9] Coupling with Mass Spectrometry (GC-MS) is essential for peak identification.[10][11] Naphthol derivatives often require a derivatization step (e.g., acetylation) to improve their volatility and chromatographic behavior for GC analysis.[12]
-
Spectroscopic Techniques: For definitive structure elucidation of unknown impurities that have been isolated, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are indispensable.[9]
Q3: My sample has a slight color. Does this indicate a specific type of impurity?
A3: Yes, a color change (e.g., yellow, pink, or brown) in a phenol-containing sample like this compound often points to oxidative degradation. Phenols can oxidize to form highly conjugated, colored compounds like quinones or polymeric materials. This is accelerated by exposure to light, air (oxygen), high pH, and trace metal ions. It is crucial to store the material in a well-sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon).
Part 2: Troubleshooting Guide
This section provides a structured approach to solving common analytical problems encountered during impurity analysis.
Issue 1: I see unexpected peaks in my HPLC chromatogram.
| Potential Cause | Diagnostic Step | Solution |
| Contaminated Mobile Phase or System | Inject a "blank" gradient (mobile phase only). If peaks appear, the contamination is from your solvent or the HPLC system. | Use fresh, high-purity HPLC-grade solvents. Purge the system thoroughly. If necessary, clean the system with appropriate solvents (e.g., isopropanol). |
| Sample Degradation in Solution | Re-analyze the same prepared sample vial after several hours. If new peaks appear or existing impurity peaks grow, the analyte is degrading in the diluent. | Investigate sample diluent stability. Try using a different diluent (e.g., one with a lower pH for phenols), protect the sample from light, and keep autosampler trays cooled. Analyze samples as quickly as possible after preparation. |
| Carryover from Previous Injection | Inject a blank immediately after a concentrated sample injection. The presence of the main peak or impurities indicates carryover. | Optimize the needle wash procedure on your autosampler. Use a stronger wash solvent. If the problem persists, reduce the injection volume or sample concentration. |
| Column Bleed | Observe the baseline during a blank gradient run, especially at the end of the gradient. A rising baseline or "hump" can indicate column bleed. | Ensure the mobile phase pH and temperature are within the column's specified limits.[1] If the column is old, it may need to be replaced. |
Issue 2: My GC-MS analysis shows poor peak shape for the main component.
| Potential Cause | Diagnostic Step | Solution |
| Analyte Adsorption (Active Sites) | The peak may be tailing significantly. This is common for polar compounds like phenols. | Derivatization: The most robust solution is to derivatize the hydroxyl group (e.g., silylation or acetylation) to make it less polar and more volatile.[12] Liner Choice: Use a deactivated or silanized injector liner. Column Choice: Use a column specifically designed for polar analytes. |
| Thermal Degradation | The peak may be broad or split, and you may see smaller, earlier-eluting peaks that are degradation products. | Lower the injector temperature in increments of 10-20°C to find the optimal balance between efficient volatilization and analyte stability.[1] |
| Improper Column Installation | Peak fronting or splitting can occur. | Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[1] |
Logical Workflow for Impurity Identification
The following diagram outlines a systematic approach to identifying an unknown impurity.
Caption: A systematic workflow for the identification and structural elucidation of unknown impurities.
Part 3: Experimental Protocols
These protocols provide a starting point for method development. Optimization will be required based on your specific instrumentation and sample impurity profile.
Protocol 1: RP-HPLC Method for Impurity Profiling
This method is designed to separate a range of potential process-related impurities and degradation products.
1. Instrumentation & Columns:
-
HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.[8]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[2]
2. Reagents:
-
Mobile Phase A: 0.01M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 2.5 with phosphoric acid.[2]
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
3. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | PDA Scan 200-400 nm, extract at 230 nm | 230 nm is a common wavelength for naphthalene derivatives[2]; PDA allows for peak purity analysis. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and instrument sensitivity. |
| Gradient | Time (min) | %B |
| 0 | 30 | |
| 25 | 80 | |
| 30 | 80 | |
| 30.1 | 30 | |
| 35 | 30 |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of ~1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is suitable for identifying volatile impurities and can be adapted for the main component if derivatization is performed.
1. Instrumentation & Columns:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole).[11]
-
Column: HP-5ms (or equivalent 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]
2. Reagents:
-
Derivatizing Agent (Optional, for main analyte): Acetic Anhydride or a silylating agent like BSTFA.[12]
3. GC-MS Conditions:
| Parameter | Value | Rationale |
| Injector Temp. | 250 °C | Hot enough for volatilization but may need optimization to prevent degradation.[1] |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading from the main component. |
| Oven Program | Initial: 50°C, hold 2 min Ramp: 10°C/min to 280°C, hold 5 min | A general-purpose program to separate compounds with a wide range of boiling points.[1] |
| Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns for library matching. |
| Mass Range | Scan 40 - 450 amu | Covers the expected mass range for impurities and the parent compound. |
4. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or MTBE) to a concentration of ~1.0 mg/mL.
-
If derivatization is required, follow a standard protocol for acetylation or silylation before injection.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common chromatographic issues.
References
- Navigating the Analytical Landscape for Naphthalene Derivatives: A Comparative Guide. Benchchem.
- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Benchchem.
- Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Youngstown State University.
- Naphthalene exposure: Simple GC/MS monitoring. Wiley Analytical Science. (2020).
- VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF. University POLITEHNICA of Bucharest.
- GC-MS spectrum of control naphthalene sample. ResearchGate.
-
Takeuchi, A., et al. (2020). Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Journal of Occupational Health. Available at: [Link]
- Recent Trends in Analytical Techniques for Impurity Profiling.
- Representative HPLC chromatograms of 5-FU samples. ResearchGate.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021).
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
-
Karagiannidou, E., et al. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. ResearchGate. Available at: [Link]
-
S. Vidyadhara, et al. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC - NIH. Available at: [Link]
- Degradation rates and products of fluticasone propionate in alkaline solutions.
-
An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. PubMed. Available at: [Link]
-
Degradation mechanism and stability of 5-aminolevulinic acid. PubMed. Available at: [Link]
-
Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. ResearchGate. Available at: [Link]
-
Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine. ResearchGate. Available at: [Link]
-
(PDF) Degradation mechanism and stability of 5-aminolevulinic acid. ResearchGate. Available at: [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC - NIH. (2020). Available at: [Link]
-
Aluminium-mediated Aromatic C–F Bond Activation: Regioswitchable Construction of Benzene-fused Triphenylene Frameworks. The Royal Society of Chemistry. Available at: [Link]
-
Lifitegrast Degradation: Products and Pathways. PMC - NIH. Available at: [Link]
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PMC - NIH. Available at: [Link]
-
The stability and degradation products of polyhydroxy flavonols in boiling water. PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. rroij.com [rroij.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Fluoronaphthalen-1-ol NMR Spectral Analysis
Welcome to the technical support center for the NMR analysis of 5-Fluoronaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the NMR characterization of this compound. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot your spectra and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the NMR spectroscopy of this compound, providing a foundational understanding of what to expect in your spectra.
Q1: What are the expected 1H NMR spectral features for this compound?
A1: The 1H NMR spectrum of this compound will exhibit a complex aromatic region and a distinct signal for the hydroxyl proton. The aromatic protons will show characteristic splitting patterns due to both proton-proton (nJHH) and proton-fluorine (nJHF) couplings. The hydroxyl proton's chemical shift is highly variable.
-
Aromatic Protons (approx. 6.8-8.2 ppm): You will observe a series of multiplets corresponding to the six protons on the naphthalene ring system. The signals will be influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. Protons closer to the hydroxyl group will generally be more shielded (appear at a lower ppm), while those near the fluorine will be deshielded (appear at a higher ppm). Long-range couplings across the ring system are also expected.[1][2]
-
Hydroxyl Proton (approx. 4-9 ppm): The phenolic -OH proton typically appears as a broad singlet.[3] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[3][4] To definitively identify this peak, a "D₂O shake" can be performed. Adding a drop of deuterium oxide to your NMR sample will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal in the 1H NMR spectrum.[5]
Q2: What should I expect in the 13C NMR spectrum of this compound?
A2: The 13C NMR spectrum will display ten distinct signals for the carbon atoms of the naphthalene ring, each split into a doublet due to coupling with the fluorine atom (nJCF).
-
Aromatic Carbons (approx. 105-160 ppm): The carbon atoms in the aromatic system will resonate in this region. The carbon directly bonded to the fluorine (C-5) will show a large one-bond coupling constant (1JCF), typically in the range of 240-320 Hz.[6] Carbons further away will exhibit smaller long-range couplings. The carbon bearing the hydroxyl group (C-1) will be deshielded and appear at a higher chemical shift.
-
Expected Splitting: All ten carbon signals will be split into doublets due to coupling with the 19F nucleus. The magnitude of the coupling constant will decrease with the number of bonds separating the carbon and fluorine atoms.
Q3: What are the key features of the 19F NMR spectrum for this molecule?
A3: The 19F NMR spectrum is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[7][8]
-
Chemical Shift: For this compound, a single resonance is expected in the aromatic fluorine region. The exact chemical shift will be influenced by the electronic effects of the naphthalene ring and the hydroxyl group.
-
Coupling: This fluorine signal will be split by the neighboring protons. You can expect to see a complex multiplet due to couplings to the ortho, meta, and peri protons. Analyzing this splitting pattern can provide valuable structural confirmation.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your NMR experiments with this compound.
Q4: My hydroxyl (-OH) peak is extremely broad and barely visible. Is this normal?
A4: Yes, this is a common observation for phenolic hydroxyl groups. The broadness is due to chemical exchange with trace amounts of water or other acidic protons in your sample, as well as intermolecular hydrogen bonding.[4]
Causality and Solution:
-
Ensure a Dry Sample and Solvent: Traces of water can significantly broaden the -OH signal. Use a freshly opened or properly dried deuterated solvent. If possible, dry your sample under high vacuum before preparing the NMR sample.
-
Solvent Choice: The choice of solvent can dramatically affect the appearance of the -OH peak. In aprotic, non-hydrogen bonding solvents like CDCl₃ or C₆D₆, the peak is often broader. In hydrogen-bond accepting solvents like DMSO-d₆ or acetone-d₆, the exchange rate is slowed, resulting in a sharper, more defined peak.[4]
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the proton exchange rate, leading to a sharper signal.
Experimental Protocol: D₂O Exchange
To confirm the identity of a broad peak as the hydroxyl proton, follow this simple protocol:
-
Acquire the initial 1H NMR spectrum of your sample.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it gently for about 30 seconds to ensure mixing.
-
Re-acquire the 1H NMR spectrum.
-
The peak corresponding to the hydroxyl proton will have disappeared or significantly diminished in intensity.[5]
Q5: I see more aromatic signals than expected, or the splitting patterns are uninterpretable. What could be the cause?
A5: This can arise from several factors, including the presence of impurities, complex second-order coupling effects, or unexpected long-range couplings.
Troubleshooting Workflow:
Sources
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 5. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 6. hmdb.ca [hmdb.ca]
- 7. biophysics.org [biophysics.org]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Fluoronaphthalen-1-ol Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Fluoronaphthalen-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated intermediate. Our goal is to provide practical, in-depth answers to common challenges and troubleshooting scenarios encountered during its use, focusing specifically on the formation and identification of reaction byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will explore byproduct formation stemming from the synthesis of the starting material itself, common synthetic transformations, and degradation pathways.
Section 1: Synthesis-Related Impurities
Question 1: I've purchased this compound and my initial analysis shows minor impurities even before I start my reaction. What are these likely to be and where do they come from?
Answer: This is a common and important observation. The impurities present in your starting material can have a significant impact on your reaction's outcome, potentially leading to unexpected byproducts or inhibition of catalysis. The most common impurities in fluoronaphthalenes originate from their synthesis, which often involves the Balz-Schiemann reaction or related diazotization-fluorination sequences starting from the corresponding naphthylamine.
Key impurities to look for include:
-
Isomeric Fluoronaphthalenes: The starting material, 1-amino-5-fluoronaphthalene, may contain small amounts of other isomers. More commonly, the diazotization and subsequent fluorination are not perfectly regioselective, leading to trace amounts of other fluoronaphthalenol isomers.
-
Chlorinated Analogs (e.g., 5-Chloronaphthalen-1-ol): If the diazotization is performed using hydrochloric acid and sodium nitrite, there is a risk of competitive substitution by chloride ions, leading to chlorinated byproducts.[1] While the Schiemann reaction with HBF4 is designed to minimize this, imperfect salt formation can still allow for this side reaction.
-
Residual Starting Materials: Incomplete reaction can leave behind 1-aminonaphthalene or related precursors.[2]
-
Decomposition Products: Diazonium salts are thermally unstable. Incomplete or poorly controlled decomposition during the fluorination step can lead to the formation of phenols (naphthalenols) and tar-like polymeric materials.[1][2]
Proactive Step: Always run a high-resolution analytical test (e.g., LC-MS, GC-MS, and NMR) on your starting material before beginning a multi-step synthesis. Knowing the impurity profile can save significant time in downstream troubleshooting.
Section 2: Byproducts from Key Synthetic Transformations
Question 2: I am attempting a bromination on this compound and obtaining a mixture of regioisomers. Why is the selectivity poor and how can I control it?
Answer: This issue arises from the competing directing effects of the hydroxyl (-OH) and fluorine (-F) substituents on the naphthalene ring system. Both are ortho-, para-directing activators, but their relative strengths and steric profiles dictate the outcome.
-
Causality of Isomer Formation:
-
The Hydroxyl Group (-OH): This is a very strong activating group. It will strongly direct electrophiles to the positions ortho and para to it (positions 2, 4, and 6).
-
The Fluorine Atom (-F): Fluorine is the most electronegative element, so it has a strong electron-withdrawing inductive effect (-I), which deactivates the ring. However, it has a resonance donating effect (+M) due to its lone pairs, which directs ortho- and para-. Overall, it is a deactivating group but still an ortho-, para-director.[3]
-
Competing Influences: The powerful activating effect of the -OH group typically dominates. It will primarily direct the incoming electrophile to the C4 and C2 positions. The C4 position is para to the hydroxyl and meta to the fluorine, while the C2 position is ortho to the hydroxyl and meta to the fluorine. Substitution at C6 (ortho to -OH, ortho to -F) is also possible but may be sterically hindered.
-
Table 1: Regiochemical Influences in the EAS of this compound
| Position | Influence from -OH (C1) | Influence from -F (C5) | Overall Likelihood | Potential Byproduct |
| C2 | Ortho (Activating) | Meta | High | 2-Bromo-5-fluoronaphthalen-1-ol |
| C4 | Para (Activating) | Meta | Very High | 4-Bromo-5-fluoronaphthalen-1-ol (Major Product) |
| C6 | Ortho (Activating) | Ortho (Deactivating) | Moderate | 6-Bromo-5-fluoronaphthalen-1-ol |
| C8 | Peri | Para (Deactivating) | Low | 8-Bromo-5-fluoronaphthalen-1-ol |
Troubleshooting & Control:
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lowest activation energy, which is typically substitution at the most activated position (C4).
-
Bulky Reagents: Using a bulkier brominating agent (e.g., N-Bromosuccinimide instead of Br2) can enhance selectivity for the less sterically hindered para-position (C4) over the ortho-positions (C2, C6).
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the isomeric ratio. Experiment with a range of solvents from nonpolar (e.g., CCl4) to polar aprotic (e.g., CH3CN).
Question 3: During a Williamson ether synthesis to make an O-alkylated derivative, my mass spec shows a byproduct with the same mass as my desired product. What could this be?
Answer: You are likely observing a byproduct resulting from C-alkylation . The naphthoxide ion, formed by deprotonating the hydroxyl group with a base, is an ambident nucleophile . This means it has two nucleophilic sites: the oxygen atom and the activated carbon atoms of the aromatic ring.
-
Mechanism of Byproduct Formation:
-
O-Alkylation (Desired): The negatively charged oxygen atom attacks the alkyl halide, forming the desired ether. This is typically the major pathway and is favored under conditions that promote ionic character (polar aprotic solvents).
-
C-Alkylation (Byproduct): The electron density delocalized onto the aromatic ring (particularly at the C2 and C4 positions) can also attack the alkyl halide. This forms a new carbon-carbon bond and results in an alkylated naphthalenone-type structure after tautomerization. This pathway is more common with more reactive electrophiles (e.g., allylic or benzylic halides) and under conditions that favor covalent character.
-
Troubleshooting Strategy:
-
Choice of Base and Solvent: Use a strong base that fully deprotonates the hydroxyl group (e.g., NaH) in a polar aprotic solvent like DMF or THF. This combination favors the formation of a "free" naphthoxide ion, promoting O-alkylation.
-
Counter-ion: The nature of the counter-ion (e.g., Na+, K+, Cs+) can influence the O- vs. C-alkylation ratio. Larger, "softer" cations like Cs+ are known to favor O-alkylation in some systems.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.
Section 3: Stability and Degradation
Question 4: I left my reaction mixture containing this compound open to the air over the weekend and it turned dark brown. What degradation products have likely formed?
Answer: Naphthols, including this compound, are susceptible to oxidation , especially under basic conditions or when exposed to air (O2), light, and trace metal catalysts. The dark coloration is a classic sign of the formation of highly conjugated, colored compounds.
-
Primary Degradation Pathway: The most common degradation pathway is oxidation to form naphthoquinones . This compound can be oxidized to 5-fluoro-1,4-naphthoquinone or other isomeric quinones. These quinones are highly colored and can further react or polymerize to form complex, dark-colored mixtures often referred to as "tars."
-
Photodegradation: Aromatic compounds can also undergo photodegradation upon exposure to UV light.[4] This can involve radical mechanisms leading to cleavage of the ring or polymerization.[4] While specific data on this compound is limited, the general principle of folate degradation, which also involves aromatic rings, suggests that UV exposure can lead to bond cleavage and the formation of smaller aromatic fragments.[4]
Preventative Measures:
-
Inert Atmosphere: Always run and store reactions involving sensitive phenols under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Control pH: Keep the pH neutral or acidic during workup and storage if possible, as basic conditions can accelerate oxidation.
-
Protect from Light: Store the compound and reaction mixtures in amber vials or protect them from direct light to prevent photodegradation.
Section 4: Analytical & Purification Protocols
Protocol 1: Troubleshooting Workflow for Byproduct Identification
This protocol outlines a systematic approach to identifying an unknown byproduct in your reaction mixture.
Step 1: Initial Analysis (LC-MS)
-
Prepare a dilute sample of your crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Inject the sample onto a reverse-phase C18 column using a gradient elution method (e.g., Water/Acetonitrile with 0.1% formic acid).
-
Monitor the elution using both a UV detector (e.g., at 254 nm and 280 nm) and a mass spectrometer (in both positive and negative ion modes).
-
Analysis:
-
Compare the chromatogram to that of your starting material to identify new peaks.
-
Examine the mass spectrum of the unknown peak. Does the m/z value correspond to any expected byproducts (e.g., isomer of the product, oxidized product, C-alkylated product)?
-
Look for the characteristic isotopic pattern of chlorine if you suspect chloro-impurities.
-
Step 2: High-Resolution Mass Spectrometry (HRMS)
-
If the initial MS data is ambiguous, submit a sample for HRMS analysis (e.g., TOF or Orbitrap).
-
Analysis: The exact mass obtained from HRMS will allow you to determine the elemental formula of the byproduct with high confidence, confirming or refuting your initial hypotheses.
Step 3: Isolation and NMR Spectroscopy
-
If the byproduct is present in sufficient quantity (>5%), isolate it from the main product using preparative HPLC or column chromatography.
-
Dry the isolated fraction thoroughly.
-
Acquire 1H, 13C, and ideally 2D NMR spectra (e.g., COSY, HSQC).
-
Analysis: The NMR spectra will provide definitive structural information, allowing you to identify the exact structure and regiochemistry of the byproduct.
Protocol 2: Purification Strategy for Removing Isomeric Byproducts
Isomeric byproducts, such as those from EAS reactions, often have very similar polarities, making them difficult to separate.
-
Initial Attempt: Flash Column Chromatography
-
Use a high-performance silica gel with a small particle size.
-
Employ a shallow solvent gradient with a low-polarity eluent system (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane). Run multiple columns if co-elution occurs.
-
-
Recrystallization
-
If the desired product and byproduct are crystalline solids, recrystallization can be highly effective.
-
Screen a variety of solvent systems (e.g., ethanol/water, toluene, hexanes/ethyl acetate) to find one where the desired product has high solubility at high temperature and low solubility at low temperature, while the byproduct remains in the mother liquor.
-
-
Preparative HPLC
-
For challenging separations or when high purity (>99.5%) is required, reverse-phase preparative HPLC is the most powerful tool. This is often the method of choice in pharmaceutical development.
-
Section 5: Visualized Workflows and Mechanisms
Below are diagrams created using Graphviz to visualize key processes discussed in this guide.
Caption: A logical workflow for identifying unknown reaction byproducts.
Caption: Regiochemical outcomes of electrophilic aromatic substitution.
References
-
ResearchGate. "Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols." Available at: [Link]
-
YouTube. "18.04 Predicting Products of Nucleophilic Substitution Reactions." Available at: [Link]
-
YouTube. "Electrophilic Aromatic Substitutions You Need To Know!" Available at: [Link]
-
The Royal Society of Chemistry. "Aluminium-mediated Aromatic C–F Bond Activation: Regioswitchable Construction of Benzene-fused Triphenylene Frameworks." Available at: [Link]
-
PubMed. "An accelerated stability study of 5-flucytosine in intravenous solution." Available at: [Link]
- Google Patents. "CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.
-
ResearchGate. "Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine." Available at: [Link]
-
OUS-research.no. "Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects." Available at: [Link]
-
Organic Syntheses. "Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds." Available at: [Link]
-
NIH National Library of Medicine. "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives." Available at: [Link]
-
ResearchGate. "The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period." Available at: [Link]
-
ResearchGate. "Degradation mechanism and stability of 5-aminolevulinic acid." Available at: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 5-Fluoronaphthalen-1-ol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis of 5-Fluoronaphthalen-1-ol. Recognizing the nuanced challenges of this synthesis, we provide a comprehensive resource structured around practical, field-tested solutions. This document moves beyond standard protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and systematically increase your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing this compound?
There are two principal and validated routes for the synthesis of this compound. The optimal choice depends on the availability of starting materials and the specific capabilities of your lab.
-
Route A: Diazotization and Fluorination from an Amino Precursor. This classic approach typically starts with a protected 5-amino-1-naphthol derivative. The amino group is converted into a diazonium salt, which is subsequently displaced by fluorine using a Balz-Schiemann type reaction or related fluorination methods.[1][2] This route offers directness but requires stringent control over the unstable diazonium intermediate.
-
Route B: Late-Stage Demethylation of a Methoxy Precursor. This strategy involves the synthesis of 5-fluoro-1-methoxynaphthalene, followed by cleavage of the methyl ether to reveal the target hydroxyl group.[3] This route can be advantageous as the methoxy group is robust and can simplify purification in earlier steps. However, the final demethylation step must be optimized to prevent side reactions.[4]
Q2: What are the most critical parameters that influence the final yield and purity?
Across both primary routes, several factors are universally critical for success:
-
Purity of Starting Materials: Isomeric impurities in precursors are notoriously difficult to remove from the final product.[5] Always begin with materials of the highest possible purity.
-
Strict Temperature Control: Diazotization reactions are highly exothermic and the resulting diazonium salts are thermally unstable. Maintaining temperatures between 0-5°C is crucial to prevent premature decomposition and the formation of tar-like byproducts.[6]
-
Anhydrous Conditions: Moisture can react with key intermediates, particularly the diazonium salt (leading to unwanted phenol formation) and some demethylating agents (e.g., BBr₃). Ensure all glassware is oven-dried and use anhydrous solvents where specified.
-
Choice of Reagents: The selection of the fluorinating agent (in Route A) or the demethylating agent (in Route B) has a profound impact on yield and can introduce different impurity profiles.
Visualizing the Synthetic Pathways
Caption: High-level overview of the two primary synthetic routes to this compound.
Troubleshooting Guide
Q3: My yield from the diazotization/fluorination (Route A) is very low, and I'm getting a lot of dark, insoluble material. What is the likely cause?
This is a classic symptom of diazonium salt decomposition.
-
Causality: The N₂ group in a diazonium salt is an excellent leaving group. If the temperature rises above 5°C, the salt will rapidly decompose, leading to a complex mixture of polymeric byproducts and undesired substitution products (like phenols if water is present).[6]
-
Troubleshooting Steps:
-
Verify Temperature Control: Use a calibrated, low-temperature thermometer placed directly in the reaction mixture. Ensure your cooling bath (ice-salt or cryocooler) is sufficient to handle the exotherm of the reaction.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise, ensuring the internal temperature never exceeds 5°C.
-
Check Starting Material: Ensure the starting amine is fully dissolved in the acidic solution before cooling and diazotization begins.[2] Undissolved material will not react properly.
-
Immediate Use: Use the generated diazonium salt immediately in the next step. Do not store it.
-
Q4: The final demethylation step (Route B) is either incomplete or results in a low yield of the desired product. How can I optimize this?
Incomplete reaction or product degradation are the two failure modes for ether cleavage. The choice of reagent and conditions is key to balancing reactivity with selectivity.
-
Causality: Strong Lewis acids like Boron Tribromide (BBr₃) are effective but can also coordinate with the fluorine atom or other sites, potentially leading to side reactions if conditions are too harsh. Protic acids like HBr require high temperatures, which can cause degradation.[3]
-
Troubleshooting Steps:
-
Monitor the Reaction: Track the reaction progress closely using TLC or GC-MS. An incomplete reaction simply needs more time or a slight increase in temperature.
-
Optimize Reagent Equivalents: Start with 1.1-1.5 equivalents of BBr₃ at a low temperature (e.g., -78°C) and allow it to slowly warm to room temperature. If the reaction stalls, a second charge of the reagent may be necessary.
-
Consider Alternative Reagents: If BBr₃ gives poor results, consider using 47% aqueous HBr with a phase-transfer catalyst like Aliquat-336, which can facilitate the reaction under more controlled conditions.[4]
-
Aqueous Workup: Ensure the workup procedure effectively quenches the demethylating agent and neutralizes the reaction mixture to prevent product degradation during extraction.
-
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Condition C (Harsh) | Rationale for Optimization |
| Reagent | BBr₃ (1.0 eq) | BBr₃ (1.5 eq) | HBr (47% aq) | Increasing BBr₃ equivalents drives the reaction to completion. HBr is an alternative but can require higher temperatures.[3] |
| Temperature | 0°C to 25°C | -78°C to 25°C | 110°C | A low starting temperature for BBr₃ addition improves selectivity and minimizes side reactions. High temperatures risk degradation. |
| Time | 4 hours | 12 hours (monitored) | 6 hours | The reaction should be monitored until completion, not run for a fixed time. |
| Hypothetical Yield | 45% (with 40% SM) | 92% | 65% (with 15% byproduct) | Condition B provides the best balance of conversion and selectivity, leading to the highest yield of pure product. |
| Table 1: Hypothetical Optimization of the 5-fluoro-1-methoxynaphthalene Demethylation Step. |
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A systematic workflow for diagnosing and resolving low-yield issues in synthesis.
Detailed Experimental Protocols
Protocol: Synthesis via Route B (Demethylation Pathway)
This protocol represents a robust approach that often simplifies purification compared to Route A.
Step 1: Fluorination of 1-Methoxynaphthalene (This step is a placeholder for a standard electrophilic fluorination, which must be optimized based on available reagents like Selectfluor or other sources. The primary focus of this guide is the subsequent demethylation.)
Step 2: Optimized Demethylation of 5-Fluoro-1-methoxynaphthalene
Materials:
-
5-Fluoro-1-methoxynaphthalene (1.0 equiv)
-
Boron tribromide (BBr₃), 1.0 M solution in anhydrous dichloromethane (DCM) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Under an inert atmosphere (Argon), dissolve 5-fluoro-1-methoxynaphthalene in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add the BBr₃ solution dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not rise above -70°C. A dark-colored complex will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully cool the mixture back to 0°C in an ice bath. Slowly and cautiously add saturated aqueous NaHCO₃ solution dropwise to quench the excess BBr₃. Caution: This is an exothermic reaction that will release gas. Ensure adequate ventilation and slow addition.
-
Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product as a pure solid.
References
- ResearchGate. (n.d.). Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Retrieved from [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
National Institutes of Health. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
- ResearchGate. (n.d.). Effect of promoters on demethylation of 2-methoxynaphthalene.
-
ACS Publications. (2024). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Retrieved from [Link]
- ResearchGate. (2005). Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine.
- Google Patents. (n.d.). CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene.
- ResearchGate. (2023). cGMP synthesis of 4-[18F]fluoro-1-naphthol, a novel PET tracer for imaging activation of innate immunity.
-
Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN102557865A - Method for preparing 1-fluoronaphthalene.
-
PubMed. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]
- Google Patents. (n.d.). CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.
- ResearchGate. (n.d.). Effect of time on demethylation of 2-methoxynaphthalene.
- Google Patents. (n.d.). EP1807382B1 - Purification of fluorinated alcohols.
-
National Institutes of Health. (n.d.). 1-Fluoro-5-methylnaphthalene. Retrieved from [Link]
-
National Institutes of Health. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Targeted DNA Demethylation: Vectors, Effectors and Perspectives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
PubMed. (2008). A one-step automated high-radiochemical-yield synthesis of 18F-FECNT from mesylate precursor. Retrieved from [Link]
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safe handling and storage of 5-Fluoronaphthalen-1-ol
Technical Support Center: 5-Fluoronaphthalen-1-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, troubleshooting advice, and handling procedures for this compound. As a Senior Application Scientist, my objective is to combine established safety principles with practical, field-tested insights to ensure both the integrity of your experiments and the safety of laboratory personnel. The information herein is synthesized from safety data for closely related compounds and general chemical safety best practices.
Section 1: Hazard Identification and Safety Summary
This compound is an aromatic organic compound that requires careful handling due to its potential health and physical hazards. Based on data from analogous compounds like 1-Fluoronaphthalene, users should assume it is harmful if ingested, an irritant to the skin, eyes, and respiratory system, and a combustible liquid.[1][2][3]
Quantitative Hazard Data Summary
| Hazard Category | Classification & Statement | GHS Pictogram | Primary Reference |
| Acute Oral Toxicity | Category 4: Harmful if swallowed (H302) | castom | [1] |
| Skin Irritation | Category 2: Causes skin irritation (H315) | castom | [1] |
| Eye Irritation | Category 2A: Causes serious eye irritation (H319) | castom | [1] |
| Respiratory Irritation | STOT SE 3: May cause respiratory irritation (H335) | castom | [1] |
| Flammability | Combustible Liquid (Flash Point: ~65 °C / 149 °F) | kein Piktogramm | [4] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects (H410) | kein Piktogramm | [1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary immediate hazards I should be aware of when handling this compound?
The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2] Direct contact should be avoided at all times. Inhalation of vapors or aerosols can also be damaging to your health.[2] Additionally, it is considered harmful if swallowed.[1][2]
Q2: What is the minimum Personal Protective Equipment (PPE) required for handling this compound?
At a minimum, you must wear a flame-resistant lab coat, chemical-resistant gloves (such as nitrile), and ANSI Z87.1 compliant safety goggles.[5] If there is any risk of splashing, a face shield should be worn in addition to goggles.[5] All handling of solids or solutions should occur within a certified chemical fume hood.[6]
Q3: How must I store this compound to ensure its stability and safety?
Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][3][4][7] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[4][8][9] Ensure it is stored separately from strong oxidizing agents, with which it is incompatible.[4][9]
Q4: What is the correct immediate response to a small spill (e.g., <50 mL) outside of a fume hood?
First, alert personnel in the immediate vicinity and assess the situation. If the spill is manageable, ensure there are no nearby ignition sources.[4][8] Wearing your full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[4][7][8] Collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[4][7]
Q5: Is this compound sensitive to air or light?
While specific data for this compound is limited, many phenolic compounds exhibit sensitivity to air and light, leading to oxidation and discoloration over time. For long-term storage and to maintain high purity, storing under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect from light is a recommended best practice.
Section 3: Troubleshooting and Experimental Workflow Guide
This section addresses common issues that may arise during experimentation, focusing on the causal factors and providing validated solutions.
Issue 1: The compound appears discolored or has changed consistency upon storage.
-
Plausible Cause: This is likely due to oxidation or degradation from improper storage. Exposure to atmospheric oxygen, moisture, light, or incompatible contaminants can alter the compound's purity and physical state.
-
Troubleshooting & Solution:
-
Verify Storage Integrity: Confirm that the container was tightly sealed and stored in a cool, dark, and dry location.
-
Inert Atmosphere Protocol: For sensitive experiments, always blanket the container with an inert gas like argon before sealing for storage.
-
Purity Check: If discoloration is observed, it is recommended to re-analyze the compound's purity (e.g., via NMR or LC-MS) before use in a critical experiment. If significant degradation is confirmed, the material should be disposed of as hazardous waste.
-
Issue 2: Inconsistent results are observed in a reaction where this compound is a starting material.
-
Plausible Cause: Inconsistent results often trace back to reagent purity or handling. The hydroxyl group (-OH) can make the compound susceptible to side reactions if proper inert techniques are not used, especially with organometallic reagents or strong bases.
-
Troubleshooting & Solution:
-
Solvent Purity: Ensure all solvents are anhydrous and free of peroxides, as these can interfere with many synthetic pathways.
-
Atmospheric Control: Run the reaction under a strictly inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.
-
Reagent Quality Control: Do not assume the purity of the stored compound. If in doubt, purify a small amount by a suitable method (e.g., recrystallization or column chromatography) and compare results.
-
Issue 3: A faint chemical odor is detected while working in the fume hood.
-
Plausible Cause: This indicates a potential breach in containment. Causes can include excessive turbulence in the hood (from rapid movements or nearby equipment), an improper sash height, or a spill that has not been fully cleaned.
-
Troubleshooting & Solution:
-
Immediate Action: Lower the sash to the indicated safe working height. Check for and remove any items that may be obstructing airflow at the back of the hood.
-
Cease Operations: Temporarily halt the experiment and double-check all connections in your apparatus for leaks.
-
Decontaminate: If a small spill is identified, clean it immediately following the proper spill response protocol.
-
System Check: If the odor persists after these steps, stop work, secure the experiment, and notify your laboratory safety officer to have the fume hood's performance evaluated.
-
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Personal Protective Equipment (PPE) Workflow
This protocol ensures the selection of appropriate PPE. The fundamental principle is to create a barrier between the user and the chemical hazard at all times.[10][11]
Step-by-Step Protocol:
-
Pre-Work Assessment: Before entering the lab, verify the location and functionality of the nearest safety shower and eyewash station.
-
Core Protection: Don a flame-resistant lab coat, ensuring it is fully buttoned. Wear long pants and closed-toe shoes.[5]
-
Eye and Face Protection: Wear chemical splash goggles.[5] If the procedure involves a risk of splashing or is being performed on an open bench (not recommended), add a full-face shield over the goggles.
-
Hand Protection: Inspect a pair of chemical-resistant nitrile gloves for any defects before wearing them.[1] If mixing with other substances, consult a glove compatibility chart to ensure nitrile is appropriate.
-
Respiratory Protection: All work with this compound (solid or in solution) must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Doffing: Remove PPE in the reverse order, being careful not to touch the outside of contaminated gloves with bare hands. Dispose of gloves in the designated hazardous waste container.[1] Wash hands thoroughly with soap and water after removing all PPE.[1]
Caption: PPE Selection and Use Workflow.
SOP 2: Emergency First Aid & Spill Response
This SOP outlines immediate actions in case of accidental exposure or spillage. Rapid and correct response is critical to mitigating harm.
First Aid Protocol:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][12][13] Seek immediate medical attention from an ophthalmologist.[1][13]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[3][12] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[3][12] Seek medical attention if irritation persists.[12]
-
Inhalation: Move the exposed person to fresh air at once.[3][12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[14] If the person is conscious and alert, rinse their mouth with water and have them drink two glasses of water at most.[1][3] Call a poison control center or physician immediately.[15][16]
Caption: Hazardous Waste Disposal Workflow.
References
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. [Link]
-
SAFETY DATA SHEET - 1-Fluoronaphthalene. (2025, September 16). Thermo Fisher Scientific. [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
-
Flame Resistant PPE. (n.d.). Department of Chemistry and Biochemistry, The Ohio State University. [Link]
-
Unzner, T. A., & Magauer, T. (2021). Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. ResearchGate. [Link]
-
First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Kingdom of Saudi Arabia. [Link]
-
Chemical splash in the eye: First aid. (n.d.). Mayo Clinic. [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]
-
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]
-
Material Safety Data Sheet - 1-Fluoronaphthalene, 98%. (n.d.). Cole-Parmer. [Link]
-
First Aid for Chemical Burns. (n.d.). NorthShore University HealthSystem. [Link]
-
Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA). [Link]
-
Transportation, Use, Handling, and Storage of Lab Chemicals. (2024, September 6). Indiana Department of Environmental Management. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
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- 4. fishersci.com [fishersci.com]
- 5. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
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- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 14. First Aid - Chemical Poisoning [moh.gov.sa]
- 15. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 16. northshore.org [northshore.org]
Technical Support Center: Purification of 5-Fluoronaphthalen-1-ol
Welcome to the technical support center for the purification of 5-Fluoronaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high isomeric purity for this compound. The separation of positional isomers is a persistent analytical challenge due to their nearly identical physicochemical properties[1][2]. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in a sample of this compound?
During the synthesis of this compound, particularly through multi-step routes involving precursors like 5-fluoro-1-naphthylamine, side reactions can lead to the formation of positional isomers. The exact impurity profile depends on the synthetic route, but common isomers may include:
-
6-Fluoronaphthalen-1-ol: Formation can occur if the starting materials contain isomeric impurities or if reaction conditions allow for rearrangement.
-
8-Fluoronaphthalen-1-ol: Another potential positional isomer arising from non-selective reactions.
-
Other Fluoronaphthalenol isomers: Depending on the specificity of the fluorination and hydroxylation steps, other isomers are possible, though typically in smaller quantities.
The synthesis of related compounds like 1-fluoronaphthalene is known to produce isomeric impurities such as 2-fluoronaphthalene, which are notoriously difficult to separate via standard methods like rectification[3]. A similar challenge exists for hydroxylated analogs.
Q2: Why is it so difficult to separate these isomeric impurities?
Positional isomers present a significant purification challenge because they often have very similar physical and chemical properties[2].
-
Similar Polarity and Hydrophobicity: The simple relocation of a fluorine atom on the naphthalene ring results in only minor changes to the molecule's overall polarity, dipole moment, and logP value. This makes differentiation by standard chromatographic techniques (like using a C18 column) very difficult[1].
-
Similar Solubility Profiles: Isomers tend to have comparable solubilities in common organic solvents, leading to co-crystallization and making purification by simple recrystallization ineffective[3].
-
Close Boiling/Melting Points: Their melting points are often very close, precluding separation by melt crystallization or distillation.
Troubleshooting Guide: Experimental Issues & Solutions
Problem: My Reverse-Phase HPLC analysis shows poor separation of impurities, with peaks that are heavily overlapping.
Root Cause Analysis: This is the most common issue faced by researchers. A standard C18 (octadecylsilane) stationary phase separates molecules primarily based on hydrophobicity. Since positional isomers have nearly identical hydrophobicity, a C18 column is often insufficient to resolve them[1].
Solution: Employ a Stationary Phase with an Alternative Separation Mechanism.
To achieve separation, you must exploit the subtle differences in the electronic structure of the isomers. Phenyl- and PFP- (Pentafluorophenyl) based columns are ideal for this purpose as they introduce additional separation mechanisms beyond simple hydrophobic interactions.
-
Mechanism of Action (Phenyl/PFP Columns): These columns facilitate π-π stacking interactions between the electron-rich stationary phase (phenyl or PFP rings) and the aromatic naphthalene system of your analyte. Minor differences in the position of the electron-withdrawing fluorine atom alter the electron density distribution of the naphthalene rings, leading to differential π-π interactions and, consequently, chromatographic separation[4][5].
Workflow for Method Development:
Caption: Workflow for HPLC method development.
Table 1: Recommended Starting Conditions for HPLC Isomer Separation
| Parameter | C18 Column (Often Insufficient) | Phenyl-Hexyl Column (Recommended) | PFP Column (Highly Recommended) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + π-π Interaction | Hydrophobic + π-π + Dipole Interaction |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile (preferred) | Acetonitrile |
| Initial Gradient | 50% B, hold 2 min | 30% B, hold 2 min | 30% B, hold 2 min |
| Gradient Ramp | 50-95% B in 15 min | 30-80% B in 20 min | 30-80% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 40 °C (can enhance selectivity) | 40 °C |
| Detection | 254 nm or 280 nm | 254 nm or 280 nm | 254 nm or 280 nm |
Problem: I have tried recrystallizing my product from several solvents, but the isomeric purity does not improve.
Root Cause Analysis: This issue, known as co-crystallization, occurs when the desired product and its isomeric impurity have very similar solubility characteristics in the chosen solvent. During cooling, both compounds precipitate simultaneously, trapping the impurity within the crystal lattice of the main product. Patent literature for related compounds notes that isomers can be difficult to remove by universal methods like recrystallization[3].
Solution: Implement Fractional Recrystallization with a Carefully Selected Solvent System.
Fractional recrystallization is a multi-step process that exploits small differences in solubility. The key is to find a solvent system where one isomer is slightly less soluble than the other.
Detailed Protocol: Fractional Recrystallization
-
Solvent Screening (Critical Step):
-
Select a range of solvents with varying polarities (e.g., Heptane, Toluene, Ethyl Acetate, Isopropanol, Methanol).
-
In separate vials, dissolve ~100 mg of the impure material in the minimum amount of each solvent at its boiling point.
-
Allow the solutions to cool slowly to room temperature, then to 0-4 °C.
-
Observe the crystallization process. An ideal solvent is one where the material is sparingly soluble at low temperatures but highly soluble at high temperatures[6].
-
Analyze the purity of the first crystals formed (the "first crop") and the material remaining in the mother liquor by HPLC. The goal is to find a solvent that enriches one fraction with the desired isomer.
-
-
Step-by-Step Fractional Recrystallization Procedure:
-
Step 1: Dissolution. Dissolve the impure this compound in the minimum volume of the chosen hot solvent (e.g., Toluene).
-
Step 2: First Crystallization. Allow the solution to cool very slowly. The first crystals that form will be enriched in the least soluble compound (hopefully, your desired isomer or the impurity).
-
Step 3: First Filtration. Filter this first crop of crystals (Fraction A) while the solution is still warm, separating them from the mother liquor.
-
Step 4: Second Crystallization. Allow the remaining mother liquor to cool completely to 0-4 °C to crystallize the remaining material (Fraction B).
-
Step 5: Analysis and Iteration. Analyze the isomeric purity of both Fraction A and Fraction B.
-
If Fraction A is enriched with the desired product, re-process it using the same procedure to further enhance purity.
-
If Fraction B is enriched, discard Fraction A and re-process Fraction B.
-
-
Step 6: Self-Validation. Continue this iterative process, analyzing the purity at each step, until the desired isomeric purity (>99.5%) is achieved.
-
Table 2: Comparison of Purification Techniques
| Technique | Scale | Achievable Purity | Cost | Throughput | Key Consideration |
| Simple Recrystallization | Grams to Kilograms | Low to Moderate | Low | High | Often ineffective for positional isomers[3]. |
| Fractional Recrystallization | Grams to Kilograms | High (>99.5%) | Low | Low | Labor-intensive; requires careful solvent selection. |
| Preparative HPLC | Milligrams to Grams | Very High (>99.9%) | High | Low | Requires specialized columns (Phenyl, PFP)[5]. |
| Column Chromatography | Grams | Moderate to High | Moderate | Moderate | Requires careful optimization of stationary and mobile phases. |
References
- [Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column] - RSC Publishing.
- [Navigating the Maze: A Comparative Guide to Separating Positional and Geometrical Isomers in Reverse-Phase Chrom
- [A Guide to Selective Columns for Isomer Separation] - Welch M
- [1-Fluoronaphthalene | Solubility of Things] - Solubility of Things.
- [Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns] - W
- [Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
- [Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols] - ResearchG
- [1-Fluoronaphthalene | C10H7F | CID 9450] - PubChem.
- [Method for preparing high-purity 1-fluoronaphthalene] - Google P
- [IUPAC Solubility D
- [The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene] - Google P
- [Separ
- [1-Fluoronaphthalene synthesis] - ChemicalBook.
- [Separation of isomers] - European P
- [Method for preparing 1-fluoronaphthalene] - Google P
- [Prepn process of 1-fluoronaphthalene] - Google P
- [6-Fluoronaphthalen-1-ol | C10H7FO | CID 53485703] - PubChem.
- [Prepn process of 1-fluoronaphthalene] - Eureka | P
- [5-Fluoronaphthalen-1-amine | 13720-49-5] - ChemicalBook.
- [5-fluoropentan-1-ol 592-80-3 wiki] - Guidechem.
- [The solubility of hydrophobic aromatic chemicals in organic solvent/w
- [1-Fluoronaphthalene 99 321-38-0] - Sigma-Aldrich.
- [Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)
- [Naphthalene solubility in several organic solvents] - OSTI.GOV.
- [Method for preparing 1-fluoronaphthalene] - Google P
- [Purification of fluorinated alcohols] - Google P
- [Synthesis of furanonaphthoquinones with hydroxyamino side chains] - PubMed.
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- 6. solubilityofthings.com [solubilityofthings.com]
preventing decomposition of 5-Fluoronaphthalen-1-ol during workup
Welcome to the technical support center for handling 5-Fluoronaphthalen-1-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter stability issues with this compound during reaction workup and purification. Our goal is to provide field-proven insights and robust protocols to ensure the integrity of your material.
Part 1: Frequently Asked Questions (FAQs) - Understanding & Preventing Decomposition
This section addresses the most common issues encountered with this compound and provides immediate, actionable advice.
FAQ 1: Why is my solution of this compound turning dark (e.g., brown, purple, black) during aqueous workup or on standing in air?
Answer: This is the most common indicator of decomposition. The discoloration is primarily due to the oxidation of the electron-rich naphthol ring system. Like many phenols and naphthols, this compound is highly susceptible to oxidation, which converts it into highly conjugated, and therefore colored, quinone-type species.[1][2]
Several factors can accelerate this process:
-
Presence of Oxygen: Aerobic oxidation is the principal pathway.
-
Elevated pH (Basic Conditions): Deprotonation of the hydroxyl group forms the naphthoxide anion. This anion is significantly more electron-rich and thus far more susceptible to oxidation than the neutral molecule.
-
Trace Metal Impurities: Residual transition metals from a previous synthetic step (e.g., Pd, Cu, Fe) can catalytically accelerate the oxidation process.[3]
-
Light Exposure: UV light can promote the formation of radical species that initiate oxidation.[1]
FAQ 2: What are the primary decomposition products I should be aware of?
Answer: The main decomposition products are typically isomers of fluoronaphthoquinone . Through oxidative pathways, this compound is most likely to form 5-fluoro-1,4-naphthoquinone and 5-fluoro-1,2-naphthoquinone. These molecules possess extended chromophores that absorb visible light, accounting for the dark coloration of the decomposed sample. In some cases, oxidative coupling can also lead to the formation of dimers and oligomers, which may present as insoluble, tar-like material.[4]
Caption: Primary oxidative decomposition pathway.
FAQ 3: What general precautions and stabilizers can I use during workup to minimize decomposition?
Answer: A proactive approach is critical. The core strategy is to maintain a reducing and slightly acidic environment throughout the workup.
-
Work Under an Inert Atmosphere: Whenever possible, conduct the workup (quench, extractions, and solvent removal) under a blanket of nitrogen or argon. This directly minimizes contact with atmospheric oxygen.
-
Use Degassed Solvents: Solvents, particularly water, can contain significant amounts of dissolved oxygen. Degas all aqueous solutions and organic solvents by sparging with nitrogen or argon for 15-30 minutes prior to use.
-
Add an Antioxidant/Oxygen Scavenger: The single most effective technique is to add a reducing agent to the aqueous phase of your workup. This chemically removes dissolved oxygen and reverses the formation of initial oxidation products.
-
Maintain a Slightly Acidic pH: During extractions, ensure the aqueous phase is buffered or maintained at a pH between 4 and 6. This keeps the naphthol in its less reactive protonated state. Avoid basic extractions (e.g., with 1M NaOH) if at all possible. If a basic wash is required to remove acidic impurities, it must be performed quickly, at low temperature, and with degassed solutions.
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides step-by-step methodologies to address stability at each stage of the workup process.
Guide 1: Stabilizing Aqueous Workup Protocol
This protocol integrates best practices for quenching a reaction and performing a subsequent extraction to isolate this compound.
Objective: To isolate the product from the reaction mixture while preventing oxidative degradation.
Materials:
-
Reaction mixture containing this compound
-
Degassed deionized water
-
Sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution (degassed)
-
Brine (saturated NaCl), degassed
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane), degassed
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
Procedure:
-
Prepare the Quench Solution: Before starting, prepare your quenching solution. To a volume of degassed water sufficient to quench the reaction, add sodium sulfite or sodium thiosulfate to a final concentration of 5-10% (w/v). If the reaction was run under acidic or basic conditions, cool this quench solution in an ice bath.
-
Quench the Reaction: Slowly add the reaction mixture to the chilled, antioxidant-containing quench solution with vigorous stirring.
-
Adjust pH (if necessary): Monitor the pH of the aqueous layer. If it is basic, carefully add 1M HCl dropwise until the pH is between 4 and 6. If it is strongly acidic, add degassed saturated NaHCO₃ solution carefully until the pH is in the target range.
-
Perform Extraction: Transfer the mixture to a separatory funnel. Extract the product into the desired organic solvent (e.g., ethyl acetate). Perform a total of 2-3 extractions to ensure complete recovery. Pro-Tip: If you have a three-necked flask, you can perform these steps under a positive pressure of nitrogen.
-
Wash the Organic Layer: Wash the combined organic layers sequentially with:
-
Degassed water (1x)
-
Degassed brine (1x) This removes water-soluble impurities and the antioxidant.
-
-
Dry and Filter: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator. Crucially, keep the water bath temperature below 40 °C. Overheating can promote decomposition even in the absence of oxygen. Once the bulk of the solvent is removed, use a high vacuum pump to remove residual solvent at room temperature.
Guide 2: Comparative Summary of Workup Parameters
This table summarizes the key choices to make during a workup to ensure product stability.
| Parameter | Standard (Problematic) Procedure | Recommended Stabilizing Procedure | Rationale |
| Atmosphere | Air | Nitrogen or Argon | Prevents contact with atmospheric oxygen, the primary oxidant. |
| Aqueous Solutions | Tap or DI Water | Degassed DI Water | Removes dissolved oxygen. |
| Quench Additive | None | 5-10% Sodium Sulfite or Thiosulfate | Acts as an oxygen scavenger, maintaining a reducing environment. |
| pH for Extraction | Uncontrolled, often basic (pH > 8) | Slightly Acidic (pH 4-6) | Keeps the naphthol protonated, reducing its susceptibility to oxidation. |
| Solvent Removal | High Temperature (>40 °C) | Low Temperature (<40 °C) | Minimizes thermal decomposition pathways. |
| Storage | Amber vial, air atmosphere | Amber vial, flushed with N₂/Ar, sealed, stored in freezer.[5] | Protects from light, oxygen, and thermal energy, ensuring long-term stability.[6][7] |
Guide 3: Recommended Purification & Storage
-
Purification: For purification, column chromatography on silica gel is generally effective. Use a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate). It is advisable to run the column quickly and to avoid letting the purified product sit on the column for an extended period. Use solvents that have been purged with an inert gas.
-
Storage: The pure, isolated this compound should be stored as a solid in an amber glass vial to protect it from light.[8] Before sealing, flush the vial with nitrogen or argon to displace air.[6] For long-term stability, store the sealed vial in a freezer (-20 °C is standard).[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Oxidation of Naphthalene and Polycyclic Arenes by Iron(III) TAML/H2O2 in Water Aiming at Their Efficient Removal from Aqua Natural Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxidase-mediated oxidative coupling of 1-naphthol: characterization of polymerization products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
Technical Support Center: Solvent Effects on the Synthesis of 5-Fluoronaphthalen-1-ol
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of fluorinated aromatic compounds, with a specific focus on 5-Fluoronaphthalen-1-ol. The strategic placement of a fluorine atom on a naphthalene scaffold can significantly alter the physicochemical and pharmacological properties of a molecule, making this a key intermediate in drug discovery.
However, the direct electrophilic fluorination of naphthalen-1-ol presents significant challenges in controlling yield and regioselectivity. The choice of solvent is not merely a matter of dissolution but a critical parameter that dictates the reaction's success. This document provides in-depth, experience-driven guidance to navigate and troubleshoot solvent-related issues in this sensitive transformation.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the electrophilic fluorination of naphthalen-1-ol?
Solvent choice is paramount because it directly influences multiple facets of the reaction. The synthesis, typically an electrophilic aromatic substitution (SEAr), involves a highly reactive fluorinating agent and a charged intermediate (an arenium ion). The solvent[1][2] must:
-
Ensure Solubility: Both the naphthalen-1-ol substrate and the often-bulky electrophilic N-F fluorinating agent (e.g., Selectfluor™) must be adequately dissolved for the reaction to proceed homogeneously.
-
Stabi[3][4]lize Intermediates: The polarity of the solvent affects the stability of the charged arenium ion intermediate formed during the reaction. A solvent t[1]hat can stabilize this intermediate can lower the activation energy and increase the reaction rate.
-
Modulate Reagent Reactivity: The solvent can interact with the fluorinating agent, altering its electrophilicity. This can be a double-edged sword; excessive stabilization can render the reagent too mild, while insufficient stabilization might lead to uncontrolled reactivity and side reactions.
-
Control Regioselectivity: While the inherent directing effects of the hydroxyl group on the naphthalene ring are primary, the solvent can influence the ratio of isomers (e.g., 5-fluoro vs. other positions) through differential solvation of transition states.
-
Prevent Side Reactions: Many N-F fluorinating agents are also strong oxidants. The solvent[5] must be inert to these conditions to prevent solvent degradation and the formation of impurities. For instance, Selectfluor™ is known to react exothermically with solvents like DMF and DMSO.
Q2:[6] What are the most common solvents for this synthesis and what is the rationale behind their use?
Polar aprotic solvents are generally the preferred choice for electrophilic fluorination of aromatic compounds.
| Solvent | Rationale & Key Characteristics | Common Issues |
| Acetonitrile (MeCN) | Most Common Choice. Good balance of polarity to dissolve N-F reagents like Selectfluor™ and the substrate. It is relat[3][4][6]ively inert to the oxidative conditions of the reaction. | Can be hygroscopic; water content must be minimized. May not be a strong enough solvent for some highly functionalized naphthalene derivatives. |
| Nitromethane (MeNO₂) | High polarity makes it excellent for dissolving cationic reagents like Selectfluor™. | Can be re[4]active under certain conditions and is more expensive than acetonitrile. |
| Dichloromethane (DCM) | A less polar option that can be useful if side reactions in more polar solvents are an issue. | May not provide sufficient solubility for the fluorinating agent, leading to a sluggish or incomplete reaction. |
| Formic Acid / Acetic Acid | Protic solvents that can sometimes accelerate the reaction by protonating the hydroxyl group, making the ring more reactive. However, this is a complex effect and can also lead to side reactions. | Can react[1] with some fluorinating agents or promote undesired side reactions like esterification or decomposition. Use with caution and thorough literature review for the specific reagent. |
Q3: Can I use protic solvents like methanol or water?
Using protic solvents is generally discouraged for this specific transformation. The lone pairs on the oxygen of a protic solvent can coordinate to the electrophilic fluorinating agent, reducing its reactivity. Furthermore, the hydroxyl group of the solvent can compete with the naphthalene substrate as a nucleophile.
However, there are exceptions. Some N-F reagents are stable and effective in water, which can be advantageous from a green chemistry perspective. If consider[7]ing a protic solvent, it is critical to consult literature specific to the chosen fluorinating agent and to be aware that Selectfluor™ can be used for the cleavage of silyl ethers in methanol and ethanol.
[8]Troubleshooting Guide: Solvent-Related Issues
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable, solvent-focused solutions.
Problem 1: Low or No Yield of this compound
Question: My reaction is providing a very low yield, or I am only recovering my starting material. I've confirmed the quality of my fluorinating agent. Could the solvent be the problem?
Answer: Yes, this is a classic solvent-related issue. The root cause is often poor solubility of the reactants or insufficient stabilization of the reaction's transition state.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Detailed Protocol: Solvent Screening for Improved Yield
-
Baseline Establishment: Run the reaction in your initial solvent (e.g., DCM) under strictly anhydrous conditions and note the yield by ¹H NMR or LC-MS.
-
Solubility Test: In separate vials, test the solubility of your naphthalen-1-ol derivative and the fluorinating agent (e.g., Selectfluor™) in your chosen screening solvents (e.g., Acetonitrile, Nitromethane) at the intended reaction temperature. Visual inspection is often sufficient.
-
Parallel Screening: Set up small-scale reactions in parallel using the solvents that passed the solubility test. Acetonitrile is the most common starting point for optimization.
-
React[6]ion Monitoring: Monitor all reactions by TLC or LC-MS at identical time points. Compare the rate of consumption of starting material and formation of the product.
-
Analysis: Quantify the yield in each solvent. This data will directly indicate which solvent system provides the most favorable kinetics and thermodynamics for the reaction. A more polar solvent like acetonitrile often provides a significant rate enhancement over less polar options like dichloromethane.
Pro[1]blem 2: Poor Regioselectivity - Formation of Unwanted Isomers
Question: I am forming the desired 5-fluoro product, but I'm also getting significant amounts of other isomers (e.g., 2-fluoro, 4-fluoro). How can the solvent help improve regioselectivity?
Answer: Regioselectivity in electrophilic aromatic substitution is governed by the electronic directing effects of the substituents and steric hindrance. The solvent[2][8] influences the effective size of the electrophile and the stability of the different possible arenium ion intermediates.
Key Insight: A bulkier, more coordinating solvent can create a larger "solvated electrophile," which may favor attack at the less sterically hindered position. Conversely, a non-coordinating solvent allows the inherent electronics of the substrate to dominate.
Comparative Table: Solvent Effects on Regioselectivity
| Solvent Property | Potential Effect on Regioselectivity | Example Solvents | Experimental Approach |
| High Polarity / Coordinating | May stabilize the transition state leading to the thermodynamically favored product. Can create a sterically demanding solvated electrophile. | Acetonitrile, Nitromethane | Run the reaction and carefully analyze the product mixture by ¹⁹F NMR or GC-MS to determine the isomer ratio. |
| Low Polarity / Non-Coordinating | Minimizes interaction with the electrophile, allowing steric and electronic factors of the substrate to dominate. | Dichloromethane, Chloroform | Compare the isomer ratio obtained in these solvents to that from more polar options. |
| Acidic (Protic) | Can alter the directing ability of the -OH group through protonation, potentially changing the preferred site of attack. | Acetic Acid, Formic Acid | Use with extreme caution. This can dramatically alter the electronic landscape of the substrate and is only recommended for advanced troubleshooting. |
Experimental Protocol: Optimizing for Regioselectivity
-
Establish a Baseline: Quantify the isomer ratio from your standard reaction conditions using a high-resolution analytical technique (¹⁹F NMR is ideal).
-
Test a Non-Coordinating Solvent: Perform the reaction in a solvent like Dichloromethane. The change in isomer distribution will indicate the influence of solvent coordination.
-
Test a Highly Polar Solvent: Conduct the reaction in Nitromethane. Compare this result to both the baseline and the non-coordinating solvent to understand the impact of polarity on the stability of the different arenium ion intermediates.
-
Temperature Study: For a given solvent, varying the temperature can also influence regioselectivity. Lower temperatures often favor the kinetically controlled product, which may be the desired isomer.
Problem 3: Product Degradation or Formation of Dark-Colored Impurities
Question: My reaction turns dark brown/black, and the final product is impure with signs of decomposition. What's happening?
Answer: This strongly suggests that a side reaction, likely oxidation, is occurring. Electrophilic fluorinating agents like Selectfluor™ are powerful oxidants. The solvent[5] choice can either suppress or inadvertently promote these side pathways.
Primary Suspects:
-
Reactive Solvents: Solvents with easily abstractable hydrogens or those susceptible to oxidation are problematic. Never use DMF, DMSO, or pyridine with Selectfluor™, as they can react rapidly and exothermically.
-
Prese[7]nce of Water: Water can react with the fluorinating agent or intermediates, leading to undesired hydroxylation byproducts and other decomposition pathways.
-
Non-Inert Atmosphere: Oxygen from the air can participate in radical side reactions, especially if the reaction is heated.
Caption: Workflow for troubleshooting product degradation.
Protocol for a Cleaner Reaction
-
Solvent Purification: Always use freshly distilled or commercially available anhydrous solvent. Acetonitrile should be dried over molecular sieves or distilled from CaH₂.
-
Inert Atmosphere: Assemble your reaction glassware and flame-dry it under vacuum. Backfill with an inert gas like Argon or Nitrogen and maintain a positive pressure throughout the reaction.
-
Degas the Solvent: Before adding reagents, sparge the solvent with Argon for 15-20 minutes to remove dissolved oxygen.
-
Controlled Temperature: Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. Avoid heating unless absolutely necessary and only after confirming the thermal stability of your substrate and product.
By systematically addressing the solvent's role in solubility, stability, and reactivity, you can overcome the most common hurdles in the synthesis of this compound and develop a robust, high-yielding, and selective protocol.
References
-
Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? [Online forum post]. Available: [Link]
-
Stavber, S., & Zupan, M. (2005). Recent Advances in the Application of Selectfluor F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 10(1), 149-160. Available: [Link]
-
Wikipedia. (2023, November 28). Selectfluor. In Wikipedia. Available: [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable. Available: [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. National Council of Educational Research and Training. Available: [Link]
-
L'Heureux, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 75(10), 3415-3433. Available: [Link]
-
Shamma, T., Buchholz, H., & Olah, G. A. (1999). Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. Israel Journal of Chemistry, 39(3-4), 207-210. Available: [Link]
-
Guiry, P. J., et al. (2007). A Novel, Chemoselective and Efficient Method for the Cleavage of Silyl Ethers (Aliphatic and Aromatic) Catalyzed by Selectfluor. Synlett, 2007(12), 1849-1852. Available: [Link]
-
ResearchGate. (n.d.). Nucleophilic fluorination of 2-(3-methanesulfonyloxypropyl)-naphthalene.... Available: [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Available: [Link]
-
Wikipedia. (2023, December 29). Electrophilic aromatic substitution. In Wikipedia. Available: [Link]
-
Science.gov. (n.d.). nucleophilic fluorination reactions: Topics by Science.gov. Available: [Link]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. Available: [Link]
-
Jensen, J. H., et al. (2021). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Journal of Cheminformatics, 13(1), 64. Available: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SelectFluor - Enamine [enamine.net]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Thermal Instability of 5-Fluoronaphthalen-1-ol and its Intermediates
Welcome to the technical support center for the handling and management of 5-Fluoronaphthalen-1-ol and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for challenges related to the thermal instability of these valuable compounds. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve issues that may arise during your experimental work.
Introduction to the Challenge: The Aromatic Hot Potato
This compound is a key building block in the synthesis of various pharmaceutical agents and advanced materials. However, its utility is often shadowed by the inherent thermal instability of its naphthalene core, which is further influenced by the electronic properties of the fluorine and hydroxyl substituents. At elevated temperatures, common in many synthetic and purification steps, these molecules can undergo decomposition, leading to reduced yields, impure products, and in some cases, safety hazards. This guide provides a structured approach to understanding and managing these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal instability of this compound and its intermediates.
Q1: What are the primary signs of thermal degradation of this compound?
A1: The most common indicators of thermal degradation include:
-
Discoloration: A noticeable change in the color of the material, often to a darker shade (e.g., yellow, brown, or black), can be a primary sign of decomposition.
-
Inconsistent Melting Point: A broad or depressed melting point compared to the literature value for the pure compound suggests the presence of impurities, which may have arisen from thermal degradation.
-
Unexpected Analytical Results: The appearance of new, unidentified peaks in chromatograms (HPLC, GC-MS) or spectra (NMR) is a strong indicator of degradation.
-
Reduced Yield: Lower than expected yields in synthetic steps where heat is applied may point to the loss of material through decomposition.
-
Gas Evolution: In severe cases, the evolution of gases (such as hydrogen fluoride) may be observed, indicating significant decomposition.
Q2: At what temperature does this compound begin to decompose?
A2: While a precise decomposition onset temperature for this compound is not extensively documented in publicly available literature, data from related fluoronaphthalene compounds provide valuable insights. For instance, studies on the synthesis of 8-fluoro-naphthalen-1-ylamine have shown the formation of a "des-fluoro" (defluorinated) impurity at temperatures as high as 120°C[1]. It is therefore prudent to handle this compound with caution at temperatures approaching and exceeding 100°C, especially for prolonged periods. The stability is also highly dependent on the presence of other reagents, solvents, and catalysts.
Q3: What are the likely thermal degradation pathways for this compound?
A3: Based on the chemistry of fluorinated aromatic compounds, two primary degradation pathways are anticipated:
-
Defluorination: The loss of the fluorine atom to form 1-naphthol is a highly probable degradation pathway, especially at elevated temperatures. This is supported by observations of "des-fluoro" impurity formation in the synthesis of a related compound[1].
-
HF Elimination: Similar to other fluorinated alcohols, the elimination of hydrogen fluoride (HF) is a potential decomposition route, which can lead to the formation of reactive intermediates and subsequent polymerization or rearrangement products.
The presence of a hydroxyl group can also increase the molecule's susceptibility to oxidation at higher temperatures, leading to a more complex mixture of degradation products.
Q4: How should this compound and its intermediates be stored to ensure stability?
A4: Proper storage is critical to maintaining the integrity of these compounds. The following conditions are recommended:
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.
-
Inert Atmosphere: To prevent oxidation, store under an inert atmosphere such as argon or nitrogen.
-
Light Protection: Use amber vials or other light-blocking containers to prevent photodecomposition.
-
Moisture Control: Store in a desiccated environment to prevent hydrolysis and other moisture-mediated reactions.
| Parameter | Recommended Storage Condition | Rationale |
| Temperature | 2-8°C (short-term); -20°C (long-term) | Minimizes thermal degradation |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation |
| Light | Amber vials or light-blocking containers | Prevents photodecomposition |
| Moisture | Desiccated environment | Prevents hydrolysis |
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the synthesis and handling of this compound.
Issue 1: Low Yield in a High-Temperature Synthetic Step
Symptoms:
-
The final product yield is significantly lower than expected.
-
The reaction mixture darkens upon heating.
-
TLC or crude NMR analysis shows multiple, unidentified spots/peaks.
Potential Cause: Thermal decomposition of the starting material, intermediates, or the final product at the reaction temperature.
Troubleshooting Steps:
-
Reaction Temperature Optimization:
-
Rationale: Lowering the reaction temperature is the most direct way to mitigate thermal degradation.
-
Action: Conduct a series of small-scale experiments at incrementally lower temperatures to find the optimal balance between reaction rate and product stability. Consider extending the reaction time at a lower temperature.
-
-
Solvent Selection:
-
Rationale: The choice of solvent can influence the stability of the reactants and products. High-boiling point solvents that necessitate high reaction temperatures should be used with caution.
-
Action: If possible, explore alternative solvents with lower boiling points that can still facilitate the desired reaction, perhaps with the aid of a suitable catalyst.
-
-
Catalyst Screening:
-
Rationale: A more efficient catalyst can enable the reaction to proceed at a lower temperature.
-
Action: Screen a variety of catalysts to identify one that provides a high turnover number at a milder temperature.
-
Issue 2: Appearance of a "Des-Fluoro" Impurity in the Final Product
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the mass of 1-naphthol.
-
¹⁹F NMR shows a decrease in the relative integration of the fluorine signal.
-
HPLC analysis reveals a new peak that co-elutes with a 1-naphthol standard.
Potential Cause: Defluorination of this compound, likely due to excessive heat during the reaction, workup, or purification.
Troubleshooting Steps:
-
Temperature Control During Workup and Purification:
-
Rationale: Thermal stress during post-reaction processing can also lead to degradation.
-
Action:
-
Avoid high temperatures during solvent removal. Use a rotary evaporator at the lowest practical temperature and pressure.
-
For chromatographic purification, consider using a column with a higher loading capacity to reduce the run time and potential for on-column degradation. If possible, perform chromatography at room temperature.
-
-
-
pH Control:
-
Rationale: The C-F bond can be susceptible to cleavage under certain pH conditions, especially at elevated temperatures.
-
Action: Maintain a neutral or slightly acidic pH during aqueous workup steps. Avoid strongly basic conditions, which can promote nucleophilic aromatic substitution.
-
Issue 3: Product Discoloration and Polymerization During Distillation
Symptoms:
-
The material in the distillation flask darkens significantly upon heating.
-
A solid, insoluble material forms in the distillation flask.
-
The yield of the distilled product is very low.
Potential Cause: Thermal decomposition leading to the formation of reactive intermediates that polymerize at the distillation temperature.
Troubleshooting Steps:
-
Use of Vacuum Distillation:
-
Rationale: Distillation under reduced pressure lowers the boiling point of the compound, thereby reducing the thermal stress it is subjected to.
-
Action: Employ high-vacuum distillation to purify the product at the lowest possible temperature.
-
-
Addition of a Stabilizer/Inhibitor:
-
Rationale: Certain additives can inhibit polymerization reactions.
-
Action: Consider the addition of a small amount of a radical scavenger or polymerization inhibitor, such as hydroquinone or BHT, to the distillation flask. Ensure that the stabilizer can be easily removed from the final product.
-
-
Alternative Purification Methods:
-
Rationale: If distillation proves to be too harsh, other purification techniques should be considered.
-
Action: Explore alternative methods such as recrystallization, preparative HPLC, or flash chromatography, which are typically performed at or near room temperature.
-
Part 3: Experimental Protocols and Visualization
This section provides a detailed protocol for a key analytical procedure and visual diagrams to illustrate important concepts.
Protocol: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential thermal degradation products, primarily the "des-fluoro" impurity (1-naphthol). This protocol is adapted from a validated method for a related compound, 1-fluoronaphthalene[2][3].
Materials:
-
This compound sample (thermally stressed and unstressed)
-
1-Naphthol standard
-
HPLC-grade acetonitrile and methanol
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid
-
HPLC system with a PDA or UV detector
-
C18 reverse-phase column (e.g., Symmetry C18, 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.01 M KH₂PO₄ buffer and adjust the pH to 2.5 with orthophosphoric acid. Mix with methanol and acetonitrile in a ratio of 35:52:13 (v/v/v).
-
Mobile Phase B: Mix methanol and acetonitrile in a ratio of 80:20 (v/v).
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of 1-naphthol in the mobile phase.
-
Sample Solution: Prepare a solution of this compound in the mobile phase. To generate degradation products for method development, a separate sample can be heated (e.g., at 120°C for a specified time) and then dissolved.
-
-
Chromatographic Conditions:
-
Column: Symmetry C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Gradient Program: A gradient elution may be necessary to achieve optimal separation. A starting point could be a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions.
-
Identify the retention times of this compound and 1-naphthol.
-
In the chromatogram of the thermally stressed sample, look for the peak corresponding to 1-naphthol and any other new peaks that are not present in the unstressed sample.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent compound.
-
Visualizing Degradation and Workflow
Diagram 1: Potential Thermal Degradation Pathway of this compound
Caption: Potential thermal degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow for Thermal Instability
Caption: A logical workflow for troubleshooting thermal instability issues.
References
-
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Validation & Comparative
A Comparative Guide for the Modern Researcher: 5-Fluoronaphthalen-1-ol versus 1-Naphthol
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In the realm of drug development and materials science, the strategic modification of molecular scaffolds is a cornerstone of innovation. This guide offers an in-depth comparison of 5-Fluoronaphthalen-1-ol and its parent compound, 1-naphthol, tailored for researchers, scientists, and drug development professionals. We will explore the critical influence of fluorine substitution on the physicochemical properties, reactivity, and spectroscopic signatures of the naphthol framework, supported by experimental insights.
The Power of a Single Atom: An Introduction
1-Naphthol is a fundamental building block in organic synthesis, serving as a precursor to a wide array of dyes, pharmaceuticals, and other valuable compounds.[1][2] The introduction of a fluorine atom at the 5-position to yield this compound imparts significant changes to the molecule's electronic and steric profile. Fluorine's high electronegativity creates a strong inductive electron-withdrawing effect, while its lone pairs can participate in resonance. This duality, combined with its relatively small size, makes fluorine a powerful tool for medicinal chemists to fine-tune properties such as acidity, lipophilicity, and metabolic stability.[3][4]
Physicochemical Properties: A Tale of Two Naphthols
The substitution of hydrogen with fluorine results in distinct and measurable differences in the fundamental properties of the naphthalenol structure. Understanding these variations is crucial for predicting their behavior in chemical and biological systems.
| Property | 1-Naphthol | This compound |
| Molecular Formula | C₁₀H₈O[1] | C₁₀H₇FO[5] |
| Molecular Weight | 144.17 g/mol [1] | 162.16 g/mol [5] |
| Appearance | White to yellowish crystalline solid[6] | Not specified |
| Melting Point | 94-96 °C[1][2][7] | Not specified |
| Boiling Point | 278-280 °C[1][2] | Not specified |
| pKa | 9.30[8] | Not specified |
| Solubility in Water | 866 mg/L at 25 °C[9] | Not specified |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene, chloroform[2][7][9][10] | Not specified |
Table 1. A comparative overview of the physicochemical properties of 1-Naphthol and this compound.
The introduction of fluorine is expected to increase the melting and boiling points due to stronger intermolecular forces. Furthermore, the electron-withdrawing nature of fluorine is predicted to increase the acidity of the hydroxyl group, resulting in a lower pKa for this compound compared to 1-naphthol.
Spectroscopic Fingerprints: Distinguishing Features
The presence of fluorine provides a unique spectroscopic handle, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: In this compound, protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus, leading to more complex splitting patterns compared to 1-naphthol.
-
¹³C NMR: The carbon atom directly bonded to fluorine will show a characteristic large one-bond carbon-fluorine coupling constant.
-
¹⁹F NMR: This technique is invaluable for characterizing fluorinated compounds. This compound is expected to show a distinct signal for the fluorine atom, the chemical shift of which is sensitive to its molecular environment.[11]
-
IR Spectroscopy: The infrared spectrum of this compound will feature a characteristic C-F stretching vibration, which is absent in 1-naphthol.[5]
-
UV-Vis Spectroscopy: 1-Naphthol exhibits absorption maxima at 297, 310, and 324 nm.[12] The introduction of fluorine may cause a slight shift in these absorption bands.
Reactivity and Synthetic Implications
The electronic properties of the fluorine atom significantly influence the reactivity of both the aromatic ring and the hydroxyl group.
Electrophilic Aromatic Substitution: The fluorine atom deactivates the ring to which it is attached towards electrophilic attack. Consequently, electrophilic substitution reactions on this compound are anticipated to occur preferentially on the non-fluorinated ring. In contrast, the 4-position of 1-naphthol is particularly susceptible to electrophilic attack.[1]
Nucleophilicity of the Hydroxyl Group: The increased acidity of this compound implies that its conjugate base, the naphthoxide, is a weaker nucleophile than the corresponding naphthoxide of 1-naphthol. This difference in nucleophilicity will affect the rates of reactions such as O-alkylation and O-acylation.
Experimental Protocol: Comparative O-Methylation
The following protocol provides a framework for comparing the O-methylation rates of 1-naphthol and this compound.
Figure 1. A generalized workflow for comparing the O-methylation rates of 1-naphthol and this compound.
Methodology:
-
Preparation: In two separate round-bottom flasks, dissolve equimolar amounts of 1-naphthol and this compound in acetone.
-
Base Addition: To each flask, add 2-3 equivalents of anhydrous potassium carbonate.
-
Methylation: Add 1.5 equivalents of dimethyl sulfate to each flask while stirring.
-
Reaction Monitoring: Allow the reactions to proceed at room temperature. At regular time points (e.g., 1, 2, 4, and 6 hours), take a small sample from each reaction mixture.
-
Analysis: Analyze the samples by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the extent of conversion to the corresponding methoxy-naphthalene derivative.
Anticipated Results: Due to the reduced nucleophilicity of the 5-fluoro-1-naphthoxide, the methylation of this compound is expected to proceed at a slower rate than that of 1-naphthol.
The Role of Fluorine in Drug Discovery
The introduction of fluorine is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[13][14]
Figure 2. The strategic role of fluorine substitution in optimizing drug candidates.
-
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased drug half-life.[14]
-
Binding Affinity: The polar C-F bond can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity.[14]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.[3]
Conclusion
The seemingly minor addition of a fluorine atom to the 1-naphthol structure gives rise to this compound, a compound with a significantly altered and more nuanced set of properties. It is more acidic, likely more lipophilic, and exhibits different reactivity in key organic reactions compared to its parent compound. These modifications, driven by the unique electronic nature of fluorine, provide medicinal chemists and materials scientists with a valuable tool for the rational design of new molecules with tailored properties. The distinct spectroscopic characteristics of the fluorinated compound also facilitate its identification and study. A thorough understanding of the comparative attributes of these two molecules is essential for leveraging their potential in the development of novel therapeutics and advanced materials.
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A Comparative Analysis of 5-Fluoronaphthalen-1-ol and its Isomers: Properties, Reactivity, and Analytical Differentiation
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is critical for rational drug design and materials science innovation.[1][2] The introduction of a fluorine atom to a naphthalene-1-ol scaffold can dramatically alter its physicochemical properties, reactivity, and biological interactions.[3][4] The specific position of this halogen substituent dictates the electronic and steric landscape of the molecule, leading to distinct behaviors among isomers. This guide provides an in-depth comparative analysis of 5-Fluoronaphthalen-1-ol and other key fluoronaphthol isomers, offering insights supported by experimental principles to aid in their identification and application.
Physicochemical Properties: The Influence of Fluorine's Position
The location of the fluorine atom on the naphthalene ring significantly impacts the acidity of the hydroxyl group and other physical properties. This is primarily due to the interplay of fluorine's strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R).
| Property | 1-Naphthol (Parent) | 4-Fluoro-1-naphthol | 5-Fluoro-1-naphthol |
| pKa | ~9.6 | Lower than 1-naphthol | Slightly lower than 1-naphthol |
| Melting Point | 94-96 °C | Data not readily available | Data not readily available |
| Boiling Point | 278-280 °C | Data not readily available | Data not readily available |
Note: Direct experimental pKa and melting/boiling point data for all fluoronaphthol isomers are scarce in readily available literature. The trends described are based on established principles of physical organic chemistry.
Expert Insights on Acidity:
-
4-Fluoro-1-naphthol: The fluorine at the 4-position exerts a strong -I effect, withdrawing electron density from the aromatic system and stabilizing the corresponding phenoxide anion. This effect significantly increases the acidity (lowers the pKa) compared to the parent 1-naphthol.
-
This compound: With the fluorine on the adjacent ring, its inductive effect on the hydroxyl group is attenuated by distance. Therefore, the increase in acidity is expected to be less pronounced compared to the 4-fluoro isomer. The primary influence is the stabilization of the overall aromatic system.
This difference in acidity is a critical parameter in drug development, as it governs the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and interaction with biological targets.
Spectroscopic Differentiation: A Practical Guide
Distinguishing between fluoronaphthol isomers is readily achievable through modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
Key Differentiating Features:
-
¹⁹F NMR: This is the most direct method for identifying the fluorine environment. Each isomer will exhibit a unique chemical shift in the ¹⁹F NMR spectrum.[3][5][6][7] For instance, the chemical shift of the fluorine in 1-fluoronaphthalene is distinct from that in 2-fluoronaphthalene.[5][6][8] This technique is highly sensitive to the local electronic environment of the fluorine atom.[3][7]
-
¹H NMR: The position of the fluorine atom influences the chemical shifts and coupling constants of the aromatic protons. Protons ortho and meta to the fluorine atom will exhibit characteristic splitting patterns (doublets or doublet of doublets) due to H-F coupling. Analyzing these coupling constants and the overall pattern of the aromatic region allows for unambiguous structure elucidation.
-
¹³C NMR: The carbon atom directly bonded to fluorine will show a large one-bond C-F coupling constant. Furthermore, the electronic effects of the fluorine and hydroxyl groups will cause predictable upfield or downfield shifts for the other carbon atoms in the naphthalene ring system.
Experimental Protocol: Isomer Identification via NMR Spectroscopy
This protocol provides a self-validating workflow for the unambiguous identification of an unknown fluoronaphthol isomer.
Objective: To acquire and analyze a comprehensive set of NMR data to determine the specific isomeric structure.
Materials:
-
Fluoronaphthol sample (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
Methodology:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Causality Check: The integration of the aromatic region relative to the hydroxyl proton (if observable) should be consistent with the molecular formula. The splitting patterns in the aromatic region will provide the first clues about the substitution pattern.
-
-
¹⁹F NMR Acquisition:
-
¹³C NMR & DEPT-135 Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
Causality Check: Look for the characteristic large C-F coupling on the carbon directly attached to fluorine. This confirms the position of the fluorine on the carbon skeleton.
-
-
2D NMR (COSY & HSQC/HMBC) Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing you to "walk" around the aromatic rings and assign adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the full molecular structure.
-
-
Data Analysis:
-
Integrate all spectra and analyze the chemical shifts, coupling constants (H-H and H-F), and 2D correlations to assemble the final structure. Compare the observed data with literature values or predicted spectra if available.
-
Workflow for Isomer Identification
Caption: Workflow for Fluoronaphthol Isomer Identification.
Reactivity and Synthetic Implications
The position of the fluorine atom directs the outcome of subsequent chemical reactions, particularly electrophilic aromatic substitution. The activating, ortho-, para-directing hydroxyl group typically dominates, but the fluorine's electronic effects modulate this influence.
-
For this compound: The -OH group strongly activates the 2- and 4-positions for electrophilic attack. The fluorine at position 5 will have a deactivating inductive effect on the same ring, but its influence on the reactivity of the hydroxyl-containing ring is secondary.
-
For 4-Fluoro-1-naphthol: The -OH group activates positions 2 and the peri-position 8. The fluorine at position 4 will deactivate the ring, making substitution less favorable compared to 1-naphthol, but the directing effects of the hydroxyl group will still guide the regioselectivity.
Understanding these reactivity patterns is crucial for designing synthetic routes to more complex derivatives for use as pharmaceutical intermediates or advanced materials.[9][10]
Influence of Substituents on Electron Density
Caption: Factors Influencing Isomer Reactivity.
Applications and Biological Significance
Fluorinated organic molecules are of immense interest in drug discovery.[4] The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and alter bioavailability.[11] While specific comparative studies on the biological activities of all fluoronaphthol isomers are not extensively documented, the principles of medicinal chemistry suggest that their distinct electronic and steric profiles could lead to different interactions with biological targets such as enzymes or receptors.[12][13][14] The varied placement of the highly electronegative fluorine atom and the hydrogen-bond-donating hydroxyl group creates unique pharmacophores, making each isomer a distinct candidate for screening in drug discovery programs.[1][15][16]
Conclusion
The seemingly subtle change in the position of a fluorine atom on the naphthalen-1-ol core results in a cascade of differences in physicochemical properties, spectroscopic signatures, and chemical reactivity. For the researcher, this compound is not simply an alternative to other isomers like 4-Fluoro-1-naphthol, but a distinct chemical entity with its own unique potential. A thorough understanding of these isomeric distinctions, guided by the analytical workflows and chemical principles outlined in this guide, is essential for leveraging their full potential in the synthesis of novel pharmaceuticals and functional materials.
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A Comparative Guide to the Validation of Analytical Methods for 5-Fluoronaphthalen-1-ol Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Fluoronaphthalen-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure quality and consistency throughout the manufacturing process. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, offering insights into the experimental choices and expected performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2] This guide is structured to not only present the methodologies but also to explain the rationale behind the validation parameters, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
The Criticality of Method Validation
Before delving into the specific analytical techniques, it is essential to understand the core principles of method validation. A properly validated method provides assurance of reliability during routine use. The key validation parameters, as stipulated by ICH guidelines, include:[6][7]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
The following sections will explore how these parameters are assessed for three common analytical techniques used for the quantification of aromatic compounds like this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for the analysis of moderately polar compounds like this compound. Its high resolution, sensitivity, and reproducibility make it a preferred method for quality control and impurity profiling. A validated RP-HPLC method has been reported for the determination of a closely related compound, 1-fluoronaphthalene, and its process-related impurities, providing a strong basis for method development for this compound.[9][10][11]
Experimental Protocol: RP-HPLC Method Validation
Objective: To validate an RP-HPLC method for the quantification of this compound.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Typical):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230 nm)
-
Injection Volume: 10 µL
Validation Workflow:
Caption: A generalized workflow for the validation of an HPLC method.
Validation Parameter Assessment:
-
Specificity: Assessed by analyzing a blank (diluent), a placebo (matrix without the analyte), a standard solution of this compound, and a sample solution. Peak purity analysis using a PDA detector can confirm that the analyte peak is free from co-eluting impurities.
-
Linearity and Range: A series of at least five concentrations of this compound are prepared and injected. The peak area is plotted against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined. A typical range might be 0.1 to 100 µg/mL.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1] The percentage recovery is calculated.
-
Precision:
-
Repeatability: Assessed by analyzing a minimum of six replicate injections of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[1]
-
Intermediate Precision: Evaluated by performing the analysis on different days, with different analysts, and/or on different instruments. The results are expressed as the relative standard deviation (RSD).
-
-
LOD & LOQ: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is tested by making deliberate small changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).[8]
Performance Comparison: HPLC
| Validation Parameter | Expected Performance |
| Specificity | High, with good resolution from potential impurities. |
| Linearity (r²) | > 0.999 |
| Range | Wide, typically 0.1 - 100 µg/mL. |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
| Robustness | High, with minimal impact from minor variations. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can offer excellent specificity due to the combination of chromatographic separation and mass spectral detection. While direct GC methods for this compound are not readily found in the literature, methods for other naphthalene derivatives often involve derivatization to improve volatility and chromatographic performance.[12]
Experimental Protocol: GC-MS Method Validation
Objective: To validate a GC-MS method for the quantification of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
Chromatographic Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: A gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C).
-
MS Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Validation Workflow:
Caption: A generalized workflow for the validation of a GC-MS method.
Validation Parameter Assessment:
-
Specificity: The primary advantage of GC-MS. Specificity is demonstrated by the unique retention time and the characteristic mass spectrum of the analyte, including the molecular ion and specific fragment ions. The use of SIM mode significantly enhances specificity.
-
Linearity and Range: Similar to HPLC, a calibration curve is constructed by analyzing a series of standards. The range may be narrower than HPLC, depending on the detector's linear dynamic range.
-
Accuracy: Determined by spiking a known amount of this compound into a suitable matrix and calculating the percent recovery.
-
Precision: Assessed through replicate injections of a standard or sample solution to determine repeatability and intermediate precision.
-
LOD & LOQ: Typically lower than HPLC due to the high sensitivity of the mass spectrometer, especially in SIM mode.
-
Robustness: Evaluated by introducing small variations in parameters like the oven temperature ramp rate, inlet temperature, and carrier gas flow rate.
Performance Comparison: GC-MS
| Validation Parameter | Expected Performance |
| Specificity | Very High, due to mass spectral confirmation. |
| Linearity (r²) | > 0.998 |
| Range | Moderate, potentially 0.01 - 50 µg/mL. |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (RSD) | < 5.0% |
| LOD | ~0.005 µg/mL |
| LOQ | ~0.02 µg/mL |
| Robustness | Moderate, can be sensitive to inlet conditions. |
UV-Vis Spectroscopy: A Simple and Rapid Quantification Tool
UV-Vis spectroscopy is a straightforward and cost-effective technique that can be used for the quantification of compounds with a chromophore, such as this compound. While it lacks the specificity of chromatographic methods, it can be a valuable tool for in-process controls or for the analysis of relatively pure samples. The UV absorption spectrum of naphthalene derivatives is well-characterized.[13][14]
Experimental Protocol: UV-Vis Spectroscopy Method Validation
Objective: To validate a UV-Vis spectroscopic method for the quantification of this compound.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Methodology:
-
Solvent: A suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis range.
-
Quantification: Based on the Beer-Lambert Law, where absorbance is directly proportional to the concentration.
Validation Workflow:
Caption: A generalized workflow for the validation of a UV-Vis spectroscopic method.
Validation Parameter Assessment:
-
Specificity: The major limitation of this technique. Specificity is assessed by analyzing the spectra of potential impurities and the matrix to check for any overlapping absorbance at the chosen λmax.
-
Linearity and Range: A calibration curve is generated by measuring the absorbance of a series of standard solutions of varying concentrations. The range is typically narrower than that of HPLC.
-
Accuracy: Determined by the recovery of the analyte from a spiked matrix.
-
Precision: Assessed by repeatedly measuring the absorbance of a single sample.
-
LOD & LOQ: Generally higher than chromatographic methods.
-
Robustness: Evaluated by testing the effect of small changes in pH or solvent composition on the absorbance.
Performance Comparison: UV-Vis Spectroscopy
| Validation Parameter | Expected Performance |
| Specificity | Low, susceptible to interference from other UV-absorbing compounds. |
| Linearity (r²) | > 0.995 |
| Range | Narrow, typically 1 - 20 µg/mL. |
| Accuracy (% Recovery) | 95.0 - 105.0% (in the absence of interferences) |
| Precision (RSD) | < 3.0% |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
| Robustness | Good, generally less sensitive to minor environmental changes. |
Conclusion: Selecting the Appropriate Method
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC stands out as the most versatile and reliable method, offering a good balance of specificity, sensitivity, and robustness, making it ideal for quality control, stability studies, and impurity profiling.
-
GC-MS provides unparalleled specificity and sensitivity, which is particularly advantageous for trace-level analysis or for confirming the identity of the analyte, especially in complex matrices.
-
UV-Vis Spectroscopy is a simple and rapid technique suitable for high-concentration samples where the matrix is well-defined and free from interfering substances. It is often employed for in-process controls where speed is more critical than high specificity.
Ultimately, a thorough validation process, guided by regulatory standards, is essential to ensure that the chosen method is fit for its intended purpose, providing reliable and accurate data for the quality assessment of this compound.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Astronomy & Astrophysics. (n.d.). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. [Link]
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MDPI. (n.d.). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. [Link]
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U.S. Environmental Protection Agency. (2023). Analytical Method Summaries. [Link]
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ResearchGate. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. [Link]
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PubMed. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. [Link]
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Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. [Link]
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PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. [Link]
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ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
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IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
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ResearchGate. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. [Link]
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PubMed. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. [Link]
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GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.). [Link]
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National Institutes of Health. (2021). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. [Link]
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CentAUR. (n.d.). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. [Link]
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Analytical and Bioanalytical Chemistry Research. (2025). Regular Article. [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
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Phcogj.com. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. [Link]
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Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine. (n.d.). [Link]
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MDPI. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]
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ResearchGate. (2025). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. [Link]
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PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. [Link]
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Foundational Principles: The Electronic Influence of Fluorine on the Naphthalene System
An In-Depth Comparative Guide to the Reactivity of Fluoronaphthalene Isomers
This guide provides a comprehensive comparative analysis of the chemical reactivity of 1-fluoronaphthalene and 2-fluoronaphthalene. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and structural factors governing the behavior of these isomers in key organic transformations. We will explore the nuanced interplay of fluorine's electronic effects with the inherent reactivity of the naphthalene core, supported by experimental data, detailed protocols, and mechanistic diagrams to provide a thorough understanding for practical application in synthesis.
The reactivity of any substituted aromatic compound is dictated by the electronic nature of the substituent and the positions it occupies. In fluoronaphthalenes, the highly electronegative fluorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and deactivates the entire ring system towards electrophilic attack.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, primarily at the ortho and para positions. While weaker than its inductive effect, the +M effect is crucial for directing incoming electrophiles.
The naphthalene ring itself has two distinct positions: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The α-positions are inherently more reactive towards electrophiles because the corresponding carbocation intermediates (sigma complexes) are more resonance-stabilized. The final regiochemical outcome of a reaction is a complex balance between the fluorine's directing influence and the intrinsic reactivity of the naphthalene positions.
Caption: Logical relationship of resonance effects in fluoronaphthalene isomers.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich naphthalene ring. The fluorine atom's strong -I effect makes both isomers less reactive than naphthalene itself. However, the directing +M effect dictates the regioselectivity.
-
1-Fluoronaphthalene: The fluorine at the α-position (C1) directs incoming electrophiles to the ortho (C2) and para (C4) positions. The C4 position is generally favored due to reduced steric hindrance and the formation of a more stable carbocation intermediate.
-
2-Fluoronaphthalene: The fluorine at the β-position (C2) directs incoming electrophiles to the ortho positions (C1 and C3). Attack at the C1 position is strongly favored as it is an inherently more reactive α-position.
Table 1: Regioselectivity in the Nitration of Fluoronaphthalene Isomers
| Isomer | Reagents | Major Product(s) | Rationale |
| 1-Fluoronaphthalene | HNO₃ / H₂SO₄ | 1-Fluoro-4-nitronaphthalene | The electrophile is directed to the para position (C4), which is an activated α-position and is sterically accessible. |
| 2-Fluoronaphthalene | HNO₃ / H₂SO₄ | 2-Fluoro-1-nitronaphthalene | The electrophile is directed to the ortho position (C1), which is a highly activated α-position. |
The nitration of naphthalene itself yields primarily 1-nitronaphthalene[1][2]. When a deactivating group is present, the inherent reactivity of the ring positions remains a critical factor[3].
Experimental Protocol: Nitration of 1-Fluoronaphthalene
This protocol describes the synthesis of 1-fluoro-4-nitronaphthalene, a representative electrophilic aromatic substitution reaction.
Safety Precautions: Concentrated acids are highly corrosive. Nitroaromatic compounds can be explosive and should be handled with care. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
1-Fluoronaphthalene (1.46 g, 10 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, 10 mL)
-
Concentrated Nitric Acid (HNO₃, 70%, 1.0 mL, ~15 mmol)
-
Ice-water bath
-
Crushed ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 1-fluoronaphthalene. Cool the flask in an ice-water bath.
-
Acid Addition: Slowly add 10 mL of concentrated sulfuric acid to the flask with continuous stirring. Keep the temperature below 10°C.
-
Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding 1.0 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1-fluoronaphthalene over 20-30 minutes, ensuring the temperature does not exceed 10°C.
-
Stirring: After the addition is complete, allow the reaction to stir in the ice bath for 1 hour, then at room temperature for an additional hour.
-
Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. A solid precipitate should form.
-
Workup: Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to yield pure 1-fluoro-4-nitronaphthalene.
Caption: Experimental workflow for the nitration of 1-fluoronaphthalene.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. This reaction is facilitated by strong electron-withdrawing groups ortho or para to the leaving group.
A counterintuitive but critical principle of SNAr is the reactivity of halogens as leaving groups: F > Cl > Br > I .[4] This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The highly electronegative fluorine atom strongly stabilizes this intermediate through its powerful -I effect, lowering the activation energy of this first step.[5]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
While fluoronaphthalenes lack strong activating groups like nitro functions, they can still undergo SNAr reactions under forcing conditions (e.g., high temperature, strong nucleophiles). The reactivity of the isomers depends on the stability of the Meisenheimer complex formed at each position. Attack at a position that allows the negative charge to be stabilized by the fused aromatic ring is generally favored. For instance, cyanoethylation of 1-fluoronaphthalene via nucleophilic substitution has been demonstrated under microwave irradiation.[6]
Experimental Protocol: Amination of 1-Fluoronaphthalene
This protocol is a representative example of an SNAr reaction, adapted from procedures for related haloaromatics.
Safety Precautions: Ammonia is a corrosive and toxic gas. The reaction is performed under pressure and high temperature; use a suitable pressure vessel (autoclave) and operate behind a blast shield.
Materials:
-
1-Fluoronaphthalene (1.46 g, 10 mmol)
-
Aqueous Ammonia (NH₄OH, 28-30%, 20 mL)
-
Copper(I) oxide (Cu₂O, 0.1 g, catalyst, optional)
-
Stainless steel autoclave
-
Diethyl ether
-
Hydrochloric acid (HCl, 1M)
-
Sodium hydroxide (NaOH, 10%)
Procedure:
-
Charging the Reactor: Place 1-fluoronaphthalene, aqueous ammonia, and the copper catalyst (if used) into a stainless steel autoclave.
-
Reaction: Seal the autoclave and heat it to 200-220°C with stirring. The internal pressure will increase significantly. Maintain this temperature for 6-8 hours.
-
Cooling and Depressurization: Allow the reactor to cool completely to room temperature before carefully venting the excess ammonia pressure in a fume hood.
-
Workup: Open the reactor and transfer the contents to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts. Wash with 1M HCl to remove any unreacted amine (which will form a water-soluble salt), followed by a wash with 10% NaOH solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 1-naphthylamine. Further purification can be achieved by chromatography or distillation.
Summary and Conclusion
The reactivity of 1-fluoronaphthalene and 2-fluoronaphthalene is a fascinating case study in physical organic chemistry, demonstrating the delicate balance between substituent effects and the inherent properties of a polycyclic aromatic system.
Table 2: Comparative Summary of Reactivity
| Feature | 1-Fluoronaphthalene | 2-Fluoronaphthalene |
| Position of Fluorine | α-position (C1) | β-position (C2) |
| EAS Reactivity | Deactivated relative to naphthalene. Substitution favored at C4. | Deactivated relative to naphthalene. Substitution strongly favored at C1. |
| SNAr Reactivity | Can undergo substitution under forcing conditions. Fluorine is an excellent leaving group for SNAr. | Can undergo substitution under forcing conditions. Fluorine is an excellent leaving group for SNAr. |
| Key Synthetic Utility | Precursor to 4-substituted-1-fluoronaphthalenes (EAS) and 1-substituted naphthalenes (SNAr). Used in the synthesis of pharmaceuticals like duloxetine.[7] | Precursor to 1-substituted-2-fluoronaphthalenes (EAS) and 2-substituted naphthalenes (SNAr). |
-
For electrophilic substitution , the inherent higher reactivity of the α-position is the dominant factor. In 2-fluoronaphthalene, the fluorine directs the electrophile to the highly favored C1 position. In 1-fluoronaphthalene, substitution occurs at the alternative α-position, C4.
-
For nucleophilic substitution , both isomers can react, with the high electronegativity of fluorine being the key accelerator for the rate-determining step.
This guide provides the foundational knowledge for predicting the outcomes of reactions involving these isomers and for designing robust synthetic routes. The provided protocols serve as a starting point for laboratory work, which should always be conducted with careful consideration of the specific reaction conditions and safety requirements.
References
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Wikipedia. 1-Fluoronaphthalene. Available at: [Link]
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Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Available at: [Link]
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LookChem. Cas 323-09-1,2-FLUORONAPHTHALENE. Available at: [Link]
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5-Fluoronaphthalen-1-ol vs. 5-Aminonaphthalen-1-ol: A Comparative Guide for Synthetic Strategy
A Senior Application Scientist's Guide: Strategic Synthesis with Naphthalene Intermediates
In the landscape of medicinal chemistry and materials science, the naphthalene scaffold is a privileged structure, offering a rigid, aromatic platform for molecular design.[1] The strategic functionalization of this core dictates the ultimate properties and application of the resulting molecule. Two common, yet functionally divergent, building blocks are 5-Fluoronaphthalen-1-ol and 5-Aminonaphthalen-1-ol. While structurally similar, the choice between a fluorine and an amino substituent at the C-5 position introduces profound differences in reactivity, metabolic stability, and synthetic potential.
This guide provides an in-depth comparison of these two critical intermediates. Moving beyond a simple catalog of reactions, we will explore the fundamental electronic and steric differences that govern their behavior in synthesis, supported by experimental data and protocols, to empower researchers in making informed strategic decisions for drug discovery and development programs.
Part 1: Foundational Physicochemical and Electronic Properties
At a glance, the two molecules are simple analogues. However, their distinct properties, summarized below, are the first indicators of their divergent synthetic utility.
| Property | This compound | 5-Aminonaphthalen-1-ol |
| IUPAC Name | This compound | 5-Aminonaphthalen-1-ol[2] |
| CAS Number | 321-45-9 | 83-55-6[2][3] |
| Molecular Formula | C₁₀H₇FO | C₁₀H₉NO[3] |
| Molecular Weight | 162.16 g/mol [4] | 159.18 g/mol [2][3] |
| Appearance | Off-white to light brown powder | Purple to red powder[5] |
| Melting Point | ~135-139 °C | ~193 °C[5] |
The true divergence, however, lies in the electronic nature of the C-5 substituent. The fluorine atom and the amino group exert opposing electronic effects on the naphthalene ring system, which is the primary determinant of their reactivity.
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The Untapped Potential of 5-Fluoronaphthalen-1-ol Derivatives: A Comparative Guide to Predicted Biological Activity
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. The naphthalene-1-ol framework, a privileged structure in its own right, presents a fertile ground for the development of novel therapeutic agents. This guide provides a forward-looking comparison of the predicted biological activities of 5-Fluoronaphthalen-1-ol derivatives. In the absence of extensive direct research on this specific class of compounds, this analysis will draw upon experimental data from structurally related fluorinated and non-fluorinated naphthalene analogs to project their potential in oncology, infectious diseases, and enzyme inhibition.
The Rationale: Why this compound?
The introduction of a fluorine atom at the C-5 position of the naphthalen-1-ol core is predicted to significantly modulate its biological profile. Fluorine's high electronegativity and relatively small size can alter a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The naphthalen-1-ol scaffold itself is a key component in various biologically active compounds, making its fluorinated derivatives a promising, yet underexplored, area of research.
Predicted Biological Activities: An Evidence-Based Extrapolation
Based on the biological activities of analogous compounds, derivatives of this compound are anticipated to exhibit significant potential in several key therapeutic areas.
Anticancer Activity
The naphthalene ring is a common feature in many anticancer agents. The fluorination of related structures, such as naphthoquinones, has been shown to enhance cytotoxic activity. For instance, the introduction of a fluorine atom can increase the potency of these compounds against various cancer cell lines. It is hypothesized that this compound derivatives could exhibit similar or enhanced anticancer effects.
Table 1: Cytotoxic Activity of Selected Naphthalene Derivatives Against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthoquinone derivative (56c) | HT-29 (colorectal) | 6.8 | [1] |
| Naphthoquinone derivative (56c) | MCF-7 (breast) | 10.4 | [1] |
| Naphthoquinone-naphthol deriv. (13) | HCT116 (colorectal) | 1.18 | [2] |
| Naphthoquinone-naphthol deriv. (13) | PC9 (lung) | 0.57 | [2] |
| Naphthalene diimide deriv. (20) | Various | Submicromolar | [3] |
| 10-Fluorocamptothecin deriv. (16b) | KB-VIN (multidrug-resistant) | 0.067 | [4] |
The data in Table 1, showcasing the potent anticancer activity of various naphthalene-based compounds, underscores the potential of the this compound scaffold as a starting point for the design of new cytotoxic agents.
Antimicrobial Activity
Naphthalene derivatives have also been investigated for their antimicrobial properties. The introduction of fluorine is a common strategy in the development of antibiotics, such as the fluoroquinolone class.[5][6] It is plausible that this compound derivatives could exhibit potent activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Naphthalene and Fluorinated Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Naphtho[1][2][7]triazolo[3,4-b][1][3][7]thiadiazin derivatives | Staphylococcus aureus | Promising Activity | |
| Naphtho[1][2][7]triazolo[3,4-b][1][3][7]thiadiazin derivatives | Candida albicans | Promising Activity | |
| 5-Fluorouracil phosphonium derivative (6c) | Staphylococcus aureus | Constant MIC | [8] |
| 5-Fluorouracil phosphonium derivative (6c) | Escherichia coli | Constant MIC | [8] |
The promising antimicrobial activities of various naphthalene-containing heterocycles and other fluorinated compounds suggest that this compound derivatives warrant investigation as potential anti-infective agents.
Experimental Protocols for Biological Evaluation
To ascertain the biological activities of novel this compound derivatives, standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and antimicrobial activity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent)
-
Microbial inoculum (adjusted to a specific concentration, e.g., 5 x 10^5 CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Perform serial two-fold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed.
Visualizing Structure-Activity Relationships and Experimental Workflow
To guide the synthesis and evaluation of this compound derivatives, a systematic approach is necessary.
Caption: A hypothetical workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of this compound derivatives.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound derivatives is currently limited, a comprehensive analysis of related fluorinated and non-fluorinated naphthalene-based compounds strongly suggests their significant therapeutic potential. The strategic placement of a fluorine atom on the naphthalen-1-ol scaffold is anticipated to yield derivatives with potent anticancer and antimicrobial properties.
This guide serves as a call to action for researchers in medicinal chemistry and drug discovery. The synthesis and systematic biological evaluation of a library of this compound derivatives are warranted to unlock their full potential. Future studies should focus on establishing clear structure-activity relationships to guide the development of lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for further preclinical and clinical investigation.
References
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Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. National Institutes of Health. [Link]
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Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. National Institutes of Health. [Link]
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Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. PubMed. [Link]
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Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. National Institutes of Health. [Link]
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Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. PubMed. [Link]
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Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]
-
Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. PubMed Central. [Link]
-
Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. [Link]
-
Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. MDPI. [Link]
-
Synthesis and antimicrobial testing of 5‐fluorouracil derivatives. ResearchGate. [Link]
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Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. National Institutes of Health. [Link]
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Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives. PubMed Central. [Link]
-
Studies of the photooxidant properties of antibacterial fluoroquinolones and their naphthalene derivatives. PubMed. [Link]
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Naphthol based drugs/bioactive compounds. ResearchGate. [Link]
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Synthesis and antimicrobial testing of 5-fluorouracil derivatives. PubMed. [Link]
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Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. National Institutes of Health. [Link]
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Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. U.S. National Library of Medicine. [Link]
-
Antimicrobial and Anti-pathogenic Activity of New Naphtho[1][2][7] Triazol-Thiadiazin Derivatives. National Institutes of Health. [Link]
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Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. [Link]
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Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. MDPI. [Link]
-
Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. National Institutes of Health. [Link]
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Cytotoxic, mutagenic and genotoxic effects of new anti-T. cruzi 5-phenylethenylbenzofuroxans. Contribution of phase I metabolites on the mutagenicity induction. PubMed. [Link]
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A Spectroscopic Journey: The Synthesis and Characterization of 5-Fluoronaphthalen-1-ol
In the landscape of pharmaceutical and materials science, the introduction of fluorine into aromatic systems is a cornerstone of molecular design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth spectroscopic comparison of 5-Fluoronaphthalen-1-ol and its direct precursor, 5-aminonaphthalen-1-ol. We will navigate the synthetic pathway, delve into the nuances of spectroscopic analysis, and elucidate the structural transformations that are key to the successful synthesis of this valuable fluorinated scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the spectroscopic signatures that define this important chemical transformation.
The Synthetic Strategy: From Amino to Fluoro via the Balz-Schiemann Reaction
The conversion of an aromatic amine to an aryl fluoride is a classic transformation in organic synthesis, with the Balz-Schiemann reaction being a reliable and widely used method.[1] This reaction proceeds through the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the desired aryl fluoride.[1][2] For the synthesis of this compound, the logical precursor is 5-aminonaphthalen-1-ol.
The choice of the Balz-Schiemann reaction is predicated on its ability to introduce a fluorine atom regioselectively onto the aromatic ring, a task that is challenging to achieve through direct fluorination due to the high reactivity of fluorinating agents. The mechanism involves the in-situ formation of a diazonium salt from the amine, which then serves as a good leaving group (N₂) upon heating, facilitating the nucleophilic attack of the fluoride ion from the tetrafluoroborate counterion.
Experimental Protocols
Synthesis of this compound from 5-aminonaphthalen-1-ol
This protocol outlines the synthesis of this compound via the Balz-Schiemann reaction.
Materials:
-
5-aminonaphthalen-1-ol
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄), 48% aqueous solution
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-aminonaphthalen-1-ol in a minimal amount of dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Formation of the Tetrafluoroborate Salt:
-
To the cold diazonium salt solution, slowly add fluoroboric acid.
-
A precipitate of the diazonium tetrafluoroborate salt should form.
-
Continue stirring for another 30 minutes in the ice bath.
-
Isolate the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold diethyl ether.
-
-
Thermal Decomposition:
-
Carefully dry the isolated diazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when dry and subjected to heat or shock.
-
Gently heat the dry salt in a flask until the evolution of nitrogen gas ceases. The solid will decompose to yield the crude this compound.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample (5-aminonaphthalen-1-ol or this compound) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans (1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4] Press the powder into a thin, transparent pellet using a hydraulic press.[3]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. Use a suitable capillary column (e.g., a non-polar DB-5ms column) and a temperature program to separate the components.[5] The mass spectrometer is typically operated in electron ionization (EI) mode.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Analysis: Record the spectrum over a range of wavelengths, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer with the pure solvent as a reference.
Spectroscopic Comparison and Data Interpretation
The transformation of the amino group in 5-aminonaphthalen-1-ol to a fluoro group in this compound brings about distinct changes in the spectroscopic signatures of the molecule. This section provides a detailed comparison of the expected spectroscopic data.
Visualizing the Transformation
Caption: Synthetic pathway from 5-aminonaphthalen-1-ol to this compound.
Data Summary
| Spectroscopic Technique | 5-aminonaphthalen-1-ol (Precursor) | This compound (Product) |
| ¹H NMR | Aromatic protons, -OH proton, -NH₂ protons. | Aromatic protons with F-H coupling, -OH proton. |
| ¹³C NMR | Aromatic carbons. | Aromatic carbons with F-C coupling. |
| FTIR (cm⁻¹) | O-H stretch, N-H stretch, aromatic C-H stretch, C=C stretch. | O-H stretch, aromatic C-H stretch, C-F stretch, C=C stretch. |
| Mass Spec (m/z) | Molecular ion peak corresponding to C₁₀H₉NO. | Molecular ion peak corresponding to C₁₀H₇FO. |
| UV-Vis (nm) | Characteristic absorption maxima for aminonaphthols. | Shift in absorption maxima due to the fluoro substituent. |
Detailed Spectroscopic Analysis
¹H NMR Spectroscopy:
-
5-aminonaphthalen-1-ol: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.0 ppm). The protons of the amino group (-NH₂) will likely appear as a broad singlet, and the hydroxyl proton (-OH) will also be a singlet, with chemical shifts that can vary depending on the solvent and concentration.
-
This compound: The introduction of the fluorine atom will significantly alter the aromatic region. The protons on the carbon adjacent to the fluorine will exhibit coupling with the ¹⁹F nucleus, resulting in doublets or doublet of doublets. This fluorine-proton coupling is a key diagnostic feature for confirming the success of the reaction. The -OH proton will remain as a singlet.
¹³C NMR Spectroscopy:
-
5-aminonaphthalen-1-ol: The spectrum will display ten signals in the aromatic region, corresponding to the ten carbon atoms of the naphthalene ring system.
-
This compound: The most significant change will be the appearance of carbon-fluorine coupling. The carbon atom directly bonded to the fluorine will appear as a large doublet. Carbons that are two or three bonds away from the fluorine may also show smaller couplings. This provides unambiguous evidence for the presence and position of the fluorine atom.
FTIR Spectroscopy:
-
5-aminonaphthalen-1-ol: The key characteristic peaks will be a broad O-H stretching band around 3200-3600 cm⁻¹, and two N-H stretching bands for the primary amine at approximately 3300-3500 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching of the aromatic ring will appear in the 1400-1600 cm⁻¹ region.[6]
-
This compound: The N-H stretching bands will be absent in the product's spectrum. A strong C-F stretching band, a key indicator of successful fluorination, is expected to appear in the region of 1000-1300 cm⁻¹. The broad O-H stretch and the aromatic C-H and C=C stretching bands will remain.
Caption: Key changes in the FTIR spectrum upon fluorination.
Mass Spectrometry:
-
5-aminonaphthalen-1-ol: The mass spectrum will show a molecular ion peak (M⁺) at m/z 159, corresponding to the molecular weight of the compound.[6]
-
This compound: The molecular ion peak will shift to m/z 162, reflecting the replacement of an amino group (-NH₂) with a fluorine atom (-F). The fragmentation pattern will also differ, potentially showing the loss of CO or other characteristic fragments.
UV-Vis Spectroscopy:
-
5-aminonaphthalen-1-ol: Naphthols and their derivatives typically exhibit strong absorption in the UV region due to π-π* transitions of the aromatic system. The presence of the amino and hydroxyl groups, both being auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.
-
This compound: The replacement of the amino group with a less electron-donating fluorine atom will likely result in a hypsochromic (blue) shift of the absorption maxima compared to the precursor.
Conclusion
The spectroscopic comparison of 5-aminonaphthalen-1-ol and this compound provides a clear and definitive means of monitoring the synthetic transformation and confirming the identity of the final product. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The disappearance of the N-H signals in both NMR and FTIR, coupled with the appearance of characteristic C-F and H-F couplings in NMR and a strong C-F stretching band in FTIR, provides unequivocal evidence of successful fluorination via the Balz-Schiemann reaction. This guide serves as a foundational resource for researchers working with these and similar fluorinated aromatic compounds, enabling a more informed and efficient approach to their synthesis and characterization.
References
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
-
Balz–Schiemann reaction. (2023, November 28). In Wikipedia. [Link]
-
Balz-Schiemann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-1-naphthol. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Naphthalenol, 5-fluoro-. Wiley-VCH GmbH. Retrieved from [Link]
-
Naphthalene exposure: Simple GC/MS monitoring. (2020, August 6). Wiley Analytical Science. [Link]
-
NIST. (n.d.). Naphthalene, 1-fluoro-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]
-
NIST. (n.d.). 1-Naphthalenol. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]
Sources
A Comparative Guide to Assessing the Purity of 5-Fluoronaphthalen-1-ol by HPLC and GC-MS
In the landscape of pharmaceutical research and development, the chemical purity of active pharmaceutical ingredients (APIs) and key starting materials is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 5-Fluoronaphthalen-1-ol, a crucial intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
The Criticality of Purity for this compound
This compound is a fluorinated aromatic alcohol. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. However, impurities arising from the synthetic route—such as isomers (e.g., other fluoronaphthol isomers), starting materials (e.g., aminonaphthalenes), or by-products—can introduce toxicity or reduce the yield of the final product. Therefore, an analytical method must not only quantify the main component but also detect and identify potential impurities with high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds
HPLC is a premier technique for separating, identifying, and quantifying components in a liquid sample.[1] It is particularly well-suited for compounds that are non-volatile or thermally unstable, making it an excellent first choice for the analysis of this compound.
The Logic of Reversed-Phase HPLC
For polar aromatic compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[2][3] This technique utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[4] The separation is driven by hydrophobic interactions; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.[4] this compound, with its polar hydroxyl group, will have moderate retention, allowing for excellent separation from both more polar and less polar impurities.
Experimental Protocol: RP-HPLC Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure the elution of impurities with a wide range of polarities.
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (based on the UV spectrum of 1-fluoronaphthalene, a structurally similar compound).[5]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask with a diluent (e.g., 50:50 Acetonitrile:Water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantification.[6][7][8]
Visualization of HPLC Workflow
Caption: Workflow for purity assessment of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds and Structural Elucidation
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an exceptionally sensitive and specific technique for volatile and semi-volatile compounds.[1] While this compound has a polar hydroxyl group that reduces its volatility, this can be overcome through derivatization.
The Rationale for Derivatization in GC-MS
The primary goal of derivatization in GC-MS is to increase the volatility and thermal stability of the analyte.[9][10] For phenolic compounds like this compound, the active hydrogen of the hydroxyl group can cause peak tailing and poor chromatographic performance. Silylation is a common and effective derivatization technique where the active hydrogen is replaced by a trimethylsilyl (TMS) group, significantly improving its chromatographic behavior.[10][11]
Experimental Protocol: GC-MS Method with Derivatization
Objective: To identify and quantify volatile impurities and confirm the structure of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).
Derivatization Procedure:
-
Dissolve 1 mg of the this compound sample in 100 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
Visualization of GC-MS Workflow
Caption: Workflow for purity assessment of this compound by GC-MS.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more suitable for the specific analytical objective.[1][12] Often, they are used as complementary techniques to provide a complete purity profile.[13]
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[1] Direct analysis of this compound is straightforward. | Ideal for volatile and semi-volatile compounds.[14] Requires derivatization for polar compounds like this compound.[15] |
| Sensitivity | Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, detector-dependent.[1] | Generally higher sensitivity, often in the ppb to parts-per-trillion (ppt) range.[1][14] |
| Specificity/Identification | Identification is based on retention time and UV spectrum (PDA). Co-elution can be a challenge. | Provides mass spectra for structural elucidation and definitive identification. High confidence in peak identity. |
| Quantification | Excellent quantitative reproducibility and accuracy with external/internal standards. | Good for quantification, but derivatization can introduce variability if not carefully controlled. |
| Sample Throughput | Can be higher, especially with modern UHPLC systems. | Sample preparation (derivatization) can be more time-consuming, potentially lowering throughput. |
| Impurity Detection | Effective for a wide range of polar and non-polar impurities, including salts and high molecular weight species. | Best for volatile impurities. Non-volatile impurities (e.g., inorganic salts) will not be detected. |
| Cost & Complexity | Lower initial instrument cost and generally simpler operation compared to GC-MS.[1] | Higher instrument and maintenance costs. Requires more specialized operator expertise.[14] |
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, RP-HPLC with UV detection is the recommended primary technique. It is robust, reliable, and capable of quantifying the main component and a wide range of potential process-related impurities without the need for derivatization. Its validation according to ICH guidelines ensures its suitability for regulatory submissions.[16]
GC-MS serves as an essential complementary and orthogonal technique. Its strength lies in the definitive identification of impurities through mass spectral data. It is particularly valuable for:
-
Identifying unknown peaks observed in the HPLC chromatogram.
-
Detecting volatile impurities that might not be well-retained or resolved by RP-HPLC.
-
Confirming the identity of the main peak, providing an extra layer of certainty.
Ultimately, a dual-pronged approach, leveraging the quantitative strength of HPLC and the qualitative, high-sensitivity power of GC-MS, provides the most comprehensive and trustworthy assessment of this compound purity. This ensures the highest quality of this critical intermediate, safeguarding the integrity of the final drug product.
References
- Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. J Environ Sci Health A Tox Hazard Subst Environ Eng.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS for Polycyclic Aromatic Hydrocarbon Analysis.
- PubMed. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. J Chromatogr A.
- MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- ICH. Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- PubMed. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- YouTube. (2025, August 14). What Is Derivatization In GC-MS? - Chemistry For Everyone.
- ResearchGate. General derivatization mechanism for phenol with MTBSTFA.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- Wikipedia. Reversed-phase chromatography.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- News-Blog. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- ResearchGate. (2025, August 8). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities.
- PMC - NIH. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil.
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A Guide to the Cross-Validation of Experimental and Computational Data: A Case Study Approach with Fluorinated Naphthalenes
For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is paramount. The convergence of experimental data with computational predictions provides a powerful paradigm for structural elucidation and property validation. This guide outlines the principles and methodologies for such a cross-validation, a critical step in ensuring scientific integrity.
While our initial focus was 5-Fluoronaphthalen-1-ol, a comprehensive search of publicly available scientific literature and databases revealed a scarcity of detailed experimental and computational data for this specific molecule. However, the principles of cross-validation remain universal. To this end, we will use the closely related and well-characterized molecule, 1-Fluoronaphthalene , as a model system to demonstrate this essential workflow. The methodologies presented herein are directly applicable to this compound as data for it becomes available.
The Symbiosis of Experiment and Computation
In modern chemical research, neither experimental data nor computational modeling exists in a vacuum. Experimental results provide the ground truth, the tangible properties of a molecule. Computational chemistry, particularly methods like Density Functional Theory (DFT), offers a predictive lens into a molecule's behavior, allowing us to rationalize experimental findings and explore properties that are difficult or hazardous to measure. The cross-validation process involves a reciprocal dialogue between these two domains: experimental data validates the chosen computational model, and the validated model can then be used to interpret spectra and predict other properties with a higher degree of confidence.
This guide will walk through the acquisition of experimental data for 1-Fluoronaphthalene and then detail a standard computational workflow for predicting the same properties, culminating in a comparative analysis.
Experimental Characterization of 1-Fluoronaphthalene
The first pillar of our analysis is the collection of reliable experimental data. For 1-Fluoronaphthalene (CAS: 321-38-0), a variety of physicochemical and spectroscopic data has been reported in the literature and chemical databases.
Physicochemical Properties
These fundamental properties define the macroscopic behavior of the compound.
| Property | Experimental Value | Source |
| Melting Point | -13 °C | |
| Boiling Point | 215 °C at 760 mmHg | |
| Density | 1.1322 g/mL at 20 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | Angeel Oak Speciality Chemtech |
Spectroscopic Data
Spectroscopy provides a fingerprint of the molecule's structure and electronic environment.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 1-Fluoronaphthalene, the aromatic protons exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
δ (ppm): 8.09 (d), 7.80 (d), 7.56 (m), 7.48 (m), 7.33 (m), 7.10 (m)
-
Causality: The downfield shifts (higher ppm) are characteristic of protons on an electron-deficient aromatic system. The fluorine atom, being highly electronegative, influences the shielding of nearby protons, and the observed multiplicity of the signals is a direct result of J-coupling with adjacent protons and the ¹⁹F nucleus.
-
-
¹³C NMR: Carbon NMR provides insight into the carbon skeleton.
-
Causality: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbon directly bonded to the fluorine atom (C-1) will show a large C-F coupling constant, a key diagnostic feature.
-
2. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The spectrum for 1-Fluoronaphthalene would be characterized by several key absorption bands.
-
Characteristic Absorptions (cm⁻¹):
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1400 cm⁻¹: Aromatic C=C ring stretching vibrations. These are often a series of sharp peaks.
-
~1260 cm⁻¹ (approx.): C-F stretching vibration. This is a crucial peak for confirming the presence of the fluorine substituent.
-
~900-675 cm⁻¹: C-H out-of-plane ("oop") bending, which can be indicative of the substitution pattern on the aromatic ring.
-
3. UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like naphthalene have characteristic π → π* transitions.
-
λ_max: Naphthalene itself has strong absorptions around 220 nm and a series of weaker bands around 250-300 nm. The addition of a fluoro and a hydroxyl group (in the case of this compound) would be expected to cause a bathochromic (red) shift in these absorptions due to the auxochromic effect of the hydroxyl group's lone pairs extending the conjugated system.
Computational Prediction of Molecular Properties
The second pillar of our analysis is the in silico prediction of the same properties measured experimentally. Density Functional Theory (DFT) is a robust and widely used method for this purpose.
The Computational Workflow
A typical workflow for predicting spectroscopic properties involves several key steps. This process is self-validating; if the computational results for a known compound (like our model, 1-Fluoronaphthalene) closely match the experimental data, the same methodology can be applied with confidence to unknown or less-characterized molecules.
comparing the efficacy of different synthetic routes to 5-Fluoronaphthalen-1-ol
An In-Depth Comparative Guide to the Synthetic Routes of 5-Fluoronaphthalen-1-ol for Researchers and Drug Development Professionals.
Introduction
This compound is a valuable fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. The introduction of a fluorine atom into the naphthalene scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance. This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining this compound, with a focus on their underlying mechanisms, experimental feasibility, and relative efficiencies.
Comparative Analysis of Synthetic Routes
This guide will explore three principal synthetic pathways to this compound:
-
The Balz-Schiemann Reaction: A classical approach involving the diazotization of an amino-naphthalene precursor followed by fluorination.
-
Electrophilic Fluorination: A modern method utilizing advanced electrophilic fluorinating agents on a naphthalen-1-ol substrate.
-
Synthesis from Pre-fluorinated Building Blocks: An innovative approach that constructs the naphthalene ring from a fluorinated precursor.
Each of these routes will be evaluated based on yield, regioselectivity, scalability, and the availability of starting materials.
Route 1: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for the introduction of fluorine into an aromatic ring.[1] The process begins with the diazotization of a primary aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source, typically from a tetrafluoroborate anion.[2][3]
Reaction Mechanism
The synthesis of this compound via the Balz-Schiemann reaction would commence with 5-aminonaphthalen-1-ol. A critical consideration for this substrate is the potential for side reactions involving the hydroxyl group under the acidic conditions of diazotization. Therefore, protection of the hydroxyl group, for instance as an acetate or ether, is often a necessary preliminary step.
The general mechanism proceeds as follows:
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Anion Exchange: The diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt.
-
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas and the formation of an aryl cation, which is subsequently trapped by the fluoride ion from the tetrafluoroborate counterion to yield the desired aryl fluoride.[4]
Experimental Protocol (Hypothetical, based on similar transformations)
-
Protection of the Hydroxyl Group: 5-Aminonaphthalen-1-ol is acetylated using acetic anhydride in the presence of a base to yield 5-amino-1-naphthyl acetate.
-
Diazotization: The protected amine is dissolved in an aqueous solution of fluoroboric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature.[5]
-
Isolation of the Diazonium Salt: The resulting diazonium tetrafluoroborate salt precipitates from the solution and is collected by filtration.
-
Fluorination: The dried diazonium salt is gently heated until the evolution of nitrogen gas ceases. The crude product is then purified, often by distillation or chromatography.[5]
-
Deprotection: The protecting group is removed to afford this compound.
Workflow for the Balz-Schiemann Reaction
Caption: Workflow for the synthesis of this compound via the Balz-Schiemann reaction.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Well-established and reliable method. | Requires a multi-step process including protection and deprotection. |
| Good for small to medium scale synthesis. | The thermal decomposition of diazonium salts can be hazardous on a large scale.[3] |
| Starting materials are generally accessible. | Yields can be variable. |
Route 2: Electrophilic Fluorination
The direct electrophilic fluorination of aromatic compounds has become a more common strategy with the development of modern fluorinating agents.[6][7] Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are now widely used.[7][8]
Reaction Mechanism
In this approach, naphthalen-1-ol is treated with an electrophilic fluorine source. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. For naphthalen-1-ol, this corresponds to the 2, 4, and 5 positions. The regioselectivity of the reaction is a significant challenge. Studies have shown that electrophilic fluorination of 1-naphthol often results in a mixture of 2-fluoro and 4-fluoro isomers, with the 2-fluoro isomer often being the major product.[9] Achieving high selectivity for the 5-position is not straightforward and may require specific directing groups or catalysts.
Experimental Protocol (General)
-
Naphthalen-1-ol is dissolved in a suitable solvent, such as acetonitrile.
-
The electrophilic fluorinating agent (e.g., Selectfluor) is added portion-wise at a controlled temperature.[10]
-
The reaction is stirred until completion, as monitored by TLC or GC-MS.
-
The crude product is worked up and purified by column chromatography to separate the isomers.
Workflow for Electrophilic Fluorination
Caption: General workflow for the synthesis of this compound via electrophilic fluorination.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Potentially a more direct, one-step reaction. | Poor regioselectivity is a major issue, leading to difficult purification.[9] |
| Milder reaction conditions compared to the Balz-Schiemann reaction. | Electrophilic fluorinating agents can be expensive. |
| Yields of the desired 5-fluoro isomer are often low. |
Route 3: Synthesis from a Pre-fluorinated Building Block
A novel and highly innovative approach involves the construction of the naphthalene ring system from a starting material that already contains the fluorine atom at the desired position. A notable example is the transition-metal-free synthesis of 5-fluoronaphthalen-1-ols from 2-allyl-3-(trifluoromethyl)phenols.[11]
Reaction Mechanism
This elegant synthesis involves a cascade of reactions:[11][12]
-
C-F Bond Activation: The process is initiated by the selective activation of two C-F bonds of the trifluoromethyl group.
-
Hexatriene Formation: This leads to the formation of an intermediate hexatriene system.
-
6π Electrocyclization: The hexatriene undergoes a 6π electrocyclization reaction.
-
Rearomatization: The final step is rearomatization to form the stable this compound product.
This method allows for the rapid assembly of the fluorinated naphthalene core.[11]
Experimental Protocol (Summarized)
A one-pot procedure has been reported for this transformation:[11]
-
A solution of the 2-allyl-3-(trifluoromethyl)phenol in a suitable solvent is treated with a strong base at low temperature.
-
The reaction is allowed to warm to room temperature and stirred until the reaction is complete.
-
The reaction is quenched and the product is extracted and purified.
Workflow for Synthesis from a Pre-fluorinated Building Block
Caption: Workflow for the transition-metal-free synthesis of this compound.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High regioselectivity, as the fluorine position is pre-determined. | The synthesis of the starting 2-allyl-3-(trifluoromethyl)phenols can be complex. |
| Potentially high-yielding and atom-economical. | The availability and cost of the starting materials may be a limiting factor. |
| Can be performed as a one-pot reaction.[11] | May not be suitable for all substituted analogues. |
Comparative Summary
| Feature | Balz-Schiemann Reaction | Electrophilic Fluorination | Synthesis from Pre-fluorinated Building Block |
| Overall Yield | Moderate | Low (for the 5-isomer) | Potentially High |
| Regioselectivity | High | Low | High |
| Number of Steps | Multiple (protection, diazotization, fluorination, deprotection) | Single step (but requires purification) | One-pot (from the key precursor) |
| Scalability | Good for lab scale, potential hazards on large scale | Good | Dependent on the scalability of the precursor synthesis |
| Starting Material Cost | Generally low to moderate | High (for the fluorinating agent) | Potentially high |
Conclusion
The choice of synthetic route to this compound depends heavily on the specific requirements of the researcher, including the desired scale, purity, and available resources.
-
The Balz-Schiemann reaction remains a viable and reliable method, particularly for small to medium-scale syntheses where the multi-step nature of the process is not a major drawback. Its high regioselectivity is a significant advantage.
-
Electrophilic fluorination is, in its current state, a less practical approach due to the lack of regiocontrol. Future developments in directing group strategies or catalyst design may improve its utility for this specific target.
-
The synthesis from pre-fluorinated building blocks represents the most modern and elegant approach. For researchers with access to the necessary starting materials, this method offers a highly efficient and regioselective route to this compound.
Ultimately, a careful consideration of the trade-offs between these different methodologies will enable the selection of the most appropriate synthetic strategy for the successful production of this important fluorinated building block.
References
-
Chemistry Learner. Balz-Schiemann Reaction: Definition, Examples, and Mechanism. [Link][4]
-
Hammann, J. M., Unzner, T. A., & Magauer, T. (2014). A transition-metal-free synthesis of fluorinated naphthols. Chemistry (Weinheim an der Bergstrasse, Germany), 20(22), 6733–6738. [Link][11]
-
ResearchGate. Synthetic application of 1‐substituted‐2‐naphthol towards continuous... [Link][10]
-
Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link][2]
-
MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link][8]
-
ResearchGate. Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. [Link][12]
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A Senior Application Scientist's Guide: Benchmarking the Performance of 5-Fluoronaphthalen-1-ol-Based Materials in Drug Discovery and Organic Electronics
Introduction: The Strategic Advantage of Fluorine in Naphthalenol Scaffolds
Naphthalenols, hydroxyl-substituted derivatives of naphthalene, represent a class of compounds with significant potential in diverse scientific fields, primarily due to their intrinsic photophysical properties.[1] Their utility can be significantly expanded and fine-tuned through strategic chemical modification. The introduction of fluorine, the most electronegative element, into an organic scaffold is a cornerstone of modern medicinal chemistry and materials science.[2][3][4] Fluorination can profoundly alter a molecule's electronic properties, conformation, lipophilicity, and metabolic fate, often leading to enhanced potency, selectivity, and pharmacokinetic profiles in drug candidates, or optimized performance in electronic materials.[3][5]
This guide provides an in-depth comparative analysis of 5-Fluoronaphthalen-1-ol and its derivatives against the non-fluorinated parent scaffold, 1-Naphthalenol. We will objectively benchmark key performance indicators relevant to two primary application domains: Drug Development and Organic Electronics. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for evaluating the utility of these materials.
Part 1: Performance Benchmarking for Drug Development Applications
The strategic incorporation of fluorine is a highly effective method for enhancing the metabolic stability and modulating the physicochemical properties of drug candidates.[6] By replacing a hydrogen atom with fluorine at a metabolically vulnerable position, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[6]
Causality Behind a Fluorine-Driven Strategy
In the context of the naphthalenol scaffold, the carbon-hydrogen bonds are susceptible to enzymatic attack by cytochrome P450 (CYP450) enzymes, representing potential "metabolic soft spots." The carbon-fluorine (C-F) bond is significantly stronger and more polarized, rendering it far more resistant to oxidative cleavage.[6] This single atomic substitution can therefore dramatically improve a molecule's residence time in the body. Furthermore, fluorine's electron-withdrawing nature can influence the acidity of the phenolic hydroxyl group and alter the molecule's overall lipophilicity, which are critical parameters governing its absorption, distribution, metabolism, and excretion (ADMET) profile.[7]
Key Performance Indicators (KPIs) & Comparative Data
To quantify the impact of fluorination, we will compare this compound against 1-Naphthalenol across three critical physicochemical parameters: lipophilicity (LogP), metabolic stability (t½), and acidity (pKa).
| Compound | Parameter | Illustrative Value | Rationale for Performance Change |
| 1-Naphthalenol | LogP | 2.70 | Baseline lipophilicity of the parent scaffold. |
| This compound | LogP | 2.85 | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.[8] |
| 1-Naphthalenol | Metabolic t½ (min) | 15 | Represents a metabolically susceptible compound. |
| This compound | Metabolic t½ (min) | >60 | The C-F bond blocks a potential site of oxidative metabolism, significantly increasing stability.[6][9] |
| 1-Naphthalenol | pKa | 9.3 | Baseline acidity of the phenolic proton. |
| This compound | pKa | 9.1 | The strong electron-withdrawing effect of fluorine stabilizes the naphtholate anion, increasing acidity (lower pKa).[7] |
Note: The values presented are illustrative and serve to demonstrate the expected impact of fluorination based on established principles. Actual experimental values may vary.
Experimental Protocols
Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity. The use of ¹⁹F NMR is particularly advantageous for fluorinated compounds, allowing for direct and unambiguous quantification.[8]
Methodology:
-
Preparation of Phases: Prepare a saturated solution of 1-octanol in water and water in 1-octanol by mixing equal volumes and allowing them to separate for 24 hours.
-
Sample Preparation: Accurately weigh and dissolve the test compound (this compound or 1-Naphthalenol) in the 1-octanol phase to a known concentration (e.g., 1 mg/mL).
-
Partitioning: Mix 5 mL of the octanol solution with 5 mL of the water phase in a glass vial.
-
Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 10 minutes to achieve complete separation of the two phases.
-
Quantification (¹⁹F NMR for this compound):
-
Carefully sample a known volume from both the octanol and aqueous layers.
-
Add a known amount of an internal standard (e.g., trifluorotoluene) to each sample.
-
Acquire ¹⁹F NMR spectra for both samples.
-
Integrate the signals corresponding to the test compound and the internal standard.
-
Calculate the concentration in each phase based on the relative integrations.
-
-
Quantification (UV-Vis for 1-Naphthalenol):
-
Determine the λ_max of 1-Naphthalenol.
-
Create a calibration curve using standard solutions of known concentrations.
-
Measure the absorbance of the diluted aqueous and octanol phases and determine their concentrations from the calibration curve.
-
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]_octanol / [Compound]_water).
Caption: Workflow for LogP Determination.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.[6]
Methodology:
-
Reagent Preparation:
-
Thaw liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Quantification (LC-MS/MS):
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
Determine the slope (k) of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Caption: In Vitro Microsomal Stability Assay Workflow.
Part 2: Performance Benchmarking for Organic Electronics & Materials
The naphthalene core is an excellent chromophore, and its derivatives are of great interest for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[1][10] The introduction of substituents allows for the precise tuning of photophysical properties, including absorption and emission wavelengths and fluorescence efficiency.[1] Furthermore, the thermal stability of a material is paramount for device longevity and performance under operational stress.
Causality Behind a Fluorine-Driven Strategy
The electronic impact of fluorine substitution is twofold. Its inductive electron-withdrawing effect can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), often leading to a blue-shift (hypsochromic shift) in absorption and emission spectra.[1] This provides a rational handle for color tuning. Additionally, the high thermal stability of the C-F bond can contribute to the overall thermal robustness of the molecule, potentially increasing the decomposition temperature (Td) and operational lifetime of a device.[11]
Key Performance Indicators (KPIs) & Comparative Data
We will benchmark the photophysical and thermal properties of this compound against 1-Naphthalenol.
| Compound | Parameter | Illustrative Value | Rationale for Performance Change |
| 1-Naphthalenol | λ_abs / λ_em (nm) | 300 / 350 | Baseline photophysical properties in a non-polar solvent. |
| This compound | λ_abs / λ_em (nm) | 295 / 345 | The electron-withdrawing fluorine atom can lower the HOMO-LUMO gap, often resulting in a slight blue-shift.[1] |
| 1-Naphthalenol | Quantum Yield (Φ_f) | 0.18 | Baseline fluorescence efficiency. |
| This compound | Quantum Yield (Φ_f) | 0.22 | Fluorination can sometimes reduce non-radiative decay pathways, enhancing fluorescence quantum yield. |
| 1-Naphthalenol | T_d (°C, TGA) | 250 | Baseline thermal stability. |
| This compound | T_d (°C, TGA) | 275 | The high strength of the C-F bond contributes to increased overall molecular thermal stability.[11][12] |
Note: The values presented are illustrative and serve to demonstrate the expected impact of fluorination based on established principles. Actual experimental values may vary based on solvent and measurement conditions.
Experimental Protocols
Objective: To determine the fluorescence quantum yield of a test compound relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield (Φ_r) and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_r = 0.54).
-
Solution Preparation: Prepare a series of five dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorbance spectra for all prepared solutions.
-
Fluorescence Measurement:
-
Set the excitation wavelength for both the sample and standard solutions (e.g., at the absorbance maximum).
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectra for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Determine the slope of the trendline for both the sample (m_s) and the reference (m_r).
-
-
Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation:[1] Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).
Caption: Relative Fluorescence Quantum Yield Determination.
Objective: To determine the thermal stability and decomposition temperature (T_d) of the material.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA crucible (e.g., alumina).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Experimental Conditions:
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Set the temperature program to ramp from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial weight versus temperature.
-
The decomposition temperature (T_d) is often defined as the temperature at which 5% weight loss occurs. This value provides a standardized point for comparison.
-
Conclusion
The strategic fluorination of the 1-naphthalenol scaffold to produce this compound provides a powerful tool for tuning molecular properties for specific, high-performance applications.
-
For Drug Development: The introduction of fluorine is predicted to significantly enhance metabolic stability and modulate lipophilicity and acidity. These modifications are highly desirable for improving the pharmacokinetic profile of potential drug candidates, making 5-fluoronaphthalenol-based structures promising leads for further investigation.
-
For Organic Electronics: Fluorination offers a rational method for tuning the photophysical properties of the naphthalenol chromophore and can enhance the thermal robustness of the material. This allows for the design of more stable and color-specific components for optoelectronic devices.
This guide provides a foundational framework for the comparative benchmarking of these materials. The provided protocols are robust, well-established, and designed to yield reproducible and reliable data, empowering researchers to make informed decisions in their development pipelines.
References
- A comparative analysis of the photophysical properties of substituted naphthalenols. (2025). Benchchem.
- Mohanambe, L., & Vasudevan, S. (2005). Aromatic Molecules in Restricted Geometries: Photophysics of Naphthalene Included in a Cyclodextrin Functionalized Layered Solid. The Journal of Physical Chemistry B, 109(47), 22523–22529.
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side-by-side comparison of 5-Fluoronaphthalen-1-ol and its non-fluorinated analog
A Comparative Guide: 5-Fluoronaphthalen-1-ol vs. 1-Naphthol
Introduction: The Strategic Role of Fluorine in Modulating Molecular Properties
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful and widely employed tactic to enhance pharmacokinetic and physicochemical properties.[1][2] The substitution of a hydrogen atom with fluorine, while seemingly minor due to their comparable sizes (van der Waals radii of 1.47 Å for fluorine vs. 1.20 Å for hydrogen), instigates profound changes in a molecule's electronic profile, metabolic stability, and binding affinity.[1][3] This guide provides an in-depth, side-by-side comparison of this compound and its non-fluorinated parent, 1-Naphthol, offering researchers a clear perspective on the tangible effects of this single-atom substitution. We will delve into the physicochemical differences, metabolic fate, and the experimental methodologies required to validate these properties, providing a robust framework for rational drug design.
Molecular Overview
At a glance, the two compounds are structurally homologous, differing only by the presence of a fluorine atom at the C-5 position of the naphthalene ring. This seemingly subtle modification, however, is the linchpin for significant alterations in the molecule's behavior, both in vitro and in vivo.
-
1-Naphthol (α-Naphthol): A derivative of naphthalene with a hydroxyl group at the C-1 position. It serves as a foundational aromatic alcohol in many chemical syntheses.[4][5]
-
This compound: The fluorinated analog, where the hydrogen at the C-5 position is replaced by a fluorine atom.
Part 1: Comparative Physicochemical Profile
The introduction of fluorine, the most electronegative element, induces significant electronic perturbations that directly impact key physicochemical parameters like acidity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Causality of Physicochemical Shifts
-
Acidity (pKa): The fluorine atom exerts a powerful electron-withdrawing inductive effect through the sigma bond framework of the naphthalene ring. This effect helps to stabilize the negative charge on the oxygen atom of the corresponding naphthoxide ion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, and therefore, a lower pKa value. We predict that this compound will be more acidic than 1-Naphthol.
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity can be complex. While fluorine is highly electronegative, its substitution for hydrogen often increases the overall lipophilicity of a molecule.[1] This is because the fluorine atom is not a hydrogen bond donor and only a weak hydrogen bond acceptor, reducing interactions with water.[3] This enhanced lipophilicity can improve membrane permeability, a crucial factor for drug efficacy.[1]
Quantitative Data Summary
The table below summarizes the key physicochemical properties for both compounds.
| Property | 1-Naphthol | This compound | Rationale for Difference |
| Molecular Formula | C₁₀H₈O[4] | C₁₀H₇FO | - |
| Molecular Weight | 144.17 g/mol [4] | 162.16 g/mol | Addition of a fluorine atom. |
| pKa | ~9.30 - 9.34[6][7] | Predicted: < 9.3 | Electron-withdrawing fluorine atom stabilizes the conjugate base. |
| LogP | ~2.7 - 2.98[8] | Predicted: > 2.8 | Fluorine substitution typically increases lipophilicity. |
| Melting Point | 94-96 °C[4] | Data not available | Changes in crystal lattice packing due to fluorine. |
| Boiling Point | 278-288 °C[4][5] | Data not available | Altered intermolecular forces. |
| Solubility | Slightly soluble in water; soluble in organic solvents.[9] | Predicted: Lower water solubility | Increased lipophilicity reduces aqueous solubility. |
Part 2: Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted differences, standardized experimental protocols are essential. These methods provide the robust data needed to make informed decisions in a drug development pipeline.
Workflow for pKa and LogP Determination
The following diagram illustrates a typical workflow for characterizing the acidity and lipophilicity of a new chemical entity.
Caption: A generalized workflow for determining pKa and LogP.
Protocol 1: Spectrophotometric Determination of pKa
This method is ideal for compounds possessing a chromophore near the ionization center, as the UV-Vis spectrum will change as a function of pH.[10][11]
Objective: To determine the pKa of this compound and 1-Naphthol by measuring pH-dependent changes in UV absorbance.
Materials:
-
96-well UV-compatible microplate
-
Microplate spectrophotometer
-
pH meter
-
Aqueous buffers (e.g., acetate, phosphate, borate) covering a pH range of 3-12 with constant ionic strength (I = 0.1 M, adjusted with KCl).[10]
-
Test compounds (10 mM stock solutions in DMSO)
Procedure:
-
Buffer Preparation: Prepare a series of at least 10-15 buffer solutions with precisely measured pH values.
-
Plate Loading: In a 96-well plate, add 198 µL of each buffer solution to individual wells. Add 2 µL of the 10 mM compound stock solution to each well for a final concentration of 100 µM.[10] Include buffer-only blanks.
-
Spectra Acquisition: Place the plate in the spectrophotometer and record the absorbance spectra for each well from approximately 230 nm to 500 nm.[10]
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance difference between the fully protonated (acidic pH) and deprotonated (basic pH) forms.
-
Plot the absorbance at this wavelength versus the pH for all buffer solutions.
-
Fit the resulting sigmoidal curve using a suitable non-linear regression model (e.g., the Henderson-Hasselbalch equation).[10] The pH at the inflection point of the curve is the pKa.
-
Part 3: Comparative Metabolic Stability
A primary motivation for introducing fluorine into drug candidates is to enhance metabolic stability.[1][12] The carbon-fluorine (C-F) bond is significantly stronger (BDE ~115 kcal/mol) than a carbon-hydrogen (C-H) bond (BDE ~104.9 kcal/mol), making it much more resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[13][14]
Mechanism of Metabolic Stabilization
For 1-Naphthol, the naphthalene ring is susceptible to oxidation by CYP enzymes (primarily CYP1A2 and CYP2D6) to form various hydroxylated metabolites and naphthoquinones.[15][16][17] The C-5 position represents a potential "metabolic soft spot." By placing a fluorine atom at this position, we effectively block this avenue of metabolism. This forces the metabolic machinery to attack other, less favorable positions, or slows down the overall rate of metabolism, thereby increasing the compound's half-life (t½) and reducing its intrinsic clearance (CLint).[18]
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Protocol 2: In Vitro Metabolic Stability Assay
This assay is a standard in vitro ADME screen used to rank-order compounds based on their susceptibility to Phase I metabolism.[19][20]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)[19]
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Test compounds (10 mM stock in DMSO)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[19]
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).[20]
-
Initiate Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.[19] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to cold acetonitrile (containing an internal standard for LC-MS/MS analysis).[19]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[18]
-
Conclusion: Strategic Implications for Drug Design
The side-by-side comparison of this compound and 1-Naphthol provides a clear and compelling illustration of the power of strategic fluorination. By introducing a single fluorine atom at the C-5 position, we anticipate a molecule that is more acidic, more lipophilic, and significantly more resistant to oxidative metabolism. These modulated properties can translate directly to improved bioavailability, a longer duration of action, and a more predictable pharmacokinetic profile in vivo.[1][12] The experimental protocols detailed herein provide the necessary framework for researchers to quantify these effects, enabling data-driven decisions in the optimization of lead compounds and the development of next-generation therapeutics.
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A Senior Application Scientist's Guide to Comparative Docking of 5-Fluoronaphthalen-1-ol Analogs
Introduction: The Rationale for In Silico Comparison
In the landscape of modern drug discovery, computational methods serve as an indispensable compass, guiding medicinal chemists toward promising molecular territories.[1] Molecular docking, in particular, offers a rapid and resource-efficient means to predict the binding affinity and orientation of small molecules within a target protein's active site.[2][3] This guide provides a comprehensive, experimentally grounded framework for conducting a comparative docking study of 5-Fluoronaphthalen-1-ol analogs.
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[4][5] Its derivatives have been investigated for a range of therapeutic applications, including anticancer and antimicrobial agents.[4][5][6] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, making this compound an intriguing starting point for analog design.
This guide is structured to provide not just a protocol, but the scientific reasoning behind each step, ensuring the resulting data is both robust and reproducible. We will proceed from target selection to the final comparative analysis, equipping researchers with the knowledge to confidently apply these methods to their own discovery programs.
Pillar 1: Strategic Target Selection
The validity of any docking study hinges on the selection of a biologically relevant and structurally well-characterized protein target.[7] The choice of target should be hypothesis-driven, based on the known or suspected biological activities of the compound class under investigation. Naphthalene derivatives have shown promise as inhibitors of bacterial DNA gyrase and certain human kinases, both of which are critical targets in their respective fields.[4][6][8]
-
Antimicrobial Focus: Staphylococcus aureus DNA Gyrase. DNA gyrase is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and repair.[8][9] Its absence in higher eukaryotes makes it an excellent target for developing selective antibacterial agents.[8] The rise of resistant strains like MRSA necessitates the discovery of novel inhibitors.[9][10]
-
Oncology Focus: Receptor Tyrosine Kinases (RTKs). RTKs are key regulators of cellular processes like proliferation and survival.[11][12][13][14] Their aberrant activation is a hallmark of many cancers, making them a major focus for targeted therapy.[11][12][15]
For the purpose of this guide, we will proceed with Staphylococcus aureus DNA Gyrase (Subunit B) as our target. This choice is supported by the precedence of naphthoquinone-based compounds inhibiting this enzyme and the urgent clinical need for new anti-MRSA agents.[6]
Pillar 2: Self-Validating Methodologies
A trustworthy protocol is a self-validating one. Before screening unknown compounds, the docking methodology must be validated to ensure it can accurately reproduce known binding modes.[7][16][17]
Experimental Workflow Overview
The entire computational experiment follows a logical progression from data acquisition and preparation to simulation and analysis. Each step is crucial for the integrity of the final results.
Caption: Workflow for a comparative molecular docking study.
Step-by-Step Experimental Protocols
Protocol 1: Target Protein Preparation
-
Obtain Structure: Download the crystal structure of S. aureus DNA Gyrase B in complex with an inhibitor from the Protein Data Bank (PDB), a single worldwide archive for macromolecular structural data.[18][19][20][21][22] For this example, we'll use PDB ID: 4URO .
-
Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera). Remove all water molecules and any co-solvents or ions not essential for binding. Retain the co-crystallized ligand for the validation step.
-
Prepare Protein for Docking: Use a dedicated tool like AutoDock Tools.[23]
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges, which are necessary for the scoring function to calculate electrostatic interactions.
-
Merge non-polar hydrogens to reduce computational complexity.
-
Save the prepared protein in the required PDBQT file format.
-
Protocol 2: Ligand Preparation
-
Obtain Ligand Structures: The 3D structures of this compound and its designed analogs can be obtained from PubChem or drawn using chemical sketcher software.[24][25][26][27][28]
-
Energy Minimization: Each ligand's 3D conformation must be optimized to a low-energy state. This is typically done using a force field like MMFF94 within software like Avogadro or Open Babel.[29]
-
Prepare Ligands for Docking: Using AutoDock Tools:
-
Detect the ligand's root and define rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save each prepared ligand in the PDBQT format.
-
Protocol 3: Docking Protocol Validation
-
Extract Native Ligand: From the original, unmodified PDB file (4URO), save the co-crystallized ligand as a separate file.
-
Prepare Native Ligand: Process this ligand using the same steps outlined in Protocol 2.
-
Re-dock: Dock the prepared native ligand back into the binding site of the prepared protein (from Protocol 1).
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD). A protocol is considered validated if the RMSD is less than 2.0 Å. [2][16] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
Protocol 4: Molecular Docking Simulation
-
Grid Box Definition: The search space for the docking algorithm must be defined.[23] Center a 3D grid box on the binding site, typically defined by the position of the co-crystallized ligand. The dimensions of the box should be large enough to accommodate the analogs and allow them to rotate freely (e.g., 25 x 25 x 25 Å).
-
Configuration File: Create a configuration text file that specifies the file paths for the receptor and ligands, the coordinates of the grid box center, and its dimensions.[30]
-
Run Docking: Execute the docking simulation using a program like AutoDock Vina.[23][29][31] Vina will systematically explore different conformations and orientations of each ligand within the defined grid box, calculating a binding affinity score for the most favorable poses.
Pillar 3: Data Presentation and Comparative Analysis
Comparative Docking Results of this compound Analogs
For this guide, we will consider the parent compound (AN-01) and three hypothetical analogs with varying substitutions to probe structure-activity relationships (SAR).
| Analog ID | Structure | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues |
| AN-01 | This compound | Parent Compound | -7.2 | Asp81, Ile82, Gly85 |
| AN-02 | 4-amino-5-fluoronaphthalen-1-ol | Addition of an amino group at C4 | -8.1 | Asp81 (H-bond) , Ile82, Gly85, Asn54 (H-bond) |
| AN-03 | 5-Fluoro-4-(methylsulfonamido)naphthalen-1-ol | Addition of a sulfonamide at C4 | -8.9 | Asp81 (H-bond) , Ile82, Thr173 (H-bond) , Pro87 |
| AN-04 | 5-Fluoro-2-methoxynaphthalen-1-ol | Addition of a methoxy group at C2 | -6.8 | Ile82, Gly85 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Analysis of Structure-Activity Relationships
The true expertise in a docking study lies in the interpretation of the results. The goal is to build a logical narrative that connects structural modifications to changes in binding affinity.
Caption: Logical flow of SAR analysis based on docking results.
From our hypothetical data, a clear trend emerges:
-
Parent Compound (AN-01): The core this compound establishes baseline hydrophobic interactions within the active site of DNA gyrase.
-
Amino Analog (AN-02): The addition of a hydrogen-bond donor (the amino group) at the C4 position allows for a new, favorable interaction with residue Asn54. This additional hydrogen bond likely accounts for the significant increase in binding affinity from -7.2 to -8.1 kcal/mol.
-
Sulfonamide Analog (AN-03): This analog introduces a more complex functional group capable of both donating and accepting hydrogen bonds. The model predicts a strong new hydrogen bond with Thr173, leading to the highest predicted binding affinity of -8.9 kcal/mol. This suggests the C4 position is a critical vector for exploring further interactions.
-
Methoxy Analog (AN-04): Substitution at the C2 position with a methoxy group appears to be detrimental, reducing the binding affinity. This could be due to unfavorable steric clashes within the binding pocket or the disruption of an optimal orientation of the core scaffold.
Conclusion and Future Directions
This comparative docking study predicts that modifying the this compound scaffold at the C4 position with hydrogen-bonding moieties is a promising strategy for enhancing binding affinity to S. aureus DNA gyrase. Specifically, the sulfonamide analog AN-03 emerges as the most promising candidate for synthesis and subsequent in vitro biological evaluation.
Computational studies are a powerful hypothesis-generation tool. The insights gained here must be validated through wet-lab experimentation. The next logical steps would involve synthesizing these analogs and testing their enzymatic inhibitory activity and antibacterial efficacy. This iterative cycle of design, simulation, synthesis, and testing is the cornerstone of modern, structure-based drug discovery.
References
-
Title: Tyrosine kinase – Role and significance in Cancer.[11][15] Source: PMC - PubMed Central URL: [Link]
-
Title: Staphylococcus aureus DNA gyrase: mechanism and drug targeting.[6][9] Source: The University of East Anglia URL: [Link]
-
Title: Worldwide Protein Data Bank: wwPDB.[18] Source: wwPDB URL: [Link]
-
Title: PubChem.[24][26] Source: National Center for Biotechnology Information URL: [Link]
-
Title: PubChem | Databases - NCSU Libraries.[25] Source: NC State University Libraries URL: [Link]
-
Title: AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening.[29] Source: YouTube URL: [Link]
-
Title: Tutorial – AutoDock Vina. Source: The Scripps Research Institute URL: [Link]
-
Title: RCSB PDB: Homepage.[20] Source: RCSB Protein Data Bank URL: [Link]
-
Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.[23] Source: YouTube URL: [Link]
-
Title: Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy.[12] Source: Cancers (Basel) URL: [Link]
-
Title: Autodock Vina Tutorial - Molecular Docking.[31] Source: YouTube URL: [Link]
-
Title: The Protein Data Bank.[21] Source: Nucleic Acids Research URL: [Link]
-
Title: Vina Docking Tutorial.[30] Source: Eagon Research Group - Cal Poly URL: [Link]
-
Title: What is the role of receptor tyrosine kinases (RTKs) in cancer treatment?[13] Source: Dr.Oracle URL: [Link]
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Title: How can I validate a docking protocol?[17] Source: ResearchGate URL: [Link]
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Title: A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.[2] Source: Current Topics in Medicinal Chemistry URL: [Link]
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A Comparative Guide to the Synthesis of 5-Fluoronaphthalen-1-ol: Assessing Protocol Reproducibility
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 5-Fluoronaphthalen-1-ol, a fluorinated aromatic compound, presents a valuable scaffold in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comparative analysis of two distinct synthetic protocols for this compound, offering insights into their reproducibility, efficiency, and underlying chemical principles.
Protocol 1: The Balz-Schiemann Reaction from 5-Amino-1-naphthol
The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring.[2] It proceeds via the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium salt in the presence of a fluoride source, typically from a tetrafluoroborate or hexafluorophosphate anion.[2][3] This classic approach is often favored for its reliability and predictability.
Chemical Principles and Rationale
The reaction begins with the conversion of the amino group of 5-Amino-1-naphthol into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then exchanged with a non-nucleophilic anion like tetrafluoroborate (BF₄⁻) to form a more stable diazonium tetrafluoroborate salt.[2] Gentle heating of this salt causes the loss of nitrogen gas and the formation of an aryl cation, which is then attacked by the fluoride from the counterion to yield the desired this compound.[2] The stability and isolation of the diazonium salt intermediate are critical for the success and reproducibility of this reaction.
Visualizing the Workflow: Assessing Reproducibility
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoronaphthalen-1-ol
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The handling of specialized reagents like 5-Fluoronaphthalen-1-ol, a halogenated aromatic compound, demands a meticulous approach that extends from the benchtop to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in the principles of chemical safety and regulatory compliance. The causality behind each step is explained to foster a culture of safety that is both knowledgeable and proactive.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. As a fluorinated aromatic alcohol, its risk profile is multifaceted:
-
Toxicity: While data for this specific compound is limited, structurally related compounds like 1-Fluoronaphthalene are classified as toxic if swallowed, inhaled, or in contact with skin.[1] They can cause serious eye and skin irritation, respiratory irritation, and potential damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental Hazard: Halogenated aromatic compounds can be very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing their release into the environment via drains or as general waste is a critical responsibility.[1][3]
-
Thermal Decomposition Products: The robust carbon-fluorine bond, one of the strongest in organic chemistry, makes these compounds difficult to break down.[4] In the event of a fire or improper incineration, this compound can decompose to form highly toxic and corrosive gases, including hydrogen fluoride (HF).[5] This necessitates a specialized disposal pathway.
The Core Principle: Waste Segregation
The single most important step in the proper disposal of this compound is rigorous waste segregation. Due to its fluorine content, it must be classified as a halogenated organic waste .[3][6][7]
Causality: Halogenated and non-halogenated waste streams are treated differently by disposal facilities. Halogenated waste requires high-temperature incineration under specific conditions to ensure the complete destruction of the molecule and subsequent "scrubbing" of the resulting acid gases (like HF) from the emissions.[4][8] Mixing halogenated compounds with non-halogenated solvents complicates this process, significantly increases disposal costs, and can lead to regulatory non-compliance.[7]
The following decision workflow must be applied to every waste stream generated in the laboratory.
Caption: Waste Segregation Decision Workflow.
Operational Protocol: Step-by-Step Disposal Procedure
Adherence to a systematic procedure ensures safety and compliance from the moment waste is generated to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the following:
-
Nitrile Gloves: Inspect gloves for integrity before use.
-
Safety Goggles: Chemical splash goggles are mandatory.
-
Laboratory Coat: Fully buttoned to protect skin and clothing. All handling of this compound and its waste should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3]
Step 2: Waste Collection at the Point of Generation
-
Designate a specific waste container exclusively for halogenated organic waste.
-
This container must be made of a chemically compatible material (e.g., polyethylene) and have a screw-top lid to prevent the escape of vapors.
-
Never leave the container open. Keep it closed when not actively adding waste.[7]
Step 3: Container Management and Labeling
-
As soon as the first drop of waste is added, the container must be labeled. Use your institution's official "Hazardous Waste" tag.[7]
-
The label must clearly state:
-
The words "Hazardous Waste"
-
"Halogenated Organic Waste"
-
A complete list of all chemical constituents by their full names (e.g., "this compound," "Methanol"). Do not use abbreviations.
-
The approximate percentage of each constituent.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
The designated waste container must be stored in a designated SAA within the laboratory. This is the area where waste is collected before being moved to a central storage facility.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept within a secondary containment bin to catch any potential leaks.
Step 5: Arranging for Final Disposal
-
Once the waste container is full, or if you are generating waste infrequently, do not allow it to accumulate for extended periods.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
EHS personnel are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). Never attempt to dispose of the chemical waste yourself.
Emergency Procedures: Spill and Exposure Management
Small Spill Cleanup (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent pad.[1][9]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled bag or container.
-
This spill cleanup debris is also considered halogenated hazardous waste and must be disposed of accordingly.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and then soap and water. The cleaning materials must also be disposed of as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is prudent to adhere to the limits for related compounds and general principles of chemical hygiene to keep exposure As Low As Reasonably Achievable (ALARA).
| Parameter | Guideline / Data | Rationale & Source |
| Chemical Family | Halogenated Aromatic Alcohol | Dictates the need for segregation and specialized disposal. |
| Primary Hazards | Toxic (Oral, Dermal, Inhalation), Eye/Skin Irritant, Aquatic Toxicity | Requires handling with full PPE in a fume hood and preventing environmental release.[1][2] |
| Recommended Disposal | Segregation as Halogenated Waste; High-Temperature Incineration | Necessary to break the strong C-F bond and neutralize hazardous decomposition products.[4][6] |
| Occupational Exposure Limit (as Fluorides, F) | OSHA PEL: 2.5 mg/m³ (8-hr TWA) | As a fluorinated compound, it is best practice to control exposure to levels below the established limit for inorganic fluorides.[10] |
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By internalizing the principles of hazard recognition, rigorous segregation, and procedural diligence, we can ensure that our scientific endeavors do not come at the cost of safety or environmental integrity. Always remember the core tenets: Segregate, Label, Contain, and Consult EHS. Your institutional safety office is your primary resource for navigating specific disposal requirements and ensuring compliance.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoronaphthalen-1-ol
This guide provides an in-depth, procedural framework for the safe handling of 5-Fluoronaphthalen-1-ol, with a primary focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As a fluorinated aromatic alcohol, this compound requires careful management to mitigate potential health risks to laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical specifications and practical, field-proven insights to ensure a safe and efficient workflow.
Hazard Assessment of this compound
A thorough understanding of the potential hazards associated with this compound is the foundation of a robust safety protocol. While specific toxicological data for this compound is not extensively documented, a hazard assessment can be extrapolated from its chemical structure and data on analogous compounds, such as 1-Fluoronaphthalene and other fluorinated aromatic compounds.[1][2]
The primary hazards are associated with its aromatic and fluorinated nature, as well as the presence of a hydroxyl group.[1][3]
| Hazard Category | Potential Risk | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed. | Aromatic compounds can exhibit systemic toxicity. |
| Skin Irritation/Corrosion | Causes skin irritation. | Aromatic alcohols can be irritating to the skin upon direct contact. |
| Eye Irritation/Damage | Causes serious eye irritation.[4] | Direct contact with the eyes is likely to cause significant irritation. |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or vapors may irritate the respiratory tract. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Fluorinated aromatic compounds can be persistent in the environment. |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical for preventing exposure to this compound.[1] The following protocol is designed to provide comprehensive protection.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Enhanced Precaution: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles.[1][6]
Causality: The primary route of accidental exposure is often through splashes. Goggles provide a seal around the eyes to protect against direct liquid contact and vapors, while a face shield offers a broader barrier for the entire face.[6]
Hand Protection
-
Glove Selection: The choice of glove material is crucial and should be based on chemical compatibility. For halogenated aromatic compounds and alcohols, nitrile or butyl rubber gloves are recommended.[6][7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[1]
-
Nitrile Gloves: Offer good resistance to a range of chemicals, including alcohols and some aromatic hydrocarbons. They are a suitable choice for incidental contact.[7]
-
Butyl Gloves: Provide excellent protection against ketones, esters, and alcohols. They are recommended for prolonged handling or in situations with a higher risk of immersion.[7]
-
-
Double Gloving: For handling concentrated solutions or for extended procedures, wearing two pairs of gloves is a recommended best practice.[1] This provides an additional layer of protection in case the outer glove is compromised.
-
Glove Inspection and Removal: Gloves must be inspected for any signs of degradation or puncture before use. Use proper glove removal techniques to avoid contaminating your hands.
Body Protection
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from minor spills and contamination.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron made of materials like rubber or PVC should be worn over the lab coat.
-
Full-Body Protection: In the case of a large-scale operation or a significant spill, a Tychem® suit or equivalent chemical-resistant garment may be necessary to provide a barrier against chemical permeation.[8]
Respiratory Protection
-
Engineering Controls: The primary method for controlling respiratory exposure should be the use of engineering controls, such as a certified chemical fume hood.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator should be used.[9] The specific type of respirator and cartridge will depend on the concentration of the airborne contaminant.
Operational Workflow for Handling this compound
The following step-by-step workflow ensures that all safety measures are in place before, during, and after handling the compound.
Step 1: Pre-Handling Safety Check
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that an eyewash station and safety shower are accessible and unobstructed.[9]
-
Confirm that a spill kit and appropriate fire extinguisher are readily available.
-
Gather all necessary PPE and inspect it for any damage.
Step 2: Donning PPE
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don the inner pair of gloves (if double-gloving).
-
Put on the outer pair of gloves, ensuring they overlap the cuffs of the lab coat.
-
Wear chemical splash goggles.
-
If necessary, put on a face shield and any required respiratory protection.
Step 3: Chemical Handling
-
Perform all manipulations of this compound within the chemical fume hood.
-
Keep the container with the chemical closed when not in use.
-
Use appropriate tools and equipment to minimize the risk of spills and splashes.
-
In the event of a small spill within the fume hood, contain it with a compatible absorbent material.[1]
Step 4: Post-Handling and Doffing PPE
-
Securely close the container of this compound and decontaminate the exterior.
-
Decontaminate any equipment used.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles, and clean them according to manufacturer's instructions.
-
Remove the lab coat, turning it inside out to prevent contact with any contaminants.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Experimental Workflow Diagram
Caption: A stepwise workflow for safely handling this compound.
Decontamination and Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect human health and the environment.[1]
Waste Segregation
-
Solid Waste: All disposable PPE (gloves, lab coats), contaminated absorbent materials, and empty containers should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound and any solutions containing it should be collected in a separate, labeled hazardous waste container for liquids. Do not empty into drains.[5]
Disposal Procedure
-
All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[5]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Disposal Workflow Diagram
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
